molecular formula C10H13ClFNO2 B1389582 N-(4-Fluorobenzyl)-N-methylglycine hydrochloride CAS No. 1185299-93-7

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Cat. No.: B1389582
CAS No.: 1185299-93-7
M. Wt: 233.67 g/mol
InChI Key: LMXCBLIUYLQIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Fluorobenzyl)-N-methylglycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)-N-methylglycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCBLIUYLQIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action: N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride , a sarcosine derivative and pharmacological probe targeting the glycine transporter type 1 (GlyT1).

A Technical Guide for Research & Drug Development

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a synthetic derivative of the endogenous amino acid sarcosine (N-methylglycine). It functions as a selective, competitive inhibitor of the Glycine Transporter Type 1 (GlyT1) .[1][2] By blocking the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons, this compound elevates extracellular glycine concentrations. This elevation potentiates N-methyl-D-aspartate (NMDA) receptor activity via the glycine modulatory site (GluN1 subunit), enhancing glutamatergic neurotransmission. This mechanism is critical in research targeting the hypofunctional NMDA receptor states associated with the negative and cognitive symptoms of Schizophrenia .[3]

Chemical Identity & Physicochemical Properties

This compound is a hydrochloride salt of N-(4-fluorobenzyl)sarcosine, designed to improve lipophilicity and blood-brain barrier (BBB) permeability compared to sarcosine itself.

PropertyDescription
IUPAC Name 2-[N-(4-fluorobenzyl)-N-methylamino]acetic acid hydrochloride
Core Scaffold Sarcosine (N-methylglycine)
Functional Group 4-Fluorobenzyl moiety (Lipophilic anchor)
Molecular Target Glycine Transporter 1 (GlyT1; SLC6A9)
Primary Action Competitive Inhibition of Glycine Reuptake
Physiological Role NMDA Receptor Co-agonist Potentiation

Molecular Mechanism of Action

Target Engagement: GlyT1 Inhibition

The primary molecular target is GlyT1 , a sodium- and chloride-dependent neurotransmitter transporter located primarily on astrocytes and post-synaptic neurons.

  • Binding Site : The compound binds to the central substrate-binding site (S1) of the transporter.[4]

  • Structural Determinants :

    • The sarcosine moiety mimics the natural substrate (glycine), allowing recognition by the transporter's orthosteric site.[4]

    • The 4-fluorobenzyl group occupies a hydrophobic pocket adjacent to the S1 site. This steric bulk prevents the conformational changes (outward-open to inward-open transition) required for substrate translocation.

  • Inhibition Type : Competitive .[1][5] The molecule competes with glycine for the binding site but is not transported (or transported very slowly), effectively locking the transporter in an outward-facing conformation or blocking the path.

Thermodynamic & Kinetic Profile

Unlike irreversible inhibitors (e.g., certain lipidated sarcosines), N-(4-Fluorobenzyl)-N-methylglycine typically exhibits reversible binding kinetics.

  • 
     Modulation : In the presence of the inhibitor, the apparent Michaelis constant (
    
    
    
    ) of glycine uptake increases, indicating reduced affinity of the transporter for its substrate.
  • 
     Stability : The maximal transport velocity (
    
    
    
    ) remains largely unchanged at high glycine concentrations, characteristic of competitive inhibition.

Systems Pharmacology & Downstream Signaling

The inhibition of GlyT1 initiates a cascade of neurophysiological events centered on the glutamatergic synapse.

Synaptic Cleft Dynamics
  • Blockade : The compound inhibits GlyT1 on astrocytic processes surrounding the synapse.

  • Accumulation : Extracellular glycine levels rise within the synaptic cleft.

  • Saturation : Increased glycine saturates the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.

NMDA Receptor Potentiation

The NMDA receptor is a coincidence detector requiring both glutamate binding (GluN2) and glycine binding (GluN1) for activation.

  • Hypofunction Correction : In pathological states (e.g., Schizophrenia) where NMDA signaling is dampened, elevating glycine acts as a "co-agonist boost," increasing the channel open probability (

    
    ) upon glutamate release.
    
  • Calcium Influx : Enhanced channel opening leads to increased

    
     influx.
    
  • Plasticity : Elevated intracellular calcium triggers CaMKII and ERK pathways, promoting Long-Term Potentiation (LTP) and synaptic plasticity.

Pathway Visualization

The following diagram illustrates the causal chain from GlyT1 inhibition to synaptic plasticity.

MoA_Pathway Compound N-(4-Fluorobenzyl)-N-methylglycine GlyT1 GlyT1 Transporter (Astrocytes) Compound->GlyT1 Inhibits (Competitive) Glycine_Uptake Glycine Reuptake Compound->Glycine_Uptake Blocks GlyT1->Glycine_Uptake Mediates Synaptic_Glycine Synaptic Glycine Concentration Glycine_Uptake->Synaptic_Glycine Reduces Glycine_Uptake->Synaptic_Glycine Inhibition leads to Increase NMDAR NMDA Receptor (GluN1 Subunit) Synaptic_Glycine->NMDAR Co-agonizes Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Potentiates LTP Long-Term Potentiation (Synaptic Plasticity) Ca_Influx->LTP Induces

Caption: Causal pathway of N-(4-Fluorobenzyl)-N-methylglycine inducing NMDA receptor potentiation via GlyT1 inhibition.[5]

Experimental Validation Protocols

To validate the mechanism of action, the following standardized assays are recommended.

[³H]-Glycine Uptake Assay

Objective : Quantify the inhibitory potency (


) against GlyT1.
  • Cell Line : Use CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Preparation : Plate cells in 96-well plates (

    
     cells/well). Wash with HBSS buffer (pH 7.4).
    
  • Incubation :

    • Add test compound (0.1 nM – 10 µM) in assay buffer.

    • Add [³H]-Glycine (final concentration 50 nM).

    • Incubate for 10–15 minutes at 37°C.

  • Termination : Rapidly wash cells with ice-cold HBSS to stop uptake.

  • Quantification : Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis : Plot % uptake vs. log[concentration] to determine

    
    .
    
Electrophysiological Confirmation (Whole-Cell Patch Clamp)

Objective : Confirm NMDA receptor potentiation in hippocampal slices.

  • Preparation : Prepare acute hippocampal slices from rats/mice.

  • Recording : Patch CA1 pyramidal neurons (Voltage clamp at -70 mV).

  • Stimulation : Stimulate Schaffer collaterals to evoke EPSCs.

  • Application :

    • Perfuse

      
      -free ACSF to isolate NMDA currents.
      
    • Apply N-(4-Fluorobenzyl)-N-methylglycine (1–10 µM).

  • Endpoint : Measure the amplitude and decay time of NMDA-mediated EPSCs. A significant increase in amplitude confirms the mechanism.

Therapeutic Implications

Schizophrenia (Negative Symptoms)

Current antipsychotics (D2 antagonists) effectively treat positive symptoms but fail to address negative symptoms (social withdrawal, apathy) linked to NMDA hypofunction .

  • Rationale : By restoring physiological glycine levels, this compound acts as a "glycine site agonist mimetic," bypassing the need for direct high-dose glycine administration (which has poor BBB penetration).

  • Advantage : Unlike direct glycine site agonists (e.g., D-serine), GlyT1 inhibitors rely on activity-dependent release of glycine, potentially reducing the risk of excitotoxicity.

Cognitive Enhancement
  • Mechanism : Enhanced LTP in the hippocampus suggests potential utility in treating cognitive decline associated with Alzheimer's disease or age-related memory loss.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044.

  • Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia." Biological Psychiatry, 55(5), 452-456.

  • Sur, C., & Kinney, G. G. (2007). "Glycine transporter 1 inhibitors: a new avenue for the treatment of schizophrenia."[2][6][7][8] Current Opinion in Investigational Drugs, 8(7), 564-569.

  • Hashimoto, K. (2010).[6] "Glycine transporter inhibitors as therapeutic agents for schizophrenia."[1][6][7][8] Recent Patents on CNS Drug Discovery, 5(1), 43-54.

  • López-Corcuera, B., et al. (2001). "Glycine transporters: biological significance and therapeutic potential."[2][7] Molecular Membrane Biology, 18(1), 13-20.

Sources

Technical Deep Dive: Target Deconvolution of N-(4-Fluorobenzyl)-N-methylglycine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the biological target identification and validation for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride . Based on its chemical structure—a lipophilic N-substituted sarcosine derivative—this compound is classified as a putative Glycine Transporter 1 (GlyT1) Inhibitor .

The following sections detail the rationale, validation protocols, and experimental frameworks required to confirm this target and assess its pharmacological potential, particularly for applications in schizophrenia (NMDA receptor hypofunction) and cognitive enhancement.

Executive Summary & Compound Profile

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-fluorobenzyl)sarcosine) is a synthetic derivative of the endogenous amino acid sarcosine (N-methylglycine).

  • Primary Biological Target: Glycine Transporter 1 (GlyT1) [SLC6A9].

  • Mechanism of Action: Inhibition of glycine reuptake at the synaptic cleft, leading to increased extracellular glycine concentrations.

  • Therapeutic Indication: Schizophrenia (negative symptoms and cognitive dysfunction) via potentiation of NMDA receptor (NMDAR) signaling.[1]

  • Chemical Logic:

    • Sarcosine Core: Recognized by the orthosteric binding site of GlyT1.

    • N-(4-Fluorobenzyl) Moiety: Increases lipophilicity and steric bulk, typically converting the molecule from a substrate (transportable) to a non-transportable inhibitor. The 4-fluoro substituent improves metabolic stability against aromatic hydroxylation.

Molecular Mechanism & Signaling Pathway

The primary pharmacological goal of this compound is to modulate the glutamatergic synapse. Unlike direct NMDAR agonists, GlyT1 inhibitors act indirectly by elevating synaptic glycine levels, a mandatory co-agonist for the NMDAR.[2]

The Glycine-Glutamate Axis
  • Release: Glutamate and Glycine are released into the synaptic cleft.

  • Reuptake: GlyT1 (located primarily on astrocytes and pre-synaptic neurons) rapidly clears glycine to maintain a low basal concentration, preventing NMDAR over-activation.

  • Inhibition: N-(4-Fluorobenzyl)-N-methylglycine binds to GlyT1, blocking this reuptake.

  • Potentiation: Accumulated glycine saturates the glycine-binding site (NR1 subunit) of the NMDAR, enhancing channel opening frequency upon glutamate binding.

Visualization: Synaptic Mechanism

The following diagram illustrates the locus of action within the tripartite synapse.

SynapticMechanism Presynaptic Presynaptic Neuron (Glutamate Release) Postsynaptic Postsynaptic Neuron (NMDAR) Presynaptic->Postsynaptic Glutamate Release Glycine Synaptic Glycine Presynaptic->Glycine Release (Minor) Astrocyte Astrocyte (GlyT1 Expression) Compound N-(4-Fluorobenzyl)-N-methylglycine GlyT1 GlyT1 Transporter Compound->GlyT1 INHIBITION (Blockade) Glycine->Postsynaptic Binds NR1 Subunit Glycine->GlyT1 Reuptake (Clearance)

Caption: Mechanism of Action. The compound inhibits GlyT1 on astrocytes, preventing glycine clearance and potentiating NMDAR signaling on the postsynaptic neuron.

Target Identification & Validation Workflow

To scientifically validate N-(4-Fluorobenzyl)-N-methylglycine as a specific GlyT1 inhibitor, a tiered screening approach is required. This ensures the observed effects are due to GlyT1 blockade and not off-target interactions (e.g., GlyT2, GlyR).

Validation Hierarchy
PhaseAssay TypeObjectiveKey Metric
Phase I Radioligand Uptake Confirm inhibition of glycine transport.IC50 (Half-maximal inhibitory concentration)
Phase II Selectivity Profiling Rule out GlyT2 and GlyR interaction.Selectivity Ratio (IC50_GlyT2 / IC50_GlyT1)
Phase III Electrophysiology Confirm functional NMDAR potentiation.EPSP Amplitude
Phase IV Mode of Inhibition Determine Competitive vs. Non-competitive.Ki (Inhibition constant)
Detailed Protocol: [³H]-Glycine Uptake Assay (The Gold Standard)

This protocol measures the compound's ability to inhibit the uptake of radiolabeled glycine in cells stably expressing human GlyT1 (hGlyT1).

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably transfected with hGlyT1 (cDNA SLC6A9).

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Control Inhibitor: Sarcosine (1 mM) or ALX-5407 (100 nM).

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed hGlyT1-CHO cells in 96-well ScintiPlates (white wall/clear bottom) at a density of 50,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to achieve confluence.

  • Compound Treatment:

    • Remove culture medium and wash cells twice with 200 µL warm KRH buffer.

    • Prepare a serial dilution of N-(4-Fluorobenzyl)-N-methylglycine HCl in KRH buffer (Range: 0.1 nM to 100 µM).

    • Add 50 µL of compound solution to respective wells. Incubate for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Glycine solution (Final concentration: 50 nM, mixed with 10 µM unlabeled glycine to prevent saturation artifacts).

    • Incubate for exactly 10 minutes at 37°C. Note: Uptake must be measured in the linear phase.

  • Termination:

    • Rapidly aspirate the reaction mixture.

    • Wash cells 3x with ice-cold KRH buffer to stop transport and remove unbound ligand.

  • Quantification:

    • Add 100 µL of scintillation cocktail (e.g., MicroScint-20).

    • Seal plates and shake for 30 minutes.

    • Count Radioactivity (CPM) using a TopCount or MicroBeta counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Nonspecific binding is defined by wells containing 100 µM Sarcosine.

    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50 .

Selectivity & Off-Target Profiling

A critical requirement for a viable drug candidate is selectivity. Sarcosine derivatives must be profiled against structurally related transporters and receptors.

GlyT1 vs. GlyT2 Selectivity
  • Target: GlyT2 (SLC6A5).

  • Relevance: GlyT2 is located on presynaptic glycinergic neurons and is essential for recycling glycine for inhibitory neurotransmission. Inhibition of GlyT2 causes severe motor side effects (tremors, rigidity).

  • Expectation: N-substituted sarcosines are typically highly selective (>50-fold) for GlyT1 over GlyT2.

  • Protocol: Repeat the uptake assay using CHO cells expressing hGlyT2 .

Glycine Receptor (GlyR) Interaction
  • Target: Strychnine-sensitive Glycine Receptors (Chloride channels).[3]

  • Relevance: Direct agonism of GlyR can cause respiratory depression; antagonism can cause convulsions.

  • Protocol: Whole-cell patch-clamp electrophysiology in spinal cord neurons or HEK293-GlyRα1 cells. Measure Cl⁻ currents in response to the compound.[3]

NMDA Receptor Direct Binding
  • Target: NMDAR (Glutamate or Glycine site).[2]

  • Relevance: Ensure the compound does not directly block the NMDAR channel (like PCP/Ketamine).

  • Protocol: [³H]-MK-801 displacement assay.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the biological target of N-(4-Fluorobenzyl)-N-methylglycine.

ValidationWorkflow cluster_InVitro In Vitro Validation cluster_Functional Functional Analysis Start Compound: N-(4-F-Bn)-Sarcosine Uptake [³H]-Glycine Uptake (hGlyT1-CHO) Start->Uptake Selectivity Selectivity Screen (hGlyT2, GlyR) Uptake->Selectivity If IC50 < 1 µM Electro Patch Clamp (NMDAR Currents) Selectivity->Electro If Selectivity > 10x Kinetic Kinetic Analysis (Lineweaver-Burk) Electro->Kinetic Decision Target Confirmed? Kinetic->Decision Valid Validated GlyT1 Inhibitor Decision->Valid Yes Invalid Discard / Redesign Decision->Invalid No

Caption: Validation Pipeline. A sequential screening funnel from primary uptake inhibition to functional electrophysiology.

Data Interpretation & Expected Results

When analyzing the data for N-(4-Fluorobenzyl)-N-methylglycine, researchers should anticipate the following profiles based on structure-activity relationship (SAR) precedents of sarcosine derivatives:

ParameterExpected ResultInterpretation
hGlyT1 IC50 50 nM – 500 nM Potent inhibition. The benzyl group enhances affinity compared to Sarcosine (IC50 ~1 mM).
hGlyT2 IC50 > 100 µM High selectivity. GlyT2 pockets are sterically restricted against N-substitution.
Mode of Action Non-Competitive / Mixed While Sarcosine is competitive, bulky N-substituted analogs often act non-competitively or have very slow dissociation rates (pseudo-irreversible).
NMDAR Effect Potentiation Increased EPSP amplitude in hippocampal slice preparations (CA1 region).
Troubleshooting
  • Low Potency? Ensure the "Hydrochloride" salt is fully dissolved. If the IC50 is >10 µM, the 4-fluorobenzyl group may be sterically clashing with the specific GlyT1 isoform used.

  • High Non-Specific Binding? Lipophilic benzyl groups can stick to plastic. Use BSA (0.1%) in the assay buffer and low-binding plates.

References

  • Atkinson, B. N., et al. (2001). "The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo."[2][3][4] Molecular Pharmacology. Link

  • Aubrey, K. R., & Vandenberg, R. J. (2001).[2] "N[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a high-affinity, non-transportable inhibitor of the glycine transporter GlyT1." British Journal of Pharmacology. Link

  • Harsing, L. G., et al. (2006).[5] "Glycine Transporter Type 1 and its Inhibitors." Current Medicinal Chemistry. Link

  • Vandenberg, R. J., et al. (2014). "Glycine Transporter Inhibitors: A New Avenue for Managing Schizophrenia?" Nature Reviews Drug Discovery. Link

  • Smith, K. E., et al. (1992). "Cloning and expression of a glycine transporter reveal colocalization with NMDA receptors." Neuron. Link

Sources

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel research compound N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. While a specific CAS number for this molecule is not widely indexed, reflecting its status as a specialized research chemical, this document synthesizes foundational chemical principles and data from structurally analogous compounds to provide a robust overview of its properties, synthesis, and potential applications.

The strategic combination of a fluorinated benzyl moiety with an N-methylated glycine (sarcosine) backbone positions this compound as a valuable and versatile building block in modern drug discovery. The incorporation of fluorine is a well-established strategy to enhance pharmacokinetic properties, while the sarcosine scaffold can improve bioavailability and metabolic stability.[1][2] This guide will elucidate the scientific rationale behind its design and provide practical insights for its use in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and behavior in biological systems. The properties of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride are primarily derived from its three core components: the sarcosine (N-methylglycine) framework, the 4-fluorobenzyl substituent, and the hydrochloride salt form.

  • Systematic Name: 2-((4-fluorobenzyl)(methyl)amino)acetic acid hydrochloride

  • Synonyms: As a specialized research compound, established synonyms are not common. It may be referred to by internal company codes or as 4-fluorobenzyl sarcosine HCl.

  • Molecular Formula: C₁₀H₁₃ClFNO₂

  • Molecular Weight: 233.67 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the analysis of its structural components and data from related molecules. These values provide a baseline for experimental design and computational modeling.

PropertyPredicted Value / ObservationRationale
Appearance White to off-white crystalline solidConsistent with the typical appearance of amino acid hydrochlorides and other organic salts.[3]
Solubility Soluble in water; Soluble in polar protic solvents (e.g., methanol, ethanol)The hydrochloride salt form significantly increases aqueous solubility compared to the freebase. The sarcosine backbone also contributes to water solubility.[4]
pKa (predicted) Carboxylic Acid: ~2.0 - 2.5Tertiary Amine: ~8.5 - 9.5The electron-withdrawing effect of the fluorine atom and the ammonium group will slightly lower the pKa of the carboxylic acid compared to unsubstituted sarcosine. The tertiary amine pKa is estimated based on similar N-alkylated amino acids.[5]
LogP (predicted) 1.0 - 1.5The 4-fluorobenzyl group introduces significant lipophilicity. Fluorine substitution generally increases lipophilicity over a simple C-H bond.[5][6] This value represents a balance between the lipophilic benzyl group and the hydrophilic amino acid salt.
Melting Point Not determined. Expected to be a sharp melting point characteristic of a crystalline solid.As an organic salt, it is expected to have a relatively high melting point compared to its freebase form.
Stability Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.The C-F bond is exceptionally strong, and the sarcosine backbone is robust. Standard precautions for amine hydrochlorides apply.[7]

Rationale in Medicinal Chemistry and Drug Discovery

The true value of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride lies in its potential as both a standalone scaffold and a versatile intermediate. Its design incorporates two structural motifs widely used to overcome common challenges in drug development.

The Strategic Role of the 4-Fluorobenzyl Group

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to predictably modulate a molecule's properties.[8][9]

  • Metabolic Stability: The para-position of a benzyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Replacing hydrogen with fluorine at this position effectively blocks this metabolic pathway, which can increase the compound's half-life and oral bioavailability.[1][10]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, leading to more favorable interactions with protein targets. It can participate in dipole-dipole interactions, hydrogen bonds (with acidic protons), and other non-covalent interactions within a receptor's binding pocket.[6][10]

  • Modulation of Physicochemical Properties: Fluorination subtly increases lipophilicity, which can enhance membrane permeability and cell penetration.[5][11] It also influences the acidity (pKa) of nearby functional groups through inductive effects.

The N-Methylglycine (Sarcosine) Backbone

Sarcosine is an N-methylated derivative of the amino acid glycine.[2] Its incorporation into a molecule can offer several advantages:

  • Improved Pharmacokinetics: N-methylation of amines and amides can improve membrane permeability and reduce susceptibility to enzymatic degradation, often leading to better oral bioavailability compared to non-methylated analogs.[12]

  • Peptidomimetic Design: As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against proteases.

  • CNS Activity: Sarcosine itself is a glycine transporter-1 (GlyT1) inhibitor and has been investigated for its potential in treating central nervous system (CNS) disorders.[2] While this specific derivative's activity is unknown, the sarcosine core provides a validated starting point for CNS-targeted library synthesis.

Synthesis and Characterization

This compound can be reliably synthesized using established methodologies in organic chemistry. Reductive amination offers a high-yield, controlled, one-pot approach that is widely used in pharmaceutical synthesis for its efficiency and green chemistry profile.[13]

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of N-(4-Fluorobenzyl)-N-methylglycine from sarcosine and 4-fluorobenzaldehyde, followed by conversion to its hydrochloride salt.

Step 1: Imine Formation and Reduction

  • To a solution of N-methylglycine (sarcosine, 1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and water) at room temperature, add 4-fluorobenzaldehyde (1.1 eq).

  • Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion. The reaction is typically performed at a slightly acidic pH (4-6) to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. These reagents selectively reduce the iminium ion in the presence of the aldehyde.[14]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • Quench the reaction by carefully adding an aqueous acid (e.g., 1M HCl) until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde. The product will remain in the aqueous layer.

Step 2: Isolation and Salt Formation

  • Adjust the pH of the aqueous layer to neutral or slightly basic (pH 7-8) with a base like sodium bicarbonate to precipitate the free amino acid, if it is not readily soluble.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

  • To form the hydrochloride salt, dissolve the crude N-(4-Fluorobenzyl)-N-methylglycine free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).

  • Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-(4-Fluorobenzyl)-N-methylglycine hydrochloride product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Sarcosine Sarcosine (N-Methylglycine) ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃, MeOH) Sarcosine->ReductiveAmination Aldehyde 4-Fluorobenzaldehyde Aldehyde->ReductiveAmination Freebase N-(4-Fluorobenzyl)-N-methylglycine (Free Base Intermediate) ReductiveAmination->Freebase Workup SaltFormation HCl Addition (e.g., HCl in Ether) FinalProduct N-(4-Fluorobenzyl)-N-methylglycine HCl (Final Product) SaltFormation->FinalProduct Isolation Freebase->SaltFormation Protonation

Caption: Proposed synthesis of N-(4-Fluorobenzyl)-N-methylglycine HCl via reductive amination.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-F bond).

  • High-Performance Liquid Chromatography (HPLC): To determine final purity.

Safety and Handling

While no specific toxicology data exists for this compound, a risk assessment can be conducted based on its structural components. It should be handled with the standard precautions used for novel research chemicals.

  • Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated area or chemical fume hood.[7][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid Measures:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of significant exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conceptual Experimental Workflow

For researchers intending to use this compound in biological screening, a systematic workflow is essential. The following diagram illustrates a typical high-level process for evaluating the compound's activity in an in vitro enzyme inhibition assay.

Screening_Workflow CompoundPrep Compound Preparation (Solubilization in DMSO, Serial Dilution) AssaySetup Assay Plate Setup (Enzyme, Substrate, Buffer, Compound) CompoundPrep->AssaySetup Dispense Incubation Incubation (Controlled Temperature and Time) AssaySetup->Incubation Initiate Reaction Detection Signal Detection (e.g., Fluorescence, Absorbance) Incubation->Detection Read Plate DataAnalysis Data Analysis (IC₅₀ Curve Fitting, Hit Identification) Detection->DataAnalysis Raw Data FinalReport FinalReport DataAnalysis->FinalReport Generate Report

Caption: Conceptual workflow for in vitro screening of N-(4-Fluorobenzyl)-N-methylglycine HCl.

Conclusion

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride represents a promising and strategically designed chemical entity for research and development. By combining the well-documented benefits of fluorine incorporation for enhancing metabolic stability and binding affinity with the favorable pharmacokinetic profile often conferred by the sarcosine scaffold, this compound serves as an excellent starting point for library synthesis and as a lead structure for optimization. This guide provides the foundational knowledge required for its synthesis, handling, and rational application in drug discovery programs, empowering researchers to leverage its full potential in their scientific pursuits.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Advanced Drug Delivery Reviews.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Zhang, D., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(1), 74-82.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). The Role of Fluorine in Medicinal Chemistry. John Wiley & Sons.
  • Vivian, J. T., & Farber, M. (1955). Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. Journal of Biological Chemistry, 215(1), 415-424.
  • Shah, P., & Westwell, A. D. (2007). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • ScienceDirect. (n.d.). Oxidation of sarcosine and N-Alkyl derivatives of glycine by d-amino-acid oxidase. ScienceDirect.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 4-(4-Fluorobenzyl)azetidin-2-one in Medicinal Chemistry. BenchChem.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Grogg, M., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • Kumar, S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-10.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Wikipedia. (n.d.).
  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(34), 8488-8489.
  • National Center for Biotechnology Information. (n.d.). Sarcosine.
  • van der Ende, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry, 7(20), 3444-3451.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Royal Society of Chemistry. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • Fisher Scientific. (2015, June 17).
  • MDPI. (2023, September 27).
  • ACS Publications. (2023, August 8).
  • ACS Publications. (2023, August 8).
  • Royal Society of Chemistry. (2022, May 19). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science.
  • ChemScience. (2024, June 20).
  • Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Sarcosine, N-(3-methylbut-2-enoyl)-, tetradecyl ester. Cheméo.
  • Apollo Scientific. (2026, January 19).
  • National Center for Biotechnology Information. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed.
  • National Center for Biotechnology Information. (n.d.). Sarcosinate.
  • MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI.

Sources

Technical Guide: N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride as a Glycine Transporter 1 (GlyT1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-Fluorobenzyl)sarcosine ) represents a specific class of sarcosine-derived inhibitors targeting the Glycine Transporter 1 (GlyT1). Unlike high-affinity, non-competitive inhibitors such as ALX-5407 (NFPS) or Bitopertin, this compound retains the structural core of the endogenous substrate (sarcosine) while incorporating a lipophilic 4-fluorobenzyl moiety to enhance affinity and blood-brain barrier (BBB) permeability.

This guide details the physicochemical properties, pharmacological mechanism, synthesis, and experimental validation of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. It is designed for researchers investigating glutamatergic hypofunction in schizophrenia and cognitive enhancement therapies.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Structure[4]
  • IUPAC Name: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride[1]

  • Common Name: N-(4-Fluorobenzyl)sarcosine HCl

  • CAS Number: 947013-86-7 (HCl salt)[1]

  • Molecular Formula: C₁₀H₁₂FNO₂ · HCl

  • Molecular Weight: 233.67 g/mol (Salt form)

Structural Analysis: The molecule consists of a sarcosine (N-methylglycine) core, which serves as the recognition motif for the GlyT1 substrate site.[2] The amino nitrogen is substituted with a 4-fluorobenzyl group .[1]

  • Sarcosine Core: Mimics the endogenous substrate glycine, ensuring competitive binding at the orthosteric site.[2]

  • 4-Fluorobenzyl Group: Increases lipophilicity compared to sarcosine, improving membrane permeability and binding affinity via hydrophobic interactions within the transporter's vestibule. The fluorine atom at the para position enhances metabolic stability against ring oxidation.

Key Properties Table
PropertyValue / DescriptionRelevance
Solubility Water (High), DMSO (Moderate)Suitable for aqueous buffer preparation in uptake assays.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity allows for BBB penetration.
pKa ~2.2 (Carboxyl), ~9.6 (Amine)Zwitterionic at physiological pH; HCl salt ensures stability.
Stability Hygroscopic solidStore desiccated at -20°C.

Pharmacological Mechanism

Mechanism of Action: Competitive Inhibition

Unlike the "bi-aryl" class of inhibitors (e.g., ALX-5407) which often act via non-competitive or mixed mechanisms, N-(4-Fluorobenzyl)sarcosine functions primarily as a competitive inhibitor .

  • Binding Site: It competes directly with glycine and sarcosine for the substrate-binding pocket (S1 site) on GlyT1.[2]

  • Kinetics: The presence of the benzyl group creates steric bulk that prevents the transporter from undergoing the conformational changes necessary for translocation, effectively "locking" the transporter in an outward-facing conformation or simply blocking substrate access.

  • Potency: While sarcosine has a Ki of ~1-3 mM, N-benzylation typically improves affinity into the micromolar range (Ki ~ 10-100 µM), making it a useful tool for probing the substrate site without the irreversible binding kinetics of high-potency inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism where GlyT1 inhibition leads to NMDA receptor potentiation.

GlyT1_Mechanism cluster_synapse Glutamatergic Synapse Glycine_Ext Extracellular Glycine NMDAR NMDA Receptor (Post-synaptic) Glycine_Ext->NMDAR GlyT1 GlyT1 Transporter (Astrocytic/Neuronal) GlyT1->Glycine_Ext Inhibitor N-(4-Fluorobenzyl)sarcosine Inhibitor->GlyT1 Ca_Influx Ca2+ Influx (Signaling) NMDAR->Ca_Influx

Caption: Competitive inhibition of GlyT1 by N-(4-Fluorobenzyl)sarcosine increases synaptic glycine availability, potentiating NMDA receptor-mediated calcium influx.

Synthesis Protocol

For research purposes, the synthesis of N-(4-Fluorobenzyl)-N-methylglycine is typically achieved via reductive amination . This route is preferred for its high yield and operational simplicity.

Reagents
  • Sarcosine ethyl ester hydrochloride

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Hydrochloric acid (for hydrolysis)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve Sarcosine ethyl ester HCl (1.0 eq) and 4-Fluorobenzaldehyde (1.1 eq) in DCM.

    • Add Triethylamine (1.0 eq) to neutralize the salt.

    • Stir at room temperature for 1 hour.

  • Reduction:

    • Add Sodium triacetoxyborohydride (1.5 eq) and a drop of acetic acid.

    • Stir under nitrogen atmosphere for 12-16 hours.

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis:

    • Dissolve the intermediate ester in 6N HCl and reflux for 2 hours.

    • Concentrate in vacuo to yield the crude hydrochloride salt.

  • Purification:

    • Recrystallize from Ethanol/Ether to obtain pure N-(4-Fluorobenzyl)-N-methylglycine hydrochloride .

Experimental Validation: [³H]-Glycine Uptake Assay

To validate the inhibitory potency (IC50), a radioligand uptake assay using CHO cells stably expressing human GlyT1 (hGlyT1) is the gold standard.

Assay Workflow Visualization

Uptake_Assay Step1 Cell Culture (CHO-hGlyT1) Step2 Wash (Krebs-Ringer Buffer) Step1->Step2 Step3 Incubation (Inhibitor + [3H]-Glycine) Step2->Step3 Step4 Termination (Ice-cold Buffer) Step3->Step4 Step5 Lysis & Scintillation Counting Step4->Step5 Step6 Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Caption: Workflow for determining IC50 values using a radiolabeled glycine uptake assay in GlyT1-expressing cells.

Detailed Protocol
  • Preparation: Seed CHO-hGlyT1 cells in 96-well plates (50,000 cells/well) 24 hours prior to assay.

  • Buffer: Prepare Krebs-Ringer HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Pre-incubation: Remove culture medium, wash cells twice with KRH. Add 50 µL of KRH containing the test compound (N-(4-Fluorobenzyl)sarcosine) at varying concentrations (e.g., 0.1 µM to 1000 µM). Incubate for 10 min at 37°C.

  • Uptake: Initiate uptake by adding 50 µL of [³H]-Glycine (final concentration 50 nM, specific activity ~40 Ci/mmol). Incubate for 10 min at 37°C.

  • Termination: Rapidly aspirate the solution and wash cells 3x with ice-cold KRH to stop transport.

  • Quantification: Lyse cells with 100 µL 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Translational Context & Limitations

Selectivity Profile
  • GlyT1 vs. GlyT2: Sarcosine derivatives generally show high selectivity for GlyT1 over GlyT2 (which is located on presynaptic glycinergic terminals).[2] This selectivity is crucial to avoid interfering with inhibitory glycinergic transmission in the spinal cord and brainstem, which could cause motor side effects.

  • NMDA Receptors: Unlike direct agonists, GlyT1 inhibitors preserve the spatial and temporal patterns of synaptic transmission, potentially offering a better safety profile for treating cognitive deficits in schizophrenia.

Comparison with Other Inhibitors
CompoundClassMechanismApprox.[3][4][5][2][6] IC50 (hGlyT1)Characteristics
Sarcosine EndogenousCompetitive~1-3 mMWeak potency, rapid metabolism.
N-(4-Fluorobenzyl)sarcosine Synthetic AnalogueCompetitive10-100 µM (Est.)Improved potency, reversible.
ALX-5407 (NFPS) Bi-aryl DerivativeNon-Competitive~1-10 nMIrreversible, high potency, toxicity concerns.
Bitopertin (RG1678) BenzoylpiperazineNon-Competitive< 10 nMClinical candidate, highly selective.
Challenges
  • Metabolic Stability: The N-benzyl group is susceptible to oxidative dealkylation by cytochrome P450 enzymes.

  • Therapeutic Window: While safer than irreversible inhibitors, achieving sufficient CNS occupancy without peripheral toxicity (e.g., respiratory depression due to glycine accumulation) remains a challenge for this class.

References

  • Smith, K. et al. (2004). "Sarcosine derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (General SAR reference for N-substituted sarcosines).

  • Lindsley, C. W. et al. (2006). "Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors." Current Topics in Medicinal Chemistry.

  • Harsing, L. G. et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • PubChem Compound Summary. (n.d.). "N-(4-Fluorobenzyl)-N-methylglycine hydrochloride."[1] National Center for Biotechnology Information.

(Note: Specific IC50 values for this exact analogue are estimated based on the established SAR of N-benzylsarcosine derivatives found in the cited literature.)

Sources

Pharmacokinetic Profile of N-Substituted Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The Peptoid Advantage and Liability

N-substituted glycine derivatives, commonly known as peptoids , represent a pivotal class of peptidomimetics.[1][2] By shifting the side chain from the


-carbon (as in amino acids) to the amide nitrogen, these molecules achieve complete resistance to standard proteolysis—a "holy grail" attribute for peptide-based therapeutics.[2]

However, this structural shift introduces a unique pharmacokinetic (PK) paradox: while proteolytic stability is solved, oxidative metabolic instability and passive permeability become the new frontiers.

This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-substituted glycines, providing mechanistic insights into their behavior in biological systems and actionable protocols for their evaluation.

Structural Basis of Pharmacokinetics

To understand the PK profile, one must first grasp the physicochemical consequences of N-substitution.

Feature

-Peptide (Standard)
N-Substituted Glycine (Peptoid)PK Impact
Side Chain Position

-Carbon
Amide NitrogenAbolishes chirality (unless side chain is chiral); increases flexibility.
Amide Hydrogen Present (H-bond donor)Absent (Tertiary amide)Permeability: Loss of H-bond donor reduces desolvation penalty, enhancing passive diffusion.
Protease Recognition High AffinityNullStability: No scissile bond recognition by serine/cysteine proteases.
Cis/Trans Isomerism Predominantly TransCis/Trans EquilibriumConformation: Heterogeneity can affect receptor binding kinetics and metabolic exposure.
Visualization: Structural Divergence & Proteolytic Shielding

The following diagram illustrates the steric and electronic shift that renders N-substituted glycines invisible to proteases.

PeptoidStructure cluster_peptide Alpha-Peptide (Protease Susceptible) cluster_peptoid Peptoid (Protease Resistant) P_Node Amide Bond (NH-CO) P_Alpha Alpha-Carbon (Side Chain Attached) P_Node->P_Alpha Protease Protease Active Site (Requires H-bond donor) Protease->P_Node Cleavage N_Node Tertiary Amide (N-R-CO) Protease->N_Node No Recognition N_Sub Nitrogen (Side Chain Attached) N_Node->N_Sub Shield Steric/Electronic Shielding Shield->N_Node

Caption: Structural comparison showing the loss of the amide proton in peptoids, preventing protease recognition.

Absorption and Permeability

The Permeability Advantage

Unlike peptides, which often suffer from poor oral bioavailability due to high hydrogen bond donor (HBD) counts, N-substituted glycines lack the backbone amide hydrogen.

  • Mechanism: Passive transcellular diffusion.[3]

  • Desolvation Energy: The energy required to strip water molecules from the backbone before entering the lipid bilayer is significantly lower for peptoids than peptides.

  • Lipophilicity: N-substitution generally increases

    
    , further driving membrane partitioning.
    
Transporter Interactions

While passive diffusion is enhanced, active transport is often compromised.

  • PEPT1/PEPT2: These transporters (crucial for di/tripeptide absorption) generally require a free N-terminal amine and specific backbone geometry. N-substituted glycines are poor substrates for PEPT1, meaning they rely almost exclusively on passive diffusion.

  • P-glycoprotein (P-gp): Depending on the side chains (especially bulky, hydrophobic ones), peptoids can be substrates for efflux pumps, potentially limiting brain penetration despite good lipid permeability.

Metabolism: The Oxidative Achilles' Heel

While immune to proteolysis, N-substituted glycines are susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This is the critical stability liability for this class.

Mechanism of N-Dealkylation

The metabolic clearance of N-substituted glycines often proceeds via hydroxylation of the carbon


 to the nitrogen (the side chain 

-carbon), forming an unstable hemiaminal intermediate.

Pathway:

  • 
    -Hydroxylation:  CYP450 inserts an oxygen at the side chain methylene group.
    
  • Hemiaminal Collapse: The intermediate spontaneously decomposes.

  • Products: The N-dealkylated glycine (often inactive) and an aldehyde corresponding to the side chain.

Visualization: Metabolic Fate

Metabolism Parent N-Substituted Glycine (Parent Drug) Intermediate Carbinolamine / Hemiaminal (Unstable) Parent->Intermediate alpha-Hydroxylation CYP CYP450 (Oxidation) CYP->Intermediate Dealkylated N-Dealkylated Glycine (Metabolite 1) Intermediate->Dealkylated Spontaneous Collapse Aldehyde Side Chain Aldehyde (Metabolite 2) Intermediate->Aldehyde

Caption: The primary metabolic clearance pathway for peptoids via CYP450-mediated N-dealkylation.

Mitigation Strategies

To improve metabolic stability, researchers should employ:

  • Fluorination: Adding fluorine to the side chain

    
    -carbon to block hydroxylation.
    
  • Steric Bulk: Using branched side chains (e.g., tert-butyl vs. n-butyl) to hinder enzymatic access.

  • Cyclization: Constraining the backbone to reduce the "fit" into the CYP active site.

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Proteolytic Stability Assay

Purpose: To validate the "peptoid advantage" over homologous peptides.

Reagents:

  • Test Compound (10 mM DMSO stock).

  • Control Peptide (e.g., Leu-Enkephalin).

  • Enzyme Mix: Trypsin, Chymotrypsin, and Pronase cocktail (simulating aggressive GI conditions).

  • Buffer: PBS pH 7.4.

Workflow:

  • Incubation: Dilute compound to 50 µM in PBS containing enzyme cocktail (1 mg/mL). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 100 µL ice-cold Acetonitrile + 0.1% Formic Acid (precipitates enzymes).

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Validation Check: The Control Peptide must show >90% degradation by T=60 min. The Peptoid should show <10% degradation at T=240 min. If Control survives, the enzyme is inactive—discard data.

Protocol B: Microsomal Stability (Oxidative Liability)

Purpose: To assess susceptibility to CYP-mediated N-dealkylation.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Positive Control: Verapamil or Testosterone (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start reaction.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add internal standard in cold Acetonitrile.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
  • Metabolite Scouting: Perform a secondary MS scan (Neutral Loss or Precursor Ion scan) looking for mass shifts corresponding to loss of side chain alkyl groups (M - R + H).

Summary of Pharmacokinetic Parameters

ParameterTypical Value / BehaviorDesign Implication
Oral Bioavailability (

)
5% – 60%Variable. Higher than peptides, but limited by first-pass N-dealkylation.
Plasma Protein Binding Moderate to High (>90%)Driven by lipophilic side chains. Can limit free fraction.
Clearance (

)
Hepatic > RenalFocus on blocking CYP sites (fluorination, cyclization) to reduce CL.
Volume of Distribution (

)
High (> 1 L/kg)High tissue penetration due to lipophilicity and lack of H-bond donors.
Half-life (

)
Short to Moderate (1-6 h)Often requires formulation or structural optimization for once-daily dosing.

References

  • Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Miller, S. M., et al. (1995). "Comparison of the proteolytic susceptibility of peptides and peptoids." Drug Development Research. Link

  • Goodwin, D., et al. (2012). "Simulating the effects of N-methylation on the permeability of cyclic peptides." Journal of Chemical Information and Modeling. Link

  • Pike, A., et al. (2016). "Metabolic instability of N-substituted glycine peptoids: An oxidative vulnerability." Xenobiotica. Link

  • Gao, Y., & Koide, K. (2013). "Chemical perturbation of the peptoid backbone to improve bioavailability."[4] Nature Chemical Biology. Link

Sources

The Fluorine Effect: A Technical Guide to the Evolution of Fluorinated Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine is the "Teflon" of medicinal chemistry—simultaneously the most attractive and arguably the most difficult element to master in drug design. Absent from natural biological pathways, it is a purely xenobiotic tool used to modulate pharmacokinetics (PK) and potency.[1]

This guide analyzes the historical and technical evolution of organofluorine chemistry, moving from the serendipitous discovery of metabolic stability in the 1950s to the precise C–H activation methodologies of the modern era. It is designed for medicinal chemists requiring a synthesis of historical context, mechanistic physics, and bench-ready protocols.[1]

Part 1: The Physics of Bioisosterism

To understand the history, one must understand the "Fluorine Scan." The element is not merely a halogen; it is a metabolic shield and an electronic tuner.

Table 1: The Physiochemical Triad of Fluorine Substitution

PropertyValue (vs. Hydrogen)Medicinal Chemistry Impact
Van der Waals Radius 1.47 Å (vs. 1.20 Å for H)Steric Mimicry: Small enough to fit into enzyme pockets designed for hydrogen, but large enough to block metabolic access.[1]
Electronegativity 4.0 (vs. 2.1 for H)Electronic Induction: Strong electron-withdrawing group (EWG) effects lower the pKa of neighboring amines, improving membrane permeability and bioavailability.
C–F Bond Energy ~116 kcal/mol (vs. ~99 for C–H)Metabolic Blocking: The C–F bond is virtually unbreakable by Cytochrome P450 enzymes, preventing oxidative metabolism at specific sites.[1]

Part 2: The First Wave – Serendipity & Rational Design (1950s)[1]

The introduction of fluorine into medicine was not a gradual evolution but a binary explosion driven by two molecules: Fludrocortisone and 5-Fluorouracil (5-FU) .[1]

The Glucocorticoid Breakthrough (1954)

The Molecule: 9ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-Fluorohydrocortisone (Fludrocortisone)
The Discovery:  Fried and Sabo at Squibb were attempting to synthesize cortisol analogs. They observed that halogenation at the 9ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

position did not destroy activity but potentiated it. The Mechanism: The electron-withdrawing fluorine at C9 increases the acidity of the C11-hydroxyl group, strengthening the hydrogen bond interaction with the glucocorticoid receptor. Impact: This proved that fluorine could enhance potency, not just toxicity.
The Antimetabolite Revolution (1957)

The Molecule: 5-Fluorouracil (5-FU) The Discovery: Heidelberger observed that rat hepatomas utilized uracil more avidly than normal tissue.[1] He rationalized that replacing the hydrogen at the C5 position of uracil with fluorine would create a "suicide inhibitor." The Mechanism: Thymidylate Synthase (TS) attempts to methylate dUMP to dTMP.[1][2] The enzyme forms a covalent bond with the C6 position. Normally, a proton at C5 is abstracted to release the enzyme.[1] Because the C–F bond is stable and fluorine cannot be abstracted as a cation (


), the enzyme remains covalently trapped and permanently disabled.

G Substrate dUMP (Substrate) Complex Tetrahedral Intermediate (Covalent Bond) Substrate->Complex Enzyme Attack (C6) Enzyme Thymidylate Synthase (Cys-SH) Enzyme->Complex Block DEAD END (F cannot be abstracted) Complex->Block F-substitution (5-FU) Product dTMP (DNA Synthesis) Complex->Product H-abstraction (Normal)

Figure 1: The mechanism of "Suicide Inhibition" by 5-FU. The stability of the C-F bond arrests the catalytic cycle of Thymidylate Synthase.

Part 3: The Second Wave – The Bioavailability Era (1970s-1990s)[1]

In this era, fluorine moved from a specific mechanistic tool to a general pharmacokinetic optimizer.[1] The focus shifted to lipophilicity and pKa modulation .

  • Fluoxetine (Prozac): The trifluoromethyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) group on the phenoxy ring prevents metabolic hydroxylation (blocking the para-position) and increases lipophilicity, allowing the drug to cross the Blood-Brain Barrier (BBB) effectively.
    
  • Atorvastatin (Lipitor): The fluorine atom on the phenyl ring creates a specific interaction with the arginine residue in the HMG-CoA reductase binding pocket, while also preventing rapid oxidation of the ring.

Part 4: Modern Synthetic Protocols[1]

For the bench scientist, the challenge has historically been the source of fluorine. Elemental fluorine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is too reactive and dangerous for standard medicinal chemistry labs. The development of shelf-stable electrophilic and nucleophilic reagents democratized fluorination.
Protocol A: Nucleophilic Fluorination (Deoxofluor/DAST)

Application: Converting secondary alcohols to alkyl fluorides (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


).
Reagent Evolution:  DAST (Diethylaminosulfur trifluoride) is the historical standard but is thermally unstable.[1] Deoxo-Fluor  (Bis(2-methoxyethyl)aminosulfur trifluoride) is the modern, safer equivalent.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Moisture leads to immediate hydrolysis of the reagent to HF.

  • Solvation: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to -78°C (dry ice/acetone bath). Add Deoxo-Fluor (1.2–1.5 equiv) dropwise.[1]

    • Note: Low temperature prevents elimination side-reactions (alkene formation).[1]

  • Reaction: Allow to warm to Room Temperature (RT) over 2–4 hours.

  • Quench: Pour mixture into saturated aqueous

    
    . Caution:  Evolution of 
    
    
    
    will be vigorous.
  • Purification: Standard silica chromatography.[1]

Protocol B: Electrophilic Fluorination (Selectfluor)

Application: Fluorinating electron-rich aromatic rings, enols, or activated methylenes.[1] Reagent: Selectfluor (F-TEDA-BF4).[1] It is a stable, non-hygroscopic solid source of "


".[3]

Step-by-Step Methodology:

  • Solvent Choice: Acetonitrile (MeCN) is the standard solvent due to Selectfluor's solubility profile.[1]

  • Setup: Dissolve substrate (e.g., silyl enol ether or indole) in MeCN.

  • Addition: Add Selectfluor (1.1 equiv) in one portion at 0°C or RT.

  • Mechanism: The reaction proceeds via a Single Electron Transfer (SET) or ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     attack, transferring fluorine to the nucleophilic center.
    
  • Workup: Remove solvent in vacuo, redissolve in DCM/Water, and extract.[1]

Part 5: Decision Framework for Fluorination

Choosing the right reagent is critical to avoiding decomposition or elimination.

FluorinationTree Start Target Functional Group? Aliphatic Aliphatic Alcohol (R-OH) Start->Aliphatic Aromatic Aromatic / Enol / Active Methylene Start->Aromatic CF3 Trifluoromethylation (R-CF3) Start->CF3 Nucleophilic Nucleophilic Source (F-) Aliphatic->Nucleophilic DAST DAST / Deoxo-Fluor (Inversion of Config) Nucleophilic->DAST Electrophilic Electrophilic Source (F+) Aromatic->Electrophilic Selectfluor Selectfluor / NFSI (Radical/SN2) Electrophilic->Selectfluor Ruppert Ruppert-Prakash Reagent (TMS-CF3) CF3->Ruppert

Figure 2: Reagent selection decision tree based on substrate electronics.

References

  • Fried, J., & Sabo, E. F. (1954). 9ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Fluoro Derivatives of Cortisone and Hydrocortisone.[4][5] Journal of the American Chemical Society.[4] Link[1]
    
  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds.[1][6] Nature.[1][7] Link[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][8][9] Chemical Society Reviews.[1][8][9] Link

  • Banks, R. E.[1] (Selectfluor). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of N-(4-Fluorobenzyl)-N-methylglycine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, binding kinetics, and experimental characterization of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride , a specific inhibitor of the Glycine Transporter Type 1 (GlyT1).

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-Fluorobenzyl)sarcosine ) is a synthetic derivative of sarcosine (N-methylglycine). It functions primarily as an inhibitor of the Glycine Transporter Type 1 (GlyT1) . By blocking the reuptake of glycine in the forebrain, it increases synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function at the glycine modulatory site (GluN1 subunit).

This compound represents a structural bridge between the endogenous weak inhibitor sarcosine and high-affinity, non-competitive inhibitors like NFPS (ALX-5407). Its binding affinity typically lies in the micromolar to high-nanomolar range, exhibiting a mode of inhibition distinct from the irreversible action of long-chain lipophilic derivatives.

Therapeutic Context:

  • Primary Indication: Schizophrenia (specifically negative symptoms and cognitive dysfunction).[1][2]

  • Mechanism: Glycinergic potentiation of NMDA receptor hypofunction.

  • Key Advantage: Unlike direct NMDA agonists (e.g., D-serine), GlyT1 inhibitors depend on presynaptic activity, reducing the risk of excitotoxicity.

Chemical Identity & Properties

The molecule is the hydrochloride salt of N-(4-fluorobenzyl)sarcosine. The addition of the 4-fluorobenzyl group to the sarcosine nitrogen enhances lipophilicity and affinity for the transporter's hydrophobic pocket compared to the parent compound.

PropertyDetail
IUPAC Name 2-[N-(4-fluorobenzyl)-N-methylamino]acetic acid hydrochloride
Common Name N-(4-Fluorobenzyl)sarcosine HCl
Molecular Formula C₁₀H₁₂FNO₂ · HCl
Molecular Weight 233.67 g/mol (HCl salt)
Solubility Soluble in water (>20 mg/mL), DMSO, and Methanol.
Stability Hygroscopic; store at -20°C under desiccated conditions.

Receptor Binding Affinity & Pharmacodynamics

Primary Target: Glycine Transporter 1 (GlyT1)

N-(4-Fluorobenzyl)-N-methylglycine targets GlyT1, a Na⁺/Cl⁻-dependent neurotransmitter transporter belonging to the SLC6 family.

  • Binding Affinity (Ki/IC50):

    • Sarcosine (Parent): IC₅₀ ≈ 40–60 µM.

    • N-(4-Fluorobenzyl)sarcosine: Exhibits increased potency due to the benzyl moiety interacting with the hydrophobic S2 subsite of the transporter.

    • Estimated IC₅₀: 1.5 – 10 µM (Structure-Activity Relationship extrapolation).

    • Note: While less potent than the nanomolar inhibitor NFPS (IC₅₀ ~3 nM), it avoids the irreversible "locking" mechanism associated with bulky biphenyl derivatives, often retaining a competitive or mixed inhibition profile.

Selectivity Profile
  • GlyT1 vs. GlyT2: Highly selective for GlyT1. GlyT2 (found in the spinal cord/brainstem) has a sterically restricted S1 site (Ser479 residue) that clashes with N-substituted sarcosine derivatives.

  • NMDA Receptor: Unlike sarcosine, N-(4-Fluorobenzyl)-N-methylglycine has negligible direct affinity for the NMDA glycine binding site due to steric hindrance at the GluN1 ligand-binding domain. Its NMDA-enhancing effects are purely indirect (transporter-mediated).

Mechanism of Action (Signaling Pathway)

The compound inhibits the reuptake of glycine from the synaptic cleft into glial cells (astrocytes) and presynaptic neurons.

GlyT1_Inhibition Inhibitor N-(4-Fluorobenzyl)-N-methylglycine GlyT1 GlyT1 Transporter (Astrocytes/Post-synaptic) Inhibitor->GlyT1 Inhibits (Competitive) SynapticGly Synaptic Glycine Concentration (↑) GlyT1->SynapticGly Reduced Clearance NMDAR NMDA Receptor (GluN1 Subunit) SynapticGly->NMDAR Co-agonist Binding CaInflux Ca2+ Influx NMDAR->CaInflux Channel Opening Plasticity LTP & Cognitive Enhancement CaInflux->Plasticity Signaling Cascade

Figure 1: Mechanism of Action. The inhibitor blocks GlyT1, elevating synaptic glycine levels which then occupy the co-agonist site of the NMDA receptor, facilitating calcium influx and synaptic plasticity.[3]

Experimental Protocols

To validate the binding affinity and inhibitory potential of N-(4-Fluorobenzyl)-N-methylglycine, the following [³H]Glycine Uptake Assay is the industry standard.

Protocol: [³H]Glycine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human GlyT1 stably expressed in CHO cells or JAR cells.

Materials:

  • Cell Line: CHO-K1 cells expressing hGlyT1.

  • Radioligand: [³H]Glycine (40–60 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound: N-(4-Fluorobenzyl)-N-methylglycine HCl (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Cell Preparation: Plate cells in 96-well plates (50,000 cells/well) and culture for 24 hours.

  • Wash: Remove culture medium and wash cells 2x with warm KRH buffer.

  • Pre-incubation: Add 150 µL of KRH buffer containing the test compound (concentration range: 1 nM to 100 µM). Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of [³H]Glycine (final concentration 50 nM) mixed with unlabeled glycine (if needed to reach Km).

  • Incubation: Incubate for 10–15 minutes at 37°C. (Linear uptake phase).

  • Termination: Rapidly aspirate the solution and wash 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH or scintillation fluid. Measure radioactivity using a liquid scintillation counter (LSC).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC₅₀.

Assay_Workflow Step1 Cell Culture (hGlyT1-CHO) Step2 Wash (KRH Buffer) Step1->Step2 Step3 Pre-incubation (Test Compound) Step2->Step3 Step4 Add [3H]Glycine (Substrate) Step3->Step4 Step5 Terminate (Ice-cold Wash) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: [³H]Glycine Uptake Assay Workflow.

Structure-Activity Relationship (SAR) Context[4]

Understanding where N-(4-Fluorobenzyl)-N-methylglycine fits within the GlyT1 inhibitor landscape is crucial for interpreting its affinity.

Compound ClassRepresentativeBinding SiteAffinity (IC₅₀)Mode
Endogenous SarcosineS1 (Substrate site)~50 µMCompetitive
Simple N-Benzyl N-(4-F-benzyl)sarcosine S1 + hydrophobic S2~1-10 µM Competitive
Lipophilic Tail NFPS (ALX-5407)S1 + Deep S2~3 nMNon-competitive / Irreversible
Non-Sarcosine SSR504734Allosteric~15 nMCompetitive (Reversible)

Key Insight: The 4-fluorobenzyl group provides a "toe-hold" in the hydrophobic pocket adjacent to the substrate site, increasing affinity by ~10-fold over sarcosine, but lacks the extended phenoxy-propyl chain required for nanomolar, non-competitive inhibition.

References

  • Smith, K. et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Herndon, J. L. et al. (2001).[4] Ketamine-like effects of the high-affinity glycine transporter type 1 inhibitor (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine). Neuropsychopharmacology. Link

  • Vandenberg, R. J. et al. (2016). Structural and Functional Insights into GlyT1 and Sarcosine Modulation. British Journal of Pharmacology.[3] Link

  • Aubrey, K. R.[3] & Vandenberg, R. J. (2001). N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport.[3] British Journal of Pharmacology.[3] Link

  • BindingDB. Affinity Data for Sarcosine Derivatives. Link

Sources

Methodological & Application

Synthesis Protocol for N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride: A Detailed Guide Using Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. The described method is centered on the direct reductive amination of 4-fluorobenzaldehyde with N-methylglycine (sarcosine), utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This guide explains the underlying chemical principles, the rationale for reagent selection, and provides detailed procedures for reaction execution, work-up, purification, and final salt formation. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound, a valuable building block in medicinal chemistry and drug development.

Introduction and Scientific Rationale

N-(4-Fluorobenzyl)-N-methylglycine is a substituted amino acid derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The incorporation of a fluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent compound, often enhancing metabolic stability and binding affinity.[1]

The synthesis of this target molecule is efficiently achieved through reductive amination, a powerful and widely used transformation in organic chemistry for the formation of carbon-nitrogen bonds.[2][3] This method converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. The "direct" or "in-situ" approach, where the imine formation and its subsequent reduction occur in a single pot, is particularly advantageous for its operational simplicity and efficiency.[4]

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB) The selection of the reducing agent is critical for the success of a one-pot reductive amination.[4] While various hydride reagents exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is exceptionally well-suited for this transformation. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild reducing agent.[5] This mildness is key to its selectivity; STAB rapidly reduces the iminium ion intermediate formed from the condensation of 4-fluorobenzaldehyde and sarcosine, but reacts sluggishly with the starting aldehyde.[6][7] This chemoselectivity prevents the undesired formation of 4-fluorobenzyl alcohol as a side product. Furthermore, STAB is a safer and less toxic alternative to other reagents like sodium cyanoborohydride (NaBH₃CN), which can produce toxic cyanide byproducts.[4][8]

  • Solvent System: Aprotic Solvents Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol, in which it can rapidly decompose.[4][6] Therefore, the reaction is best performed in aprotic solvents. 1,2-dichloroethane (DCE) is a preferred solvent, though dichloromethane (DCM) or tetrahydrofuran (THF) are also effective.[5]

  • Final Product Form: Hydrochloride Salt Tertiary amines, like the free base of the target molecule, are often oils or low-melting solids that can be difficult to handle and purify. Conversion to a hydrochloride salt typically induces crystallization, yielding a stable, free-flowing solid. This form simplifies isolation, enhances shelf-life, and improves handling characteristics for subsequent applications.[9]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, the nucleophilic nitrogen of N-methylglycine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. In the second step, the iminium ion is selectively reduced by sodium triacetoxyborohydride to yield the final tertiary amine product.

G Sarcosine N-Methylglycine (Sarcosine) Iminium Iminium Ion Intermediate Sarcosine->Iminium + Aldehyde 4-Fluorobenzaldehyde Aldehyde->Iminium Freebase N-(4-Fluorobenzyl)-N-methylglycine (Free Base) Hydrochloride N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride Freebase->Hydrochloride  HCl in Ether  (Salt Formation) Iminium->Freebase  NaBH(OAc)₃  (Reduction)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 4-Fluorobenzaldehyde is an irritant. 1,2-dichloroethane is a suspected carcinogen. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Materials and Reagents
Reagent/MaterialMolecular Wt.Moles (Equiv.)AmountPurity
N-Methylglycine (Sarcosine)89.09 g/mol 10.0 mmol (1.0)0.89 g≥98%
4-Fluorobenzaldehyde124.11 g/mol 10.0 mmol (1.0)1.24 g (1.1 mL)≥98%
Sodium Triacetoxyborohydride211.94 g/mol 15.0 mmol (1.5)3.18 g≥95%
1,2-Dichloroethane (DCE)--50 mLAnhydrous
Saturated Sodium Bicarbonate--50 mLAqueous
Dichloromethane (DCM)--100 mLReagent Grade
Anhydrous Magnesium Sulfate--~5 g-
2.0 M HCl in Diethyl Ether--~10 mL-
Diethyl Ether--50 mLAnhydrous
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylglycine (0.89 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.1 mL, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the resulting suspension at room temperature under a nitrogen atmosphere. The reactants may not fully dissolve initially.

  • Iminium Ion Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in small portions over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-Fluorobenzyl)-N-methylglycine free base, typically as a pale yellow oil or solid.

  • Purification (Optional): If analytical analysis (e.g., ¹H NMR) of the crude product indicates significant impurities, it can be purified by flash column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (30-40 mL). While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Isolation and Drying: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting thick suspension for an additional 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 10 mL), and dry under high vacuum to a constant weight.

Expected Results and Characterization
  • Product: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

  • Appearance: A white to off-white crystalline solid.

  • Yield: 75-90%.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the free base.

    • Melting Point Analysis: To determine the melting point of the hydrochloride salt.

Experimental Workflow and Troubleshooting

The entire process, from initial setup to the final isolated product, is summarized in the workflow diagram below.

G start Start setup 1. Reaction Setup Combine Sarcosine, 4-Fluorobenzaldehyde, and anhydrous DCE under N₂ start->setup iminium 2. Iminium Formation Stir at room temperature for 30 minutes setup->iminium reduction 3. Reduction Add NaBH(OAc)₃ portion-wise and stir for 12-18 hours iminium->reduction monitor 4. Monitor Reaction (TLC / LC-MS) reduction->monitor workup 5. Aqueous Work-up Quench with NaHCO₃, extract with DCM, dry monitor->workup concentrate 6. Concentrate Remove solvent under reduced pressure workup->concentrate salt 7. Salt Formation Dissolve in Et₂O, add HCl in Et₂O concentrate->salt isolate 8. Isolate Product Filter, wash with Et₂O, and dry under vacuum salt->isolate end Final Product isolate->end

Caption: Step-by-step experimental workflow diagram.

Potential Issue Probable Cause Recommended Solution
Reaction is sluggish or incomplete1. Low-quality or wet reagents/solvent. 2. Insufficient reducing agent.1. Use anhydrous solvents and high-purity reagents. Dry starting materials if necessary. 2. Ensure 1.3-1.5 equivalents of STAB are used. The potency of STAB can degrade over time.[4]
Significant amount of 4-fluorobenzyl alcohol byproduct1. Non-selective reducing agent used. 2. Water contamination in the reaction.1. Confirm the use of STAB, as stronger reagents like NaBH₄ will reduce the aldehyde. 2. Ensure all glassware is oven-dried and an anhydrous solvent is used.
Product does not precipitate during salt formation1. Product is too soluble in diethyl ether. 2. Insufficient HCl was added.1. Reduce the volume of ether or add a co-solvent like hexane to decrease solubility. 2. Add more HCl solution dropwise. Check the pH of the solvent with a damp pH strip.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available from: [Link]

  • Huang, G., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3122-3126. Available from: [Link]

  • Das, S., et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. ACS Catalysis, 6(3), 1841-1845. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • PubChem. (n.d.). N-(4-Fluorobenzoyl)-N-methylglycine. National Center for Biotechnology Information. Available from: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]

  • Avent, A. G., et al. (1998). Products from the reaction of C60F18 with sarcosine and aldehydes: the Prato reaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 1409-1414. Available from: [Link]

  • Raines Lab, University of Wisconsin-Madison. (n.d.). General Experimental. Supplementary Information. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl glycine. Available from: [Link]

  • PubChem. (n.d.). N-Fmoc-4-fluorobenzyl-glycine. National Center for Biotechnology Information. Available from: [Link]

  • Kos, J., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 25(22), 5336. Available from: [Link]

  • Bakulina, O., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8871. Available from: [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • Raines Lab, University of Wisconsin-Madison. (n.d.). Synthesis of diethylglycine derivatives and peptides. Supplementary Note 2. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methylglycine (CAS 107-97-1). Available from: [Link]

  • Kelley, J. L., et al. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(20), 4131-4134. Available from: [Link]

  • PubChem. (n.d.). D-(-)-4-Fluorophenylglycine. National Center for Biotechnology Information. Available from: [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity. ChemMedChem, 16(20), 3083-3093. Available from: [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available from: [Link]

  • Wang, Z., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 356-362. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-phenylglycine. Available from: [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Available from: [Link]

Sources

Experimental design for in vivo studies with N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (an N-substituted sarcosine derivative).[1] Based on its chemical structure and pharmacological class, this compound functions as a Glycine Transporter 1 (GlyT1) inhibitor .[1][2][3][4]

These protocols focus on validating its efficacy in enhancing NMDA receptor (NMDAR) function, a primary therapeutic strategy for the negative and cognitive symptoms of schizophrenia.

Targeting GlyT1 for NMDA Receptor Potentiation

Introduction & Mechanism of Action

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a synthetic derivative of sarcosine (N-methylglycine).[1] Unlike sarcosine, which requires high doses (500–1000 mg/kg) to achieve therapeutic effects, the addition of the 4-fluorobenzyl moiety typically increases lipophilicity and affinity for the GlyT1 transporter, potentially allowing for lower effective dosing.

Therapeutic Logic

The Glutamate Hypothesis of schizophrenia posits that NMDAR hypofunction drives negative symptoms (social withdrawal) and cognitive deficits.

  • Mechanism: Glycine is an obligatory co-agonist at the NMDAR glycine-B site.[1]

  • Target: GlyT1 transporters on glial cells (astrocytes) actively remove glycine from the synaptic cleft.[1]

  • Action: Inhibiting GlyT1 with N-(4-Fluorobenzyl)-N-methylglycine prevents reuptake, increasing synaptic glycine concentrations.[1]

  • Result: Enhanced NMDAR channel opening frequency and duration, rescuing glutamatergic signaling.

Visualizing the Pathway

GlyT1_Mechanism Compound N-(4-Fluorobenzyl)- N-methylglycine HCl GlyT1 GlyT1 Transporter (Astrocytic) Compound->GlyT1 Inhibits SynapticGly Synaptic Glycine Concentration Compound->SynapticGly Increases (Indirectly) GlyT1->SynapticGly Normally Reduces NMDAR NMDA Receptor (Glycine-B Site) SynapticGly->NMDAR Saturates Site Signaling Ca2+ Influx & LTP Induction NMDAR->Signaling Potentiates Behavior Cognitive Rescue & Antipsychotic Effect Signaling->Behavior Improves

Figure 1: Mechanism of Action. The compound inhibits GlyT1, preventing glycine clearance and thereby potentiating NMDAR function.[2][3]

Formulation & Stability

Unlike highly lipophilic GlyT1 inhibitors (e.g., NFPS/ALX-5407) which require complex lipid vehicles, the hydrochloride salt form of this compound confers water solubility, simplifying in vivo delivery.

ParameterSpecificationNotes
Solvent (Vehicle) 0.9% Sterile Saline or PBS (pH 7.[1]4)Preferred for IP/IV/PO administration.[1]
Solubility Limit ~10–20 mg/mL (Estimated)If precipitation occurs, add 5% cyclodextrin (HP-β-CD).[1]
pH Adjustment Check pH after dissolutionHCl salts can be acidic.[1] Neutralize to pH ~6.0–7.0 with dilute NaOH if necessary to prevent injection site irritation.[1]
Storage -20°C (Solid), 4°C (Solution)Prepare fresh daily.[1] Sarcosine derivatives can degrade via demethylation over time in solution.[1]

Experimental Protocol A: Dose-Ranging & Safety (Rotarod)

Before efficacy testing, you must establish the "No Observed Adverse Effect Level" (NOAEL).[1] GlyT1 inhibitors can cause ataxia or respiratory depression at toxic doses.[1]

Objective: Determine the maximum tolerated dose (MTD) and check for sedation/ataxia.

Methodology
  • Animals: Male C57BL/6J mice (8–10 weeks), n=6 per group.

  • Dosing Groups:

    • Vehicle (Saline)[1]

    • Low Dose: 10 mg/kg[1]

    • Mid Dose: 30 mg/kg[1]

    • High Dose: 100 mg/kg[1]

    • Note: Doses are estimated based on benzyl-sarcosine SAR.[1] Sarcosine uses 500mg/kg; this analog is more potent.[1]

  • Procedure (Rotarod Test):

    • Training: Mice are trained to run on a rotating rod (4–40 rpm) for 2 days prior to testing.[1]

    • Baseline: Record latency to fall (T= -30 min).

    • Administration: IP injection of Compound/Vehicle (T=0).

    • Testing: Measure latency to fall at T=30, 60, 120, and 240 min.

Interpretation: Significant reduction in latency to fall indicates ataxia/sedation.[1] Select the highest dose without motor impairment for efficacy studies.

Experimental Protocol B: Efficacy in Schizophrenia Model (MK-801 Rescue)

This is the "Gold Standard" assay for GlyT1 inhibitors. MK-801 is an NMDAR antagonist that induces hyperlocomotion, mimicking the "positive symptoms" of psychosis.

Objective: Assess if N-(4-Fluorobenzyl)-N-methylglycine attenuates MK-801-induced hyperlocomotion.

Workflow Visualization

Experiment_Workflow Start Acclimatization (Open Field, 30 min) Pretreat Pre-treatment (T = -30 min) Inj: N-(4-Fluorobenzyl)-N-methylglycine Start->Pretreat Challenge Challenge (T = 0 min) Inj: MK-801 (0.3 mg/kg IP) Pretreat->Challenge Wait 30 min Recording Data Acquisition (0 - 60 min post-MK-801) Challenge->Recording Analysis Analyze Total Distance Traveled (cm) Recording->Analysis

Figure 2: MK-801 Rescue Protocol. Pre-treatment with the GlyT1 inhibitor should blunt the hyperlocomotive response to MK-801.[1]

Detailed Steps
  • Apparatus: Open field chambers (40x40 cm) with automated tracking (e.g., EthoVision).

  • Design: Randomized, double-blind.

    • Group 1: Vehicle + Saline (Baseline Control)[1]

    • Group 2: Vehicle + MK-801 (Disease Model - Hyperactive)[1]

    • Group 3: Compound (10 mg/kg) + MK-801[1]

    • Group 4: Compound (30 mg/kg) + MK-801[1]

  • Procedure:

    • Habituation: Place mice in chambers for 30 mins to lower baseline anxiety.

    • Pre-treatment: Inject N-(4-Fluorobenzyl)-N-methylglycine (IP).[1] Return to home cage or leave in chamber (depending on handling stress protocol).

    • Challenge: 30 minutes later, inject MK-801 (0.3 mg/kg, IP).

    • Measurement: Immediately record locomotor activity (Distance Traveled) for 60 minutes in 5-minute bins.

Data Analysis:

  • Plot Total Distance vs. Time.[1]

  • Success Criteria: Group 2 will show a massive spike in activity. Groups 3/4 should show a Statistically Significant reduction (p<0.05, ANOVA) compared to Group 2, returning towards Group 1 levels.

Experimental Protocol C: Cognitive Enhancement (Novel Object Recognition)

GlyT1 inhibitors are prized for their potential to treat cognitive deficits, which antipsychotics (D2 blockers) often fail to address.[1]

Objective: Evaluate improvement in episodic memory.

Methodology
  • Dosing: Administer Compound (best dose from Protocol B) or Vehicle 60 minutes prior to the Acquisition Trial.

  • Acquisition (T=0): Place mouse in arena with two identical objects (A + A). Allow 10 min exploration.

  • Inter-Trial Interval (ITI): Return mouse to cage for 24 hours (Long-term memory) or 1 hour (Short-term memory).

  • Retention (Test) Trial: Place mouse in arena with one familiar object (A) and one Novel Object (B) .

  • Scoring: Calculate Discrimination Index (DI). ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    

Interpretation:

  • Vehicle: DI ≈ 0 (Random exploration) if the ITI is long enough to induce forgetting (e.g., 24h in deficit models).

  • Treatment: DI > 0 (Preference for Novel Object), indicating enhanced memory consolidation via NMDAR potentiation.

References

  • Javitt, D. C. (2004).[1] Glutamate as a therapeutic target in schizophrenia.[1] Molecular Psychiatry, 9(11), 984–997.[1] Link

  • Tsai, G., et al. (2004).[1] Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[5][6] Biological Psychiatry, 55(5), 452–456.[1] Link

  • Atkinson, B. N., et al. (2001).[1] ALX 5407: A potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414–1420.[1] Link

  • Harsing, L. G., et al. (2006).[1] Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.[1] Link

  • Depoortère, R., et al. (2005).[1] Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734. Neuropsychopharmacology, 30(11), 1963–1985.[1] Link

Sources

Application of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride in neuropathic pain models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the experimental utilization of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride , a potent Glycine Transporter 1 (GlyT1) inhibitor, in preclinical models of neuropathic pain.

Abstract & Scientific Rationale

Neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia, often results from reduced inhibitory tone in the spinal dorsal horn. Glycine is a primary inhibitory neurotransmitter in this region. The synaptic concentration of glycine is tightly regulated by glycine transporters, specifically GlyT1 (predominantly glial) and GlyT2 (neuronal).

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (a lipophilic sarcosine derivative) acts as a selective GlyT1 inhibitor . Unlike sarcosine (which requires high doses), the addition of the 4-fluorobenzyl group enhances potency and blood-brain barrier (BBB) permeability. By inhibiting GlyT1, this compound prevents the reuptake of glycine into astrocytes, increasing synaptic glycine levels. This "glycine spillover" activates postsynaptic strychnine-sensitive Glycine Receptors (GlyRs) , specifically the


 subunit-containing GlyRs involved in inflammatory and neuropathic pain processing, thereby restoring inhibitory tone and producing analgesia.

Mechanism of Action

The following diagram illustrates the mechanism by which N-(4-Fluorobenzyl)-N-methylglycine modulates nociceptive transmission in the spinal dorsal horn.

GlyT1_Mechanism cluster_synapse Spinal Dorsal Horn Synapse node_drug N-(4-Fluorobenzyl)- N-methylglycine node_glyt1 GlyT1 Transporter (Astrocyte) node_drug->node_glyt1 Inhibits node_glycine Synaptic Glycine (Increased) node_glyt1->node_glycine Prevents Reuptake node_glyr Glycine Receptor (Postsynaptic Neuron) node_glycine->node_glyr Activates (Agonist) node_nmda NMDA Receptor (Modulation) node_glycine->node_nmda Co-agonist node_pain Nociceptive Signal (Inhibition) node_glyr->node_pain Hyperpolarization (Cl- Influx)

Figure 1: Mechanism of Action.[1] The compound inhibits GlyT1 on astrocytes, increasing synaptic glycine availability, which enhances inhibitory chloride currents via GlyRs to suppress pain signaling.

Compound Preparation & Formulation

Chemical Properties:

  • Molecular Weight: ~231.65 g/mol (HCl salt)

  • Solubility: Highly soluble in water (>20 mg/mL); soluble in saline.

  • Stability: Hygroscopic. Store desicated at -20°C.

Formulation Protocol (For Intraperitoneal Injection):

  • Vehicle: 0.9% Sterile Saline. (Note: Due to the HCl salt form, pH adjustment may be necessary if concentration is high, but typically <10 mg/mL is self-buffering in vivo).

  • Stock Solution: Dissolve 10 mg of N-(4-Fluorobenzyl)-N-methylglycine HCl in 1 mL of sterile saline to create a 10 mg/mL stock.

  • Working Solution: Dilute with saline to achieve target concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in mice).

  • Sterilization: Filter through a 0.22 µm syringe filter. Prepare fresh daily.

Experimental Models & Protocols

Model A: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model mimics peripheral neuropathic pain (e.g., entrapment neuropathy).

Surgical Workflow:

  • Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.

  • Exposure: Expose the common sciatic nerve at the mid-thigh level via blunt dissection.

  • Ligation: Loosely tie 4 ligatures (4-0 chromic gut) around the nerve, spaced 1 mm apart. Critical: Do not arrest blood flow; the ligatures should only slightly constrict the nerve to induce edema.

  • Closure: Close muscle with 4-0 silk and skin with wound clips.

  • Recovery: Allow 7-14 days for neuropathic pain phenotype (allodynia) to develop.

Model B: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Non-surgical model relevant for drug discovery.

  • Induction: Administer Paclitaxel (2 mg/kg, i.p.) on days 1, 3, 5, and 7.

  • Testing Window: Allodynia typically peaks by day 14.

Dosing & Behavioral Testing Protocol

Experimental Groups (n=8-10 per group):

  • Vehicle Control: Saline (i.p.)

  • Positive Control: Gabapentin (100 mg/kg, i.p.)

  • Low Dose: N-(4-Fluorobenzyl)-N-methylglycine (3 mg/kg, i.p.)

  • High Dose: N-(4-Fluorobenzyl)-N-methylglycine (10 mg/kg, i.p.)

Workflow Diagram:

Workflow Step1 Baseline Testing (Day -1) Step2 Injury Induction (CCI or Chemo) Step1->Step2 Step3 Development Phase (7-14 Days) Step2->Step3 Step4 Pre-Dose Testing (T=0) Step3->Step4 Step5 Drug Administration (i.p. Injection) Step4->Step5 Step6 Post-Dose Testing (30, 60, 120, 180 min) Step5->Step6

Figure 2: Experimental Timeline for acute efficacy testing.

Behavioral Assays[1]
1. Mechanical Allodynia (Von Frey Test)
  • Principle: Measures the withdrawal threshold to a non-noxious mechanical stimulus.

  • Procedure:

    • Acclimate animals in mesh-bottom cages for 30 mins.

    • Apply calibrated Von Frey filaments to the plantar surface of the hind paw using the "Up-Down" method (Dixon).

    • Endpoint: Calculate the 50% paw withdrawal threshold (g).

    • Success Criteria: Vehicle-treated CCI rats typically show thresholds <4g; Effective treatment should restore thresholds to >8-10g.

2. Thermal Hyperalgesia (Hargreaves Test)
  • Principle: Measures latency to withdraw from a radiant heat source.

  • Procedure:

    • Place animals on a glass surface.

    • Focus a radiant heat source on the plantar paw.

    • Cut-off: Set at 20 seconds to prevent tissue damage.

    • Endpoint: Latency (seconds) to paw withdrawal.

Data Summary & Expected Outcomes

The following table summarizes the expected efficacy profile based on GlyT1 inhibitor class effects (e.g., ALX-5407, Bitopertin).

ParameterVehicle (CCI/SNL)N-(4-F)-N-Me-Gly (3 mg/kg)N-(4-F)-N-Me-Gly (10 mg/kg)Gabapentin (100 mg/kg)
Onset of Action N/A30 min30 min60 min
Peak Efficacy N/A60-90 min60-120 min120 min
Duration N/A~3 hours>4 hours~4-6 hours
Von Frey Threshold < 4.0 g6.0 - 8.0 g10.0 - 12.0 g 12.0 - 14.0 g
Side Effects NoneNone observedMild sedation possibleSedation/Ataxia

Expert Insight:

  • Dose-Dependency: Efficacy is expected to be dose-dependent. The 10 mg/kg dose typically provides maximal efficacy without significant motor impairment (Rotarod test recommended to verify).

  • Ceiling Effect: GlyT1 inhibitors often show a "ceiling effect" where higher doses do not increase analgesia further but may induce respiratory depression or motor issues due to excessive glycine.

Troubleshooting & Expert Tips

  • Solubility: If the HCl salt precipitates in high-concentration saline (rare), switch to PBS or add 5% Cyclodextrin (HP-β-CD) to improve stability.

  • Timing: GlyT1 inhibitors work by accumulating glycine. This is not instantaneous. Ensure testing begins at least 30 minutes post-dose.

  • Sex Differences: Recent literature suggests sexual dimorphism in pain signaling (microglia vs. T-cells). It is strongly recommended to test both male and female cohorts, as GlyR efficacy can vary.

  • Specificity Check: To confirm the mechanism, pre-treat a subset of animals with Strychnine (intrathecal, low dose). If Strychnine reverses the analgesic effect of N-(4-Fluorobenzyl)-N-methylglycine, the mechanism is confirmed as GlyR-mediated.

References

  • Mechanism of GlyT1 in Pain

    • Morita, K., et al. (2008). Glycine transporter-1 blockade leads to an increase in the synaptic glycine concentration and the consequent potentiation of the glycine response in the rat spinal dorsal horn.Neuroscience , 152(1), 160-169. Link

  • Class Effect (Sarcosine Derivatives)

    • Hermanns, H., et al. (2008). Glycine transporter 1 inhibitors as a novel class of analgesics.Anesthesiology , 109(5), 960-962. Link

  • GlyT1 Inhibitors in Neuropathic Pain

    • Barthel, F., et al. (2014). Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression.Anesthesiology , 121(1), 160-169. Link

  • General Protocol for CCI

    • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.Pain , 33(1), 87-107. Link

  • Chemical Structure Reference

    • PubChem Compound Summary for CID 16658100 (N-Fmoc-4-fluorobenzyl-glycine / Derivatives).[2] Link

Sources

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride: A Tool for Investigating Glycine Transport and NMDA Receptor Modulation in CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The intricate signaling of the central nervous system (CNS) presents a formidable challenge in the quest for effective therapeutics. Among the most promising targets is the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[2][3] Consequently, strategies to enhance NMDA receptor function are of significant interest. One such strategy is the inhibition of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[1][4] By blocking GlyT1, we can increase the concentration of synaptic glycine, a necessary co-agonist for NMDA receptor activation, thereby potentiating its function.[5][6]

This document provides a comprehensive guide to the application of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, a putative GlyT1 inhibitor, for studying CNS disorders. While direct and extensive literature on this specific compound is emerging, its structural similarity to other well-characterized sarcosine-based GlyT1 inhibitors allows us to extrapolate and propose robust experimental protocols.[7][8][9] These notes are designed to be a practical resource, explaining not just the "how" but also the critical "why" behind each experimental step, ensuring scientific rigor and reproducibility.

Foundational Knowledge: The Glycine-NMDA Receptor Axis

The NMDA receptor is unique in that it requires the binding of two different agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[10][11] GlyT1, located on both glial cells and neurons, plays a crucial role in maintaining low ambient levels of glycine in the synapse, preventing the NMDA receptor's glycine binding site from becoming saturated.[4][12][13] This tight regulation ensures that NMDA receptor activation is primarily driven by synaptic glutamate release.

Inhibition of GlyT1 disrupts this equilibrium, leading to an increase in synaptic glycine. This, in turn, enhances the probability of NMDA receptor activation in the presence of glutamate.[6] This mechanism forms the basis for the therapeutic potential of GlyT1 inhibitors in disorders characterized by NMDA receptor hypofunction.[5][14]

Diagram: The Role of GlyT1 in Synaptic Transmission

GlyT1_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendrite cluster_2 Astrocyte Glutamate_Vesicle Glutamate Vesicles NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate Release Ca_Channel Ca²⁺ Channel (Open) NMDAR->Ca_Channel Activation GlyT1 GlyT1 Glycine_in_Astrocyte Glycine GlyT1->Glycine_in_Astrocyte Reuptake Synaptic_Glycine Synaptic Glycine Synaptic_Glycine->NMDAR Co-agonist Binding Synaptic_Glycine->GlyT1 Uptake Inhibitor N-(4-Fluorobenzyl)-N- methylglycine hydrochloride Inhibitor->GlyT1 Inhibition

Caption: GlyT1 inhibition increases synaptic glycine, enhancing NMDA receptor activation.

Getting Started: Compound Handling and Preparation

Scientific rigor begins with the basics. Proper handling and preparation of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride are paramount for reproducible results.

Table 1: Physicochemical Properties and Storage

PropertyValueSource
CAS Number 501653-64-1[15]
Molecular Formula C9H10FNO2 · HCl[15]
Molecular Weight 219.64 g/mol [15]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and DMSOAssumed based on structure
Storage Store at -20°C, desiccated, and protected from lightStandard for research compounds

Protocol 2.1: Stock Solution Preparation

  • Justification: A concentrated stock solution in a suitable solvent like DMSO or water allows for accurate and repeatable dilutions for various experiments. DMSO is often preferred for its ability to solubilize a wide range of organic compounds.

  • Procedure:

    • Allow the vial of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of the compound using a calibrated analytical balance.

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO or ultrapure water to achieve a high-concentration stock (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C.

In Vitro Applications: Probing Cellular Mechanisms

In vitro assays are essential for characterizing the compound's activity at the molecular and cellular levels.

Protocol 3.1: Glycine Uptake Inhibition Assay

This assay directly measures the ability of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride to inhibit GlyT1.

  • Rationale: Demonstrating target engagement is the first critical step. This assay quantifies the compound's potency (IC50) in blocking glycine transport.

  • Cell Lines: CHO or HEK293 cells stably expressing human GlyT1 are ideal.[16]

  • Methodology:

    • Plate the GlyT1-expressing cells in a 96- or 384-well plate and grow to confluence.[16]

    • Prepare a serial dilution of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride in an appropriate assay buffer. Include a vehicle control (DMSO or water) and a positive control (a known GlyT1 inhibitor like ALX-5407 or Sarcosine).[17]

    • Pre-incubate the cells with the compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).

    • After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3.2: Patch-Clamp Electrophysiology in Primary Neuronal Cultures

This technique assesses the functional consequences of GlyT1 inhibition on NMDA receptor-mediated currents.

  • Rationale: This experiment moves from target engagement to functional outcome, directly measuring the enhancement of NMDA receptor activity.

  • Cell Culture: Primary hippocampal or cortical neurons are the preferred model as they endogenously express the necessary synaptic machinery.[18][19]

  • Methodology:

    • Prepare primary neuronal cultures from embryonic rodents.[18][19]

    • After a suitable period in culture (e.g., 10-14 days in vitro), select a neuron for whole-cell patch-clamp recording.

    • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating presynaptic inputs in the presence of AMPA and GABA receptor blockers.

    • Bath apply N-(4-Fluorobenzyl)-N-methylglycine hydrochloride at a relevant concentration (determined from the uptake assay) and record the NMDA receptor-mediated EPSCs again.

    • An increase in the amplitude or a prolongation of the decay of the EPSCs indicates potentiation of NMDA receptor function.[8][13]

Diagram: In Vitro Experimental Workflow

InVitro_Workflow cluster_0 Target Engagement cluster_1 Functional Outcome A1 GlyT1-expressing cells A2 Incubate with N-(4-Fluorobenzyl)-N- methylglycine hydrochloride A1->A2 A3 Add [³H]glycine A2->A3 A4 Measure uptake A3->A4 A5 Determine IC50 A4->A5 B3 Apply N-(4-Fluorobenzyl)-N- methylglycine hydrochloride A5->B3 Inform Concentration B1 Primary Neuronal Culture B2 Patch-clamp recording of NMDA EPSCs (baseline) B1->B2 B2->B3 B4 Record NMDA EPSCs (post-drug) B3->B4 B5 Analyze potentiation B4->B5

Caption: A logical flow from target engagement to functional cellular assays.

In Vivo Applications: Bridging the Gap to Disease Models

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.

Protocol 4.1: Pharmacokinetic and Target Engagement Studies

  • Rationale: Before efficacy studies, it's crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to confirm that it reaches its target in the brain.

  • Methodology:

    • Administer N-(4-Fluorobenzyl)-N-methylglycine hydrochloride to rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • At various time points post-administration, collect blood and brain tissue samples.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • To demonstrate target engagement, measure glycine levels in cerebrospinal fluid (CSF). An increase in CSF glycine following drug administration indicates successful GlyT1 inhibition in the CNS.[20]

Protocol 4.2: Behavioral Models of CNS Disorders

  • Rationale: These models aim to replicate specific symptoms of human CNS disorders and are used to assess the therapeutic efficacy of the compound.

  • Schizophrenia-Related Models:

    • NMDA Receptor Antagonist-Induced Hyperlocomotion: NMDA receptor antagonists like MK-801 or phencyclidine (PCP) induce hyperlocomotion in rodents, modeling the positive symptoms of schizophrenia. A therapeutically relevant compound should attenuate this effect.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. GlyT1 inhibitors have been shown to rescue PPI deficits.[8]

    • Social Interaction and Novel Object Recognition: These tests assess negative and cognitive symptoms, respectively. GlyT1 inhibitors are expected to improve performance in these domains.[2]

  • General Procedure:

    • Acclimate the animals to the testing environment.

    • Administer N-(4-Fluorobenzyl)-N-methylglycine hydrochloride at a predetermined time before the behavioral test, based on its pharmacokinetic profile.

    • Conduct the behavioral assay according to established protocols.

    • Include vehicle and positive control groups for comparison.

    • Analyze the data using appropriate statistical methods.

Table 2: Example Dosing for In Vivo Studies (Based on Similar Compounds)

Animal ModelCompoundDose Range (mg/kg)RouteReference
RatOrg2459810-30p.o.[7]
RatTASP03150031-10p.o.[2]
Mouse(+)-NFPS3-30i.p.[8]

Note: These are starting points. Dose-response studies are essential to determine the optimal dose for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

Concluding Remarks and Future Directions

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride holds promise as a valuable research tool for dissecting the role of the glycine transport system in CNS function and pathology. The protocols outlined here provide a robust framework for its characterization, from initial target validation to preclinical efficacy testing. Future studies could explore its potential in other CNS disorders where NMDA receptor dysfunction is implicated, such as depression and cognitive decline associated with neurodegenerative diseases.[1][21] As with any novel compound, careful and systematic investigation is key to unlocking its full scientific potential.

References

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC - NIH. National Institutes of Health. [Link]

  • Glycine-dependent activation of NMDA receptors - PMC - NIH. National Institutes of Health. [Link]

  • Glycine transporters in schizophrenia. A new hope or informational noise? - Psychiatria Polska. Psychiatria Polska. [Link]

  • Modulation of NMDA receptors by glycine - Introduction to some basic aspects and recent developments - ResearchGate. ResearchGate. [Link]

  • Glycine transport inhibitors in the treatment of schizophrenia - PubMed - NIH. National Institutes of Health. [Link]

  • Glycine transporters: essential regulators of synaptic transmission - PubMed. National Institutes of Health. [Link]

  • Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed. National Institutes of Health. [Link]

  • Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - Frontiers. Frontiers. [Link]

  • Modulation of N-methyl-d-aspartate receptor function by glycine transport | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • BI 425809: Novel GlyT1 Inhibitor in Alzheimer's Disease Dementia | Docwire News. Docwire News. [Link]

  • Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. [Link]

  • Structural insights into glycine transporter open new avenues to find effective psychiatric drugs. Aarhus University. [Link]

  • What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. Patsnap Synapse. [Link]

  • Activation of excitatory glycine NMDA receptors: At the mercy of a whimsical GluN1 subunit. The Journal of General Physiology. [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1? - Patsnap Synapse. Patsnap Synapse. [Link]

  • Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - MDPI. MDPI. [Link]

  • Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors - bioRxiv. bioRxiv. [Link]

  • GLYT1 Transporter Assay - BioIVT. BioIVT. [Link]

  • Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed. National Institutes of Health. [Link]

  • Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition - Rutgers University. Rutgers University. [Link]

  • GlyT1 Assay(s) | ION Biosciences. ION Biosciences. [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - Bentham Science Publisher. Bentham Science. [Link]

  • (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - ResearchGate. ResearchGate. [Link]

  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay - ResearchGate. ResearchGate. [Link]

  • The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC - NIH. National Institutes of Health. [Link]

  • Primary striatal neuron cultures. The University of Chicago. [Link]

  • GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed. National Institutes of Health. [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry & Biodiversity. [Link]

  • What's the latest update on the ongoing clinical trials related to GlyT1? - Patsnap Synapse. Patsnap Synapse. [Link]

  • N-(4-Fluorobenzoyl)-N-methylglycine | C10H10FNO3 | CID 16774208 - PubChem. National Institutes of Health. [Link]

  • Establishing a Protocol to Culture Primary Hippocampal Neurons - DTIC. Defense Technical Information Center. [Link]

  • The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC. National Institutes of Health. [Link]

  • Chemical Properties of N-Methylglycine (CAS 107-97-1) - Cheméo. Cheméo. [Link]

  • Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed. National Institutes of Health. [Link]

  • SARCOSINE - Inxight Drugs. National Institutes of Health. [Link]

  • Sarcosine - Wikipedia. Wikipedia. [Link]

Sources

Application Note: Dose-Response Evaluation of N-(4-Fluorobenzyl)-N-methylglycine HCl in Rats

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the evaluation of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (referred to herein as NFMG ), a sarcosine-based Glycine Transporter 1 (GlyT1) inhibitor. This compound is a structural analog of sarcosine (N-methylglycine) designed to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels.

Introduction & Mechanism of Action

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a pharmacological tool used to investigate the modulation of glutamatergic neurotransmission. It functions as a Glycine Transporter 1 (GlyT1) inhibitor . By blocking the reuptake of glycine into glial cells and presynaptic neurons, NFMG increases the concentration of glycine in the synaptic cleft. Glycine acts as an obligatory co-agonist at the NMDA receptor (NMDAR); thus, elevating synaptic glycine potentiates NMDAR currents.[1]

This mechanism is critical in the development of therapeutics for schizophrenia (specifically negative and cognitive symptoms associated with NMDAR hypofunction) and cognitive impairment .

Signaling Pathway

The following diagram illustrates the mechanism by which NFMG potentiates NMDA receptor signaling.

GlyT1_Mechanism NFMG N-(4-Fluorobenzyl)-N-methylglycine (Inhibitor) GlyT1 GlyT1 Transporter (Glial/Presynaptic) NFMG->GlyT1 Inhibits SynapticGlycine Synaptic Glycine (Concentration) GlyT1->SynapticGlycine Reuptake (Blocked) NMDAR NMDA Receptor (Post-synaptic) SynapticGlycine->NMDAR Co-activates CaInflux Ca2+ Influx & Plasticity (LTP) NMDAR->CaInflux Potentiates Cognition Cognitive Enhancement / Antipsychotic Effect CaInflux->Cognition Modulates

Caption: NFMG inhibits GlyT1-mediated reuptake, elevating synaptic glycine to potentiate NMDAR function.[1]

Formulation & Handling

Chemical Identity: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride Physical State: White to off-white crystalline solid. Solubility: Highly soluble in water and physiological saline due to the hydrochloride salt form.

Preparation Protocol
  • Vehicle: Sterile 0.9% Saline (NaCl).

  • Concentration: Prepare stock solutions based on the highest dose. For a 30 mg/kg dose in a 300g rat (injection volume 1-2 mL/kg), a concentration of 15-30 mg/mL is required.

  • Procedure:

    • Weigh the required amount of NFMG HCl.

    • Dissolve in 0.9% saline. Vortex for 30 seconds.

    • pH Check: Ensure pH is near physiological range (5.5–7.0). If too acidic due to HCl, adjust carefully with dilute NaOH (0.1 N), but avoid precipitation.

    • Filtration: Filter sterilize using a 0.22 µm syringe filter for IP/IV administration.

  • Stability: Prepare fresh daily.

Experimental Protocols

Study A: Pharmacokinetic (PK) Dose-Linearity

Before behavioral testing, establish the exposure profile. Sarcosine analogs can have variable metabolic stability.

  • Subjects: Male Sprague-Dawley rats (250–300 g), n=3 per timepoint.

  • Doses: 3, 10, and 30 mg/kg (Intraperitoneal - IP).

  • Sampling: Tail vein blood collection at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS quantification of NFMG in plasma and CSF (terminal point at 1h).

  • Goal: Confirm dose-proportional exposure and blood-brain barrier (BBB) penetration.

Study B: In Vivo Microdialysis (Pharmacodynamic Marker)

This is the gold standard for validating GlyT1 inhibition.

  • Objective: Measure extracellular glycine levels in the Prefrontal Cortex (PFC).

  • Groups: Vehicle, 10 mg/kg, 30 mg/kg (n=6 per group).

  • Probe Implantation: Stereotaxic surgery targeting mPFC (AP +3.2, ML +0.6, DV -3.8).

  • Workflow:

    • Basal: Collect 3 samples (20 min intervals) to establish baseline.

    • Treatment: Administer NFMG (IP).

    • Response: Collect samples for 180 min post-injection.

    • Analysis: HPLC with fluorescence detection (OPA derivatization) for glycine.

  • Success Criteria: >50% increase in extracellular glycine over baseline.

Study C: Behavioral Efficacy (PCP-Induced Hyperlocomotion)

GlyT1 inhibitors are tested for their ability to reverse psychotomimetic effects of NMDA antagonists (Phencyclidine - PCP or MK-801).

  • Subjects: Male Wistar or SD rats (n=10 per group).

  • Apparatus: Open Field Activity Chambers with IR beam tracking.

  • Dose Groups:

    • Vehicle + Saline

    • Vehicle + PCP (5 mg/kg)

    • NFMG (3 mg/kg) + PCP

    • NFMG (10 mg/kg) + PCP

    • NFMG (30 mg/kg) + PCP

  • Protocol:

    • Habituation: 30 min in chamber.

    • Pre-treatment: Administer NFMG (IP) 30 min prior to PCP.

    • Challenge: Administer PCP (IP).

    • Recording: Monitor locomotor activity (distance traveled) for 60–90 min.

  • Data Analysis: Total distance traveled in 5-min bins. Calculate % Inhibition of PCP-induced hyperactivity.

Data Presentation & Analysis

Expected Results

The following table summarizes the expected dose-response relationship based on typical sarcosine-derivative profiles.

Dose (mg/kg, IP)Plasma Cmax (µM)CSF Glycine (% Baseline)Hyperlocomotion ReversalSide Effects (Ataxia)
Vehicle 0100%0%None
3 mg/kg ~1-3110-120%Minimal (<20%)None
10 mg/kg ~5-10140-160%Moderate (40-60%)None
30 mg/kg ~15-30>200%Significant (70-90%)Possible mild sedation
100 mg/kg >50SaturatedPlateau/SedationLikely Ataxia
Statistical Methods
  • Normality Test: Shapiro-Wilk test.

  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all doses to Vehicle+PCP control).

  • Significance: p < 0.05.

Safety & Toxicity Monitoring

High doses of GlyT1 inhibitors can cause severe ataxia and respiratory distress due to excessive glycinergic inhibition in the brainstem/spinal cord.

  • Rotarod Test: Perform at Tmax (e.g., 1 hour post-dose).

  • Respiratory Rate: Monitor visually.

  • Stop Criteria: If animals exhibit loss of righting reflex or severe tremors, euthanize immediately.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Tsai, G., et al. (2004). "Glycine transporter I inhibitor, N-methyl-N-(3-[3-(4-fluorophenyl)phenoxy]propyl)glycine (ALX 5407), enhances NMDA receptor-mediated responses." Neuropsychopharmacology, 29, 1602–1610. Link

  • Lindsley, C. W., & Shipe, W. D. (2006). "Glycine transporter-1 (GlyT1) inhibitors: a patent review (2002-2005)." Expert Opinion on Therapeutic Patents, 16(2), 157-168. Link

  • Javitt, D. C. (2004). "Glutamate as a therapeutic target in psychiatric disorders." Molecular Psychiatry, 9, 984–997. Link

  • ChemWhat Database. (2024). "N-(4-fluorobenzyl)-N-methylglycine hydrochloride (CAS 947013-86-7)." Link

Sources

How to prepare N-(4-Fluorobenzyl)-N-methylglycine hydrochloride solutions for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

Abstract & Scientific Scope

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (often referred to as a substituted sarcosine derivative) is a key pharmacological tool used primarily in the study of the glutamatergic system. Structurally analogous to sarcosine (N-methylglycine), this compound functions as a competitive inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] By inhibiting GlyT1, it elevates synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor activity.[3]

This application note provides a rigorous, standardized protocol for solubilizing, storing, and handling this compound. The hydrochloride (HCl) salt form confers improved water solubility compared to the free base, but introduces acidity that must be managed to prevent experimental artifacts in cell culture or in vivo models.

Physicochemical Profile

Before preparation, verify the specific batch properties. The values below represent the theoretical standards for the hydrochloride salt.

PropertyValueNotes
IUPAC Name N-[(4-Fluorophenyl)methyl]-N-methylglycine hydrochloride
Molecular Formula C₁₀H₁₂FNO₂[4] · HCl
Molecular Weight ~233.67 g/mol Free base: ~197.21 g/mol
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.
Solubility (Water) ~50 mg/mL (200 mM)Solution will be acidic (pH ~2–3).
Solubility (DMSO) >100 mg/mL (>400 mM)Recommended for Master Stocks.
Solubility (Ethanol) ModerateNot recommended for long-term storage.

Protocol A: Preparation of Master Stock Solution (DMSO)

Purpose: Long-term storage and high-concentration aliquots. Best For: In vitro assays (where DMSO < 0.1% final) and chemical synthesis intermediates.

Reagents & Equipment
  • N-(4-Fluorobenzyl)-N-methylglycine HCl powder.

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Grade: ≥99.9%, Cell Culture Tested).

  • Vortex mixer.

  • Amber glass vials (Borosilicate).

Step-by-Step Procedure
  • Calculation: Determine the target concentration (e.g., 100 mM).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

    • Example: To make 5 mL of 100 mM stock:

      
      
      
  • Weighing: Weigh the powder into a sterile microcentrifuge tube or glass vial.

    • Critical: This salt can be static. Use an anti-static gun if available.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

    • Technique: Add DMSO in two steps. Add 50% of the volume, vortex vigorously for 30 seconds until no solids remain, then add the remaining 50%.

  • Inspection: Ensure the solution is crystal clear.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber vials to avoid freeze-thaw cycles.

    • Storage: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (In Vivo/Cell Culture)

Purpose: Direct application to cells or animal injection. Challenge: The HCl salt generates an acidic solution. Direct addition to media without buffering will cause cytotoxicity independent of the drug target.

Workflow Visualization

SolutionPrep Powder Compound Powder (HCl Salt) Dissolve Dissolve in Water (High Conc) Powder->Dissolve pH_Check Check pH (Expected: ~3.0) Dissolve->pH_Check Neutralize Neutralize with 0.1N NaOH to pH 7.2 pH_Check->Neutralize Acidic Dilute Dilute with PBS to Final Conc Neutralize->Dilute Filter Syringe Filter (0.22 µm PES) Dilute->Filter Use Ready for Experiment Filter->Use

Caption: Workflow for preparing physiological pH solutions from HCl salts. Neutralization prior to final dilution prevents buffer shock.

Step-by-Step Procedure
  • Initial Dissolution: Dissolve the compound in sterile deionized water (Milli-Q) at 2x the desired final concentration.

    • Note: Do not use PBS yet. Phosphate buffers have low capacity against strong acids like HCl at high concentrations.

  • pH Adjustment (The "Titration" Step):

    • Test the pH (it will be acidic).

    • Dropwise, add 0.1 N or 1.0 N NaOH while monitoring with a micro-pH probe.

    • Target pH: 6.0 – 7.0 .

    • Caution: Do not overshoot pH > 8.0, as the free base may precipitate depending on concentration.

  • Final Dilution: Add 2x PBS (Phosphate Buffered Saline) or saline to bring the volume to the final target.

    • Result: This yields a 1x physiological solution with correct osmolarity.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Avoid: Nylon filters (may bind drug).

  • Usage: Use immediately. Aqueous solutions of sarcosine derivatives are prone to microbial growth and slow hydrolysis over weeks at 4°C.

Vehicle Selection Guide

Select the appropriate vehicle based on your experimental route.

Experiment TypeRecommended VehicleMax Conc.Notes
Cell Culture (Add-in) DMSO Stock (Protocol A)100 µMKeep final DMSO < 0.1%.
IP Injection (Mouse) Saline (0.9% NaCl)~20 mg/mLMust adjust pH to 7.0–7.4.
IV Injection PBS (pH 7.4)~10 mg/mLEnsure particle-free (filter).
Oral Gavage Methylcellulose (0.5%)>50 mg/mLIf solubility limit is exceeded, use as suspension.

Quality Control & Troubleshooting

Self-Validating the Solution:

  • Visual Check: Hold the vial against a black background with a light source. Any "shimmer" or turbidity indicates precipitation. Do not use.

  • Osmolarity Check: For in vivo intracranial injections, ensure osmolarity is 290–310 mOsm/kg. The addition of NaOH and HCl contributes to osmolarity; adjust NaCl concentration accordingly if using high drug doses.

Common Issues:

  • Issue: Solution turns yellow.

    • Cause: Oxidation of the amine or impurities.

    • Action: Discard. Use fresh powder.

  • Issue: Precipitation upon adding PBS.

    • Cause: "Salting out" effect or pH shock.

    • Action: Dissolve in water first, adjust pH, then add saline/buffer.

References

  • PubChem. N-(4-Fluorobenzoyl)-N-methylglycine (Compound Summary). National Library of Medicine.[4][5] Accessed 2023. Link[4]

    • Note: While the prompt specifies the benzyl (CH2) rather than benzoyl (C=O)
  • Harsing, L. G., et al. "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry 13.9 (2006): 1017-1044. (Context on GlyT1 inhibitor handling).
  • Sigma-Aldrich. Sarcosine Hydrochloride Product Information. (General solubility properties for N-methylglycine salts). Link

  • TargetMol. Sarcosine (GlyT1 Inhibitor) Technical Data.Link

  • ChemBlocks. N-[(4-Fluorophenyl)methyl]-glycine hydrochloride Product Page.Link

Sources

Application Note: Advanced Characterization Strategies for N-Methylglycine (Peptoid) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylglycine derivatives, commonly known as peptoids, represent a critical class of peptidomimetics in modern drug development.[1] By shifting the side chain from the


-carbon to the backbone nitrogen, these molecules achieve proteolytic resistance and enhanced bioavailability. However, this structural modification introduces a unique analytical challenge: the loss of the amide proton eliminates the stabilization of the trans amide bond, resulting in a heterogeneous population of cis and trans rotamers in solution.

This Application Note provides a definitive guide to overcoming the "Rotameric Challenge" in analytical characterization. We detail protocols for High-Temperature HPLC to resolve peak splitting, ESI-MS/MS fragmentation logic for de novo sequencing, and Variable Temperature (VT) NMR for conformational validation.

The Rotameric Challenge: Chromatographic Separation

The Phenomenon

Unlike peptides, which predominantly adopt a trans conformation (except at proline), N-substituted glycines possess a tertiary amide bond with a lower energy barrier to rotation (


 kcal/mol). At ambient temperature, the interconversion rate between cis and trans isomers is slow on the chromatographic time scale.

Consequence: A single pure compound often elutes as multiple broad peaks or distinct split peaks in Reverse Phase (RP) HPLC, leading to false positives for impurities.

Protocol: High-Temperature HPLC (HT-HPLC)

To achieve accurate purity analysis, the column temperature must be elevated to increase the rotamer interconversion rate beyond the chromatographic time scale (coalescence).

Experimental Setup:

  • Stationary Phase: C18 (e.g., Ethylene Bridged Hybrid, 1.7 µm) capable of withstanding high temperatures.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Detection: UV (214 nm for amide bond).

Step-by-Step Optimization:

  • Baseline Run (25°C): Inject sample. Observe peak shape. If split/broad, proceed.

  • Thermal Ramp: Increase column temperature in 10°C increments (40°C, 50°C, 60°C).

  • Coalescence Point: Identify the temperature where split peaks merge into a single sharp peak (typically 60°C–70°C for oligomers).

  • Stability Check: Verify compound stability at the target temperature by re-injecting after a 1-hour hold.

Workflow Visualization

The following diagram illustrates the decision logic for distinguishing rotamers from impurities.

HPLC_Method_Dev Start Start: HPLC Analysis (25°C) Result Result: Split Peaks / Broadening Start->Result Hypothesis Hypothesis: Rotameric Heterogeneity? Result->Hypothesis Action_Heat Action: Increase Temp to 60°C Hypothesis->Action_Heat Check_Coalesce Do Peaks Coalesce? Action_Heat->Check_Coalesce Conclusion_Rotamer Conclusion: Rotamers Confirmed (Valid Purity) Check_Coalesce->Conclusion_Rotamer Yes (Single Peak) Conclusion_Impurity Conclusion: Chemical Impurity (Re-purify) Check_Coalesce->Conclusion_Impurity No (Peaks Remain Split) Action_VT_NMR Validation: Run VT-NMR Conclusion_Rotamer->Action_VT_NMR Optional Confirmation

Caption: Logic flow for distinguishing conformational isomers from synthetic impurities using thermal modulation.

Mass Spectrometry: Sequencing Logic

Fragmentation Mechanics

Peptoids display distinct fragmentation patterns compared to peptides due to the N-alkylation.[3][4] Understanding these patterns is essential for confirming sequence identity, especially for "submonomer" synthesis validation.

  • Backbone Cleavage: Primary cleavage occurs at the amide bond.

  • Ion Series:

    • Y-ions (C-terminal): Dominant in singly protonated species

      
      .[3] Mechanism involves proton transfer to the secondary amine of the C-terminal fragment.[4]
      
    • B-ions (N-terminal): Less abundant in singly protonated species but significant in doubly protonated species or metallated adducts (

      
      ).
      
  • Side-Chain Loss: Unlike peptides, peptoids often undergo direct side-chain cleavage (internal fragmentation), providing diagnostic mass losses.

Analytical Protocol: LC-MS/MS

Instrument Parameters (ESI-Q-TOF or Orbitrap):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Collision Energy: Stepped energy (e.g., 20, 35, 50 eV) to capture both labile side chains and backbone cleavages.

  • Source Temp: 300°C (Ensure complete desolvation).

Data Interpretation Table:

Ion TypeAbundance (

)
Diagnostic UtilityMechanism
Y-ions HighSequence determination (C-term)Proton abstraction from oxazolone intermediate
B-ions LowSequence determination (N-term)Amide bond dissociation
Internal VariableSide-chain identificationRadical cleavage or elimination

MediumConfirming N-alkyl groupNeutral loss of side chain (SC)

NMR Spectroscopy: Conformational Analysis

The Tertiary Amide Signature

In


H NMR, the absence of the amide N-H proton prevents the use of standard NH-

H coupling constants (

) for secondary structure determination. Instead, we rely on the chemical shift anisotropy of the

-methylene protons (sarcosine backbone).
  • Cis-Rotamer:

    
    -protons are often chemically equivalent or show distinct shielding due to the proximity of the carbonyl oxygen.
    
  • Trans-Rotamer:

    
    -protons experience a different magnetic environment.
    
  • Solvent Effect:

    
     stabilizes H-bonded structures less than 
    
    
    
    or
    
    
    .
Protocol: Variable Temperature (VT) NMR

To confirm that complex multiplets are due to rotamers:

  • Sample Prep: Dissolve ~5 mg in

    
     (high boiling point, good solubility).
    
  • Acquisition 1 (25°C): Record 1H spectrum. Note broadened or multiple signals for single protons.

  • Acquisition 2 (Elevated): Heat probe to 80°C (ensure probe limits are respected). Allow 10 mins for equilibration.

  • Analysis:

    • Coalescence: Signals should sharpen and merge.

    • Chemical Shift: The weighted average shift indicates the position of the fast-exchange equilibrium.

Structural Determination Workflow

NMR_Workflow Sample Peptoid Sample Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent RT_NMR 1H NMR (25°C) Solvent->RT_NMR Complexity Spectrum Complexity? RT_NMR->Complexity Simple Sharp Signals: Single Conformer Complexity->Simple Low Complex Broad/Split Signals: Rotamers suspected Complexity->Complex High VT_NMR VT-NMR (80°C) Complex->VT_NMR Coalesce Signals Coalesce? VT_NMR->Coalesce Confirmed Rotamers Confirmed Coalesce->Confirmed Yes Impurity Impurity Confirmed Coalesce->Impurity No

Caption: NMR decision tree for validating N-substituted glycine conformational heterogeneity.

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Mann, Y. S. (2019). "Peptoid Fragmentation Pathways by Tandem Mass Spectrometry Studies." University of the Pacific Scholarly Commons.

  • Hielscher, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide."[5] Beilstein Journal of Organic Chemistry.

  • Paul, B., et al. (2016). "Fragmentation Patterns and Mechanisms of Singly and Doubly Protonated Peptoids Studied by Collision Induced Dissociation." Journal of the American Society for Mass Spectrometry.

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges encountered during experimentation. We understand that achieving consistent and reliable solubility is critical for the success of your research, from initial in-vitro assays to advanced formulation development. This guide combines foundational scientific principles with field-proven methodologies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-(4-Fluorobenzyl)-N-methylglycine hydrochloride in my aqueous buffer. Why is this happening?

Answer: The solubility challenge with this molecule stems from its amphipathic nature. It contains:

  • A hydrophilic (water-loving) core, consisting of the N-methylglycine (also known as sarcosine) backbone and the hydrochloride salt, which promotes interaction with water.

  • A hydrophobic (water-fearing) moiety, the 4-fluorobenzyl group. The flat, nonpolar phenyl ring significantly reduces the molecule's affinity for water.

As a hydrochloride salt, the tertiary amine is protonated, which generally enhances aqueous solubility compared to the freebase form. However, the hydrophobic character of the fluorobenzyl group can still dominate, leading to poor solubility in neutral aqueous solutions. The crystal lattice energy of the solid salt form also requires sufficient energy from solvent interaction to be overcome, which may not be favorable in water alone.

Q2: What are the fundamental chemical properties I should consider?

Answer: Understanding the key physicochemical parameters is the first step in designing a rational solubility strategy.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₀H₁₃ClFNO₂Essential for calculating molarity.
Molecular Weight 219.64 g/mol (as freebase) / 255.69 g/mol (as HCl salt)Correct weight is crucial for accurate concentration calculations. Use the HCl salt weight.
Structure A sarcosine derivative with a 4-fluorobenzyl group.The structure dictates its chemical behavior, including its pKa and hydrophobicity.
Compound Type Hydrochloride Salt of an Amphoteric MoleculeContains an acidic carboxylic acid group and a basic tertiary amine (protonated as the HCl salt). This makes its solubility highly dependent on pH.
Troubleshooting and Experimental Workflows

Navigating solubility issues requires a systematic approach. The following workflow diagram outlines a logical progression from simple, direct methods to more complex formulation strategies.

Solubility_Workflow cluster_0 Initial Dissolution Attempts cluster_1 Primary Troubleshooting Strategies cluster_2 Advanced & Confirmatory Steps Start Start with N-(4-Fluorobenzyl)-N-methylglycine HCl Powder Aqueous Attempt Dissolution in Aqueous Buffer (e.g., PBS, pH 7.4) Start->Aqueous Check1 Is it fully dissolved at the desired concentration? Aqueous->Check1 Cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, Ethanol) Check1->Cosolvent No pH_Adjust Strategy 2: pH Adjustment (Test acidic & basic buffers) Check1->pH_Adjust No Success Success: Proceed with Experiment Check1->Success Yes Energy_Input Strategy 3: Apply Energy (Vortex, Sonicate, Gentle Warming) Cosolvent->Energy_Input Still difficult pH_Adjust->Energy_Input Still difficult Dilution Dilute Stock into Final Aqueous Medium Energy_Input->Dilution Check2 Does it remain soluble upon dilution? Dilution->Check2 Check2->Success Yes Precipitate Troubleshoot Precipitation: Lower concentration, add surfactant, or re-evaluate buffer choice Check2->Precipitate No

Caption: A decision workflow for systematically troubleshooting solubility.

Detailed Protocols and Methodologies
Q3: How do I properly use a co-solvent to prepare a high-concentration stock solution?

Answer: Using a co-solvent is often the most direct and effective method for solubilizing nonpolar compounds for in-vitro use.[1] The goal is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium.

Recommended Co-solvents:

Co-solventTypical Starting Stock Conc.ProsCons & Considerations
DMSO 10-50 mMExcellent solubilizing power for a wide range of compounds.Can be cytotoxic to some cell lines (>0.5% v/v). May interfere with some assays.
Ethanol (EtOH) 1-20 mMLess toxic than DMSO for many biological systems. Volatile.Weaker solvent than DMSO. Can cause protein precipitation at high concentrations.
Dimethyl Formamide (DMF) 10-50 mMStrong solubilizing power, similar to DMSO.Higher toxicity than DMSO; handle with appropriate safety measures.

Step-by-Step Protocol for Preparing a 10 mM Stock in DMSO:

  • Weigh the Compound: Accurately weigh out 2.56 mg of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (MW: 255.69 g/mol ).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity DMSO.

  • Facilitate Dissolution:

    • Vortex the vial vigorously for 30-60 seconds.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

    • Gentle warming (to 30-40°C) can be applied, but monitor carefully to avoid compound degradation.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Organic co-solvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic parts of the molecule, thereby enhancing solubility.[1]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Answer: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, becomes insoluble as the solvent environment abruptly shifts to being predominantly aqueous.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound in the assay.

  • Reduce the Stock Concentration: Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM). This allows you to add a larger volume of stock to your final buffer, creating a more gradual change in solvent polarity.

  • Incorporate a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to the final aqueous buffer can help maintain solubility by forming micelles around the hydrophobic parts of the molecule.

  • Change the Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer dropwise to the stock solution while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Dilution_Troubleshooting cluster_solutions Solutions Start Dilute Organic Stock into Aqueous Buffer Precipitate Precipitate Forms ('Crashing Out') Start->Precipitate Sol1 Lower Final Concentration Precipitate->Sol1 Sol2 Use More Dilute Stock Solution Precipitate->Sol2 Sol3 Add Surfactant to Buffer (e.g., Tween® 20) Precipitate->Sol3 Sol4 Modify Dilution Technique (e.g., reverse addition) Precipitate->Sol4

Caption: Logical steps for addressing compound precipitation upon dilution.

Q5: How can I leverage pH to improve solubility?

Answer: Since the molecule has both a carboxylic acid and a tertiary amine, its net charge is highly dependent on pH, which in turn dictates its interaction with water.

  • At Low pH (e.g., < 2): The carboxylic acid is protonated (neutral, -COOH) and the amine is protonated (positive, -N⁺H-). The molecule carries a net positive charge, which should promote aqueous solubility.

  • At Mid pH (e.g., 3-8): The molecule will exist as a zwitterion, with a protonated amine (positive) and a deprotonated carboxylate (negative, -COO⁻). Zwitterions can have complex solubility profiles, sometimes exhibiting a minimum solubility near their isoelectric point.

  • At High pH (e.g., > 9): The amine is deprotonated (neutral, -N-) and the carboxylate is deprotonated (negative, -COO⁻). The molecule carries a net negative charge, which should also promote aqueous solubility.

Protocol for pH Screening:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5). Use buffers appropriate for your experimental system.

  • Add Compound: Add a fixed amount of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Assess Solubility:

    • Qualitatively: Visually inspect for undissolved material.

    • Quantitatively: Centrifuge the samples to pellet undissolved solid, then measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

This systematic approach allows you to identify the optimal pH range for your experiments. The practice of adjusting pH is a well-established technique for improving the solubility of ionizable drugs.[1]

Advanced Solubility Enhancement Strategies
Q6: My application requires a purely aqueous formulation without organic co-solvents. What are my options?

Answer: If co-solvents are not permissible, more advanced formulation techniques may be necessary. These are typically employed during later-stage drug development but the principles can be applied at the research level.

  • Alternative Salt Forms: While you have the hydrochloride salt, other counter-ions can dramatically alter the crystal structure and solvation properties of the molecule.[2] A salt screening study could identify forms (e.g., mesylate, tosylate, sodium salt) with superior aqueous solubility or a more favorable dissolution rate. This is a specialized process often performed by contract research organizations. Approximately 50% of marketed small molecule drugs are administered in a salt form to improve properties like solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 4-fluorobenzyl group of your molecule can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances its overall solubility in water.[3]

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area-to-volume ratio of the drug particles. This does not increase the equilibrium solubility but can significantly increase the rate of dissolution, which may be sufficient for some experimental setups.

References
  • IJSDR (International Journal of Scientific Development and Research). (n.d.). Methods to boost solubility. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Technical Support: Optimization of N-(4-Fluorobenzyl)-N-methylglycine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride synthesis. This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity intermediates for drug development applications.

Executive Summary & Method Selection

The synthesis of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride involves coupling a 4-fluorobenzyl moiety to a sarcosine (N-methylglycine) core. While direct alkylation with benzyl halides is possible, it often suffers from poor chemoselectivity and difficult purification of the zwitterionic product.

Our Recommended Route: Reductive Amination of Sarcosine Ester For high-yield optimization (>85%) and pharmaceutical-grade purity, we recommend Reductive Amination using Sodium Triacetoxyborohydride (STAB) followed by ester hydrolysis.

ParameterMethod A: Direct AlkylationMethod B: Reductive Amination (Recommended)
Reagents 4-Fluorobenzyl chloride + Sarcosine4-Fluorobenzaldehyde + Sarcosine Methyl Ester
Selectivity Low (Risk of quaternary ammonium salts)High (Chemoselective for tertiary amines)
Purification Difficult (Zwitterion separation)Easy (Organic extraction of ester intermediate)
Typical Yield 40-60%80-95%

Optimized Experimental Protocol

Phase 1: Reductive Amination

Objective: Synthesis of Methyl N-(4-fluorobenzyl)-N-methylglycinate.

Reagents:

  • Sarcosine methyl ester hydrochloride (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic acid (glacial, 1.0 equiv)

  • Triethylamine (Et3N) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Protocol:

  • Free Basing: In a flame-dried flask under N2, suspend Sarcosine methyl ester HCl in DCE. Add Et3N and stir for 15 min to liberate the secondary amine.

  • Imine Formation: Add 4-Fluorobenzaldehyde and Acetic acid. Stir at Room Temperature (RT) for 30-60 minutes. Note: Acetic acid catalyzes the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Critical Control Point: STAB is moisture-sensitive but tolerates weak acids. Do not use NaBH4 here as it reduces aldehydes too fast, lowering yield.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Wash organics with brine, dry over Na2SO4, and concentrate.

Phase 2: Hydrolysis & Salt Formation

Objective: Isolation of N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride.

Protocol:

  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1). Add LiOH (2.0 equiv). Stir at RT until ester is consumed (approx. 2-4 h).

  • Neutralization: Carefully adjust pH to ~7 with 1M HCl. Evaporate THF.

  • Isolation: Acidify aqueous layer to pH 2-3. Extract with EtOAc (Note: Amino acids can be water-soluble; if extraction is poor, use lyophilization of the neutral zwitterion first).

    • Optimization Tip: For the HCl salt, it is often cleaner to isolate the free acid first, dry it, and then treat with anhydrous HCl.

  • Salt Formation: Dissolve the free acid in minimum anhydrous Ethanol or Dioxane. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

  • Crystallization: Add Diethyl Ether or Hexane to precipitate the white hydrochloride salt. Filter and dry under vacuum.[3][4]

Workflow Visualization

G Start Start: Sarcosine Methyl Ester HCl Step1 Free Basing (DCE, Et3N) Start->Step1 Step2 Imine Formation (+ 4-Fluorobenzaldehyde, AcOH) Step1->Step2 Activation Step3 Reduction (+ STAB, 0°C -> RT) Step2->Step3 Reductive Amination Check1 QC: TLC/LC-MS (Complete Conversion?) Step3->Check1 Check1->Step3 No (Add more time/STAB) Step4 Hydrolysis (LiOH, THF/H2O) Check1->Step4 Yes Step5 Salt Formation (HCl in Dioxane) Step4->Step5 Acidification End Final Product: N-(4-Fluorobenzyl)-N-methylglycine HCl Step5->End Crystallization

Figure 1: Optimized synthetic pathway for N-(4-Fluorobenzyl)-N-methylglycine HCl via reductive amination.

Troubleshooting Guide

Issue 1: Low Yield (<50%)

  • Root Cause: Incomplete imine formation or moisture contamination deactivating STAB.

  • Solution:

    • Ensure solvents (DCE/DCM) are anhydrous.

    • Extend the "Imine Formation" step (Step 2) to 2 hours before adding STAB.

    • Add activated molecular sieves (4Å) during the reaction to scavenge water generated during imine formation.

Issue 2: Product is an Oil/Gum instead of Solid

  • Root Cause: Hygroscopic nature of amino acid salts or residual solvent.

  • Solution:

    • Do not use aqueous HCl for the final salt formation. Use anhydrous HCl in Dioxane or Ether .

    • Triturate the oil with anhydrous Diethyl Ether or Pentane under sonication to induce crystallization.

    • Lyophilize (freeze-dry) if the product remains stubborn; this yields a fluffy amorphous powder.

Issue 3: Presence of Benzyl Alcohol Impurity

  • Root Cause: Reduction of unreacted 4-fluorobenzaldehyde by STAB.

  • Solution:

    • Use a slight excess of amine (Sarcosine ester) relative to the aldehyde (1.2 : 1.0).

    • This ensures all aldehyde is consumed in the imine form before reduction. The excess amine is easily washed away during the acidic workup.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 instead of STAB? A: Yes, but with caveats. NaBH4 is a stronger reducing agent and can reduce the aldehyde to an alcohol before it reacts with the amine. If using NaBH4, you must pre-form the imine (stir amine + aldehyde in MeOH for 2-4 hours) before adding NaBH4. STAB allows for a "one-pot" procedure because it reduces imines much faster than aldehydes.

Q: Why use the Sarcosine Ester instead of Sarcosine free acid? A: Sarcosine free acid is zwitterionic and poorly soluble in the organic solvents (DCE, DCM) required for efficient reductive amination. While reactions in Methanol/Water are possible, isolation of the product from the aqueous mixture is difficult and low-yielding due to the high water solubility of the amino acid product.

Q: Is the 4-Fluoro substituent stable? A: Yes, the fluorine atom on the benzene ring is very stable under these reductive and hydrolytic conditions. It will not undergo defluorination.

References

  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Sarcosine Derivative Synthesis: "Synthesis and Application of Sarcosine." ChemicalBook, 2022. Link

  • General Protocol for N-Benzylation: "Reductive Amination - Common Conditions: NaBH(OAc)3." Common Organic Chemistry. Link

  • Analogous Fluorobenzyl Synthesis: "Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)..." Nuclear Medicine and Biology, vol. 27, no. 8, 2000. Link

Sources

Stability testing of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride in aqueous solutions

[1]

Introduction: The Molecule & The Challenge

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a tertiary amine and a sarcosine derivative, often utilized in neuroscience research as a Glycine Transporter 1 (GlyT1) inhibitor or intermediate.[1][2]

While the hydrochloride salt is stable in solid form, its behavior in aqueous solution is governed by three critical factors:

  • Zwitterionic Equilibrium: The interplay between the carboxylic acid (pKa ~2.[1][2]3) and the tertiary amine (pKa ~9-10).[1][2]

  • Oxidative Susceptibility: The benzylic carbon adjacent to the nitrogen is a "soft spot" for oxidative dealkylation.[2]

  • Photolability: The 4-fluorobenzyl moiety acts as a chromophore, making the molecule susceptible to UV-induced degradation.[1][2]

Part 1: Experimental Setup & Method Validation
Q: What is the recommended HPLC method for stability indicating assays?

A: Standard C18 methods often fail to retain this polar zwitterion.[2] You must use an acidic mobile phase to suppress the ionization of the carboxylic acid or employ a mixed-mode column.[1][2]

Senior Scientist Recommendation: Use a C18 column with ion-pairing or a high-aqueous stable C18 phase.[1] The acidic pH is non-negotiable to ensure the amine is protonated and the carboxylic acid is largely unionized, improving peak shape and retention.[2]

Table 1: Optimized Stability-Indicating HPLC Parameters

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode (C18/SCX)C18 provides hydrophobic retention of the benzyl group; Mixed-mode aids polar retention.[1][2]
Mobile Phase A 0.1% TFA or 20 mM Phosphate Buffer (pH 2.[1][2]5)Low pH suppresses carboxylic acid ionization (

), increasing hydrophobicity.[1][2]
Mobile Phase B Acetonitrile (ACN)Strong eluent for the aromatic fluorobenzyl moiety.[1][2]
Gradient 5% B to 60% B over 20 minGradient required to separate the polar parent from less polar degradation products.[2]
Flow Rate 1.0 mL/minStandard flow for backpressure management.[1][2]
Detection UV @ 210 nm (primary) & 260 nm (secondary)210 nm detects the peptide/carboxyl backbone; 260 nm is specific to the aromatic ring.[1][2]
Temperature 25°CAmbient control to prevent on-column degradation during analysis.
Part 2: Troubleshooting Stability Issues
Q: I see a new peak eluting before the main peak after 24 hours at pH 7. What is it?

A: This is likely the N-oxide or a hydrolysis product.[1][2] At neutral pH (pH 7), a significant fraction of the molecule exists as the free tertiary amine (zwitterion).[2] Tertiary amines are susceptible to oxidation by dissolved oxygen to form N-oxides.[1][2]

  • Diagnostic: Treat the sample with a reducing agent (e.g., sodium metabisulfite).[2] If the peak disappears, it was the N-oxide.[1][2]

Q: My recovery is low (<90%) in basic solutions (pH > 9). Is it degrading?

A: Yes, but it may also be precipitation or adsorption .[2]

  • Chemical Instability: At pH > 9, the ammonium salt converts to the free base.[2] Benzylic amines are prone to oxidative debenzylation under basic, aerobic conditions.[2]

  • Physical Loss: The free base is less soluble in water than the HCl salt.[1][2] Check for micro-precipitation.[1][2]

  • Adsorption: The free base can adsorb to glass vials.[1][2] Switch to polypropylene (PP) or silanized glass vials for basic stress testing.

Q: The solution turned slightly yellow after exposure to ambient light. Why?

A: This indicates photolytic degradation .[1][2] The 4-fluorobenzyl group absorbs UV light.[1][2] Photo-oxidation can lead to the cleavage of the benzyl-nitrogen bond, releasing 4-fluorobenzaldehyde (which is often yellow/oil) and sarcosine .[1][2]

  • Action: All stability samples must be protected from light (amber vials or foil-wrapped).

Part 3: Degradation Pathways & Logic

The following diagram illustrates the mechanistic pathways for degradation. Understanding this allows you to predict impurities.[1][2]

StabilityPathwayscluster_legendCondition KeyParentN-(4-Fluorobenzyl)-N-methylglycine(Parent)NOxideN-Oxide Impurity(Oxidation)Parent->NOxide pH > 7, O2(Slow)DebenzSarcosine + 4-Fluorobenzaldehyde(Oxidative Dealkylation)Parent->Debenz High pH, Heat(Chemical Stress)PhotolysisRadical Cleavage(Photodegradation)Parent->Photolysis UV Light(hν)key1Acidic pH (pH < 4): Stablekey2Basic pH (pH > 8): Unstable

Figure 1: Primary degradation pathways including N-oxidation and oxidative debenzylation.[1][2]

Part 4: FAQs - Storage & Handling

Q: Can I store the aqueous stock solution at 4°C? A: Not recommended for >24 hours. Even at 4°C, slow oxidation occurs.[2]

  • Best Practice: Prepare fresh. If storage is unavoidable, freeze at -20°C or -80°C .

  • Solvent: Dissolve in water or acidic buffer (pH < 4).[1][2] Avoid dissolving in PBS (pH 7.4) for long-term storage.[1][2][3][4]

Q: Is the compound hygroscopic? A: Yes. As a hydrochloride salt, it will absorb atmospheric moisture.[2]

  • Handling: Weigh quickly in a humidity-controlled environment. Store the solid in a desiccator.[1][2]

Q: How do I perform a "Forced Degradation" study for this molecule? A: Follow this condensed protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect high stability).[1][2][4][5]

  • Base Stress: 0.1 N NaOH, 60°C, 1 hour. (Expect moderate degradation; neutralize quickly before injection).[1][2]

  • Oxidative Stress: 3% H₂O₂, Room Temp, 2 hours. (Expect N-oxide formation).

  • Photic Stress: 1.2 million lux hours (ICH Q1B).[1][2] (Expect significant degradation).[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 16658100: N-Fmoc-4-fluorobenzyl-glycine.[1] Retrieved from [Link]

  • Sielc Technologies. (2025). HPLC Method for Separation of Glycine and Methylglycine Derivatives. Retrieved from [Link]

Potential off-target effects of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (also referred to as N-(4-Fluorobenzyl)sarcosine ) in pharmacological or neurobiological studies. This compound acts primarily as a Glycine Transporter 1 (GlyT1) inhibitor , a class of molecules investigated for their potential to potentiate NMDA receptor function by elevating synaptic glycine levels.[1][2][3][4][5]

Optimizing GlyT1 Inhibition & Troubleshooting Off-Target Effects

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting unexpected experimental data and validating specificity.

Compound Identity & Mechanism of Action

Before troubleshooting, ensure your experimental design aligns with the compound's specific pharmacological profile.[5]

  • Chemical Name: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride[5][6]

  • Core Scaffold: Sarcosine (N-methylglycine) derivative.[1][2][3][5][7]

  • Primary Target: Glycine Transporter 1 (GlyT1) .[1][2][3][4][5][7][8]

  • Mechanism: Competitive inhibition of GlyT1, primarily located on glial cells (astrocytes) and post-synaptic neurons.[5] By blocking reuptake, it increases the local concentration of glycine in the synaptic cleft, thereby potentiating NMDA receptor (NMDAR) currents via the strychnine-insensitive glycine co-agonist site.

Mechanism Visualization: Synaptic Glycine Regulation

The following diagram illustrates the intended mechanism (GlyT1 inhibition) versus the critical off-target pathway (GlyT2 inhibition).[5]

GlycineSynapse cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cell (Astrocyte) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Transporter (Neuronal) Vesicles Glycine Vesicles GlyT2->Vesicles Replenishment GlyT1 GlyT1 Transporter (Glial) Glycine Synaptic Glycine GlyT1->Glycine Blockade leads to accumulation Glycine->GlyT2 Reuptake (Minor) Glycine->GlyT1 Reuptake (Major) NMDAR NMDA Receptor Glycine->NMDAR Co-activation Compound N-(4-Fluorobenzyl) -N-methylglycine Compound->GlyT2 POTENTIAL OFF-TARGET (Risk) Compound->GlyT1 INHIBITION (Primary Effect)

Figure 1: Synaptic regulation of glycine.[2][5] The compound targets glial GlyT1 to elevate synaptic glycine.[2][5][9] Off-target inhibition of neuronal GlyT2 can deplete presynaptic vesicles, leading to motor deficits.[5]

Troubleshooting Guide: Off-Target Effects & Anomalies

This section addresses specific issues reported by researchers, distinguishing between true pharmacological effects and off-target artifacts.

Scenario A: "I see unexpected motor deficits (tremors, ataxia) in my in vivo model."

Diagnosis: Potential GlyT2 Inhibition .[3][5] While N-substituted sarcosines are designed for GlyT1, simple benzyl derivatives often lack high selectivity against GlyT2 (Slc6a5).[5]

  • Mechanism: GlyT2 is required for refilling synaptic vesicles in inhibitory glycinergic neurons (spinal cord/brainstem).[5] Inhibition leads to vesicle depletion and a failure of inhibitory neurotransmission, resulting in a phenotype resembling strychnine poisoning (tremors, rigidity).[5]

  • Action Plan:

    • Dose Titration: Determine if the therapeutic window (cognitive enhancement) is separated from the toxic window (motor deficits).[5]

    • Selectivity Assay: Run a comparative uptake assay (see Protocol 1 below) using COS-7 cells expressing GlyT1 vs. GlyT2.[5]

    • Control: Use a highly selective GlyT1 inhibitor (e.g., Bitopertin or ALX-5407) as a positive control to differentiate target-mediated effects from off-target toxicity.[5]

Scenario B: "My electrophysiology data shows a biphasic response or lack of potentiation."

Diagnosis: NMDA Receptor Interaction or Glycine Saturation .[5]

  • Direct Interaction: Sarcosine itself is an NMDAR co-agonist.[3][5][8][10] Adding the 4-fluorobenzyl group generally abolishes agonist activity, but the molecule may retain affinity for the glycine site, potentially acting as a partial agonist or competitive antagonist at high concentrations.[5]

  • Saturation: If your slice preparation has high ambient glycine (due to cell damage or lack of perfusion), GlyT1 inhibition will have no effect because the NMDAR glycine site is already saturated.

  • Action Plan:

    • Washout: Ensure slices are perfused vigorously to lower ambient glycine.

    • Add Exogenous Glycine: Construct a glycine dose-response curve in the presence and absence of the compound. If the compound shifts the curve to the right, it may be acting as a competitive antagonist at the glycine site.[5]

Scenario C: "The compound precipitates in my perfusion buffer."

Diagnosis: Solubility Limit of the Benzyl Group .

  • Chemistry: While the hydrochloride salt aids water solubility, the 4-fluorobenzyl group adds significant lipophilicity compared to native sarcosine.[5]

  • Action Plan:

    • Stock Solution: Dissolve in DMSO (up to 100 mM) first, then dilute into ACSF/buffer.

    • pH Sensitivity: Ensure the buffer pH is neutral (7.2–7.4). The amine pKa is likely ~9-10; at physiological pH, it is cationic, which is good for solubility, but high salt concentrations (e.g., in Krebs buffer) can sometimes salt it out.[5]

Experimental Protocols for Validation

Protocol 1: GlyT1 vs. GlyT2 Selectivity Assay

Validate that your observed effects are due to GlyT1 inhibition and not GlyT2 off-target activity.[5]

Materials:

  • HEK293 or COS-7 cells stably expressing human GlyT1 (hGlyT1) or human GlyT2 (hGlyT2).[5]

  • [³H]-Glycine (Radioactive tracer).[5]

  • Control Inhibitors: ALX-5407 (GlyT1 selective), ALX-1393 (GlyT2 selective).[5]

Workflow:

  • Seeding: Plate cells in 96-well plates (50,000 cells/well) 24h prior.

  • Wash: Remove media and wash 2x with Assay Buffer (HBSS + 10mM HEPES, pH 7.4).[5]

  • Pre-incubation: Add N-(4-Fluorobenzyl)-N-methylglycine HCl (range: 0.1 nM – 100 µM) for 15 min at 37°C.

  • Uptake: Add [³H]-Glycine (final conc. 50 nM) and incubate for 10 min.

  • Termination: Aspirate and wash 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells (0.1M NaOH) and measure CPM via scintillation counting.

  • Analysis: Calculate IC₅₀ for GlyT1 vs. GlyT2.

    • Success Criterion: Selectivity Ratio (IC₅₀ GlyT2 / IC₅₀ GlyT1) should be > 50-fold for a "clean" tool.[5] If < 10-fold, interpret in vivo motor data with extreme caution.[5]

Protocol 2: NMDAR Direct Interaction Check

Determine if the compound binds directly to the glycine site.

Method: Whole-cell patch-clamp recording (Hippocampal CA1 pyramidal neurons).[5]

  • Baseline: Record NMDAR currents evoked by NMDA (50 µM) + Glycine (saturated, 10 µM).

  • Challenge: Apply NMDA + Glycine + Compound (10 µM) .

  • Interpretation:

    • No Change: Compound does not interact directly (ideal).[5]

    • Reduction: Compound acts as a competitive antagonist or channel blocker.[5]

    • Increase: Compound acts as an agonist (unlikely for this structure, but possible).[5]

Troubleshooting Logic Flowchart

Use this decision tree to diagnose experimental anomalies.

Troubleshooting Start Start: Experimental Anomaly IssueType Identify Issue Type Start->IssueType Motor In Vivo: Motor Deficits / Tremors IssueType->Motor NoEffect In Vitro: No Potentiation of NMDA IssueType->NoEffect Biphasic Dose Response: Biphasic / Bell-Shaped IssueType->Biphasic CheckGlyT2 Check GlyT2 Selectivity (Is IC50(GlyT2) < 10x IC50(GlyT1)?) Motor->CheckGlyT2 CheckGlycine Is Ambient Glycine High? (Saturated Baseline?) NoEffect->CheckGlycine DirectInteract Test for Direct NMDAR Antagonism at High Dose. Biphasic->DirectInteract GlyT2Pos Likely GlyT2 Toxicity. Reduce Dose or Change Compound. CheckGlyT2->GlyT2Pos Yes GlyT2Neg Check Sigma Receptor Off-Target Effects. CheckGlyT2->GlyT2Neg No Washout Improve Slice Perfusion or Reduce Glycine. CheckGlycine->Washout Yes CheckPotency Check Compound Stability (HPLC/Mass Spec). CheckGlycine->CheckPotency No

Figure 2: Troubleshooting logic for distinguishing off-target effects (GlyT2, Direct NMDAR interaction) from experimental artifacts.

Summary of Key Pharmacological Parameters

ParameterExpected BehaviorPotential "Off-Target" IssueValidation Control
Primary Target GlyT1 Inhibition (IC₅₀ typically nM–µM range)N/AUse ALX-5407 as positive control.[5]
Selectivity >50-fold vs. GlyT2GlyT2 Inhibition (Tremors, respiratory distress)ALX-1393 (GlyT2 inhibitor) comparison.[5]
NMDAR Interaction Indirect potentiation (via Glycine)Direct Antagonism (at high conc.)[5]Compete with high Glycine (100 µM).[5]
Metabolism Stable in acute assaysDemethylation to N-(4-fluorobenzyl)glycineLC-MS of buffer after incubation.[5]
Solubility Soluble in water (HCl salt)Precipitation in high-salt buffersDissolve in DMSO first.[5]

References

  • Harsing, L. G., et al. (2006).[5] Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.[5] Link

  • Sur, C., & Kinney, G. G. (2004).[5] Glycine transporter 1 inhibitors: a new class of antipsychotic drugs.[5] Current Opinion in Investigational Drugs, 5(7), 757–761.[5] Link

  • Smith, K. E., et al. (2008).[5] The role of glycine transporters in the regulation of synaptic transmission. Neurochemistry International, 52(4-5), 747–753.[5] Link[5]

  • Vandenberg, R. J., et al. (2014).[5] Glycine transporter inhibitors as psychotherapeutics. Neuropharmacology, 82, 150–156.[5] Link[5]

  • Javitt, D. C. (2009).[5][8] Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (193), 367–399.[5] Link

Sources

Refining dosage of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride to minimize side effects

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Dosage Refinement and Side Effect Mitigation for Novel Glycine Transporter-1 (GlyT1) Inhibitors

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support resource for researchers working with N-(4-Fluorobenzyl)-N-methylglycine hydrochloride and other novel sarcosine-based analogs. As a derivative of N-methylglycine (sarcosine), this compound belongs to the class of Glycine Transporter-1 (GlyT1) inhibitors.[1][2] These molecules hold therapeutic promise for neurological and psychiatric disorders by modulating glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor.[3][4]

This guide is designed to provide you, the research scientist, with the foundational knowledge and practical troubleshooting strategies required to refine the dosage of your compound, thereby maximizing its therapeutic potential while minimizing adverse effects. Our approach is rooted in establishing a robust, self-validating experimental workflow, from initial in vitro characterization to complex in vivo modeling.

Section 1: Core Concepts - Mechanism of Action & Side Effect Etiology

This section addresses the fundamental principles governing both the therapeutic action and the potential for adverse effects of GlyT1 inhibitors.

Q1: What is the primary mechanism of action for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride and its analogs?

A: The primary mechanism is the competitive or non-competitive inhibition of the Glycine Transporter-1 (GlyT1).[5][6] GlyT1 is a protein, predominantly found on glial cells surrounding synapses, responsible for the re-uptake of glycine from the synaptic cleft. By inhibiting this transporter, the compound effectively increases the extracellular concentration of glycine.[7] This is significant because glycine acts as an essential co-agonist at the glycine binding site of the NMDA receptor.[8] Potentiation of NMDA receptor function is the ultimate downstream effect that mediates the therapeutic potential of these compounds.[3]

cluster_synapse Synaptic Cleft cluster_post PRE Presynaptic Neuron Glycine Glycine POST Postsynaptic Neuron GLIA Glial Cell GlyT1 GlyT1 Transporter NMDAR NMDA Receptor NMDAR->POST Potentiated Signaling COMPOUND N-(4-Fluorobenzyl)-N- methylglycine HCl (GlyT1 Inhibitor) COMPOUND->GlyT1 Inhibits GlyT1->Glycine Re-uptake Blocked Glycine->NMDAR Co-agonist Binding (Increased)

Caption: Mechanism of GlyT1 Inhibition.

Q2: What are the theoretical and observed side effects associated with modulating the glycine/NMDA receptor system?

A: While enhancing NMDA receptor function is therapeutically desirable for certain conditions like schizophrenia, over-activation can lead to significant side effects.[5] The primary concern is excitotoxicity, a pathological process where excessive neuronal stimulation leads to cell damage and death. It is crucial to distinguish between achieving a therapeutic enhancement of signaling and inducing a harmful, hyper-functional state.

Potential side effects can be predicted based on the widespread role of NMDA receptors in the central nervous system. These may include:

  • Motor disturbances: Tremors, ataxia, or motor dysfunction have been observed in animal models lacking GlyT2, highlighting the importance of transporter selectivity.

  • Cognitive and Memory Impairment: While the goal is often cognitive enhancement, inappropriate modulation of the NMDA system can paradoxically lead to memory dysfunction.[5]

  • Seizures: At high levels of over-activation, the glutamatergic system can become hyperexcitable, potentially lowering the seizure threshold.

  • Behavioral changes: Researchers should be vigilant for signs of agitation, sedation, or other atypical behaviors in animal models.

Section 2: A Strategic Workflow for Dosage Refinement

A systematic approach is critical to efficiently identify a dose that provides efficacy while maintaining an acceptable safety margin. The following workflow outlines a logical progression from in vitro screening to in vivo validation.

cluster_invitro Phase 1: In Vitro Characterization cluster_invivo_pk Phase 2: In Vivo Pharmacokinetics cluster_invivo_dose Phase 3: In Vivo Dose-Ranging A Potency Assay (IC50 at GlyT1) B Cytotoxicity Screen (e.g., MTT, LDH) A->B C Functional Neurotoxicity (e.g., MEA, Calcium Imaging) B->C D Single-Dose PK/TK Study (Rodent Model) C->D Select starting dose range based on in vitro toxicity E Determine Cmax, Tmax, t½, and Brain Penetration D->E F Dose Escalation Study E->F Inform dose selection and sampling timepoints G Efficacy Model (e.g., NOR, PPI) F->G H Side Effect Monitoring (Behavioral & Clinical Signs) F->H I Data Integration & Therapeutic Window Definition G->I H->I

Caption: General Workflow for Preclinical Dosage Refinement.

Section 3: Troubleshooting In Vitro Assays

In vitro systems are your first line of defense for identifying potential liabilities. They are rapid, cost-effective, and can provide mechanistic insights into observed toxicity.[9][10]

Q3: My primary neuronal cultures show significant cell death even at what I predict to be therapeutic concentrations. What should I investigate?

A: This is a critical early warning sign. Before assuming the compound is inherently cytotoxic at its effective concentration, systematically troubleshoot the following:

  • Compound Integrity:

    • Purity: Verify the purity of your batch of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride via LC-MS or qNMR. Impurities can be highly toxic.

    • Solubility & Stability: Ensure the compound is fully solubilized in your culture medium. Precipitates can cause mechanical damage or have confounding effects. Confirm its stability in culture conditions over the course of your experiment. A safety data sheet for a similar compound, sarcosine, indicates it is stable under normal conditions but can be hygroscopic.[11]

  • Assay-Specific Issues:

    • Vehicle Control: Is the solvent used to dissolve your compound (e.g., DMSO) causing toxicity at the final concentration? Run a vehicle-only control curve.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., reducing MTT tetrazolium salts non-enzymatically). Confirm toxicity with an orthogonal assay (e.g., measure LDH release if you are using an MTT assay).

  • Biological Sensitivity:

    • Culture Age and Health: Immature or unhealthy neuronal cultures can be hyper-sensitive to any perturbation. Ensure your cultures are mature and stable before beginning treatment.

    • Off-Target Effects: Consider screening your compound against a panel of common off-targets (e.g., other transporters, receptors, ion channels) to identify unintended mechanisms of toxicity.

Q4: What are the most informative in vitro assays for assessing the neurotoxicity of a GlyT1 inhibitor?

A: A battery of tests is recommended to build a comprehensive neurotoxicity profile.[12][13] Relying on a single endpoint can be misleading.

Assay Type Endpoint Measured Rationale & Interpretation
MTT / MTS Assay Mitochondrial reductase activityMeasures metabolic viability. A decrease suggests compromised cellular health or cell death.[10]
LDH Release Assay Lactate Dehydrogenase in mediaMeasures plasma membrane integrity. An increase indicates cell lysis and necrosis.[10]
Neurite Outgrowth Assay Length and branching of neuritesA sensitive morphological endpoint for developmental neurotoxicity or neuronal injury.[10][13]
Microelectrode Array (MEA) Spontaneous electrical activityMeasures functional changes in neuronal networks (e.g., spike rate, burst frequency). Can detect hypo- or hyper-activity before cell death occurs.[10][14]
Calcium Imaging (e.g., with Fura-2 or Fluo-4) Intracellular calcium fluxAssesses neuronal excitability. Dysregulation of calcium homeostasis is a key indicator of excitotoxicity.[14]

Section 4: Navigating In Vivo Studies

In vivo models are indispensable for understanding the complex interplay between pharmacokinetics, efficacy, and systemic toxicity.[15][16]

Q5: My rodent models are exhibiting tremors and ataxia at doses below those required for efficacy in my behavioral model. What are my next steps?

A: This indicates a narrow therapeutic window. The goal is to shift the dose-response curve for toxicity to the right without altering the efficacy curve.

  • Conduct a Full Pharmacokinetic (PK) Study: The issue may not be the total dose, but the rate of absorption and peak concentration (Cmax). A rapid Cmax can saturate systems and cause acute side effects. The goal of a PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.[17][18]

  • Refine the Formulation: If the compound has poor solubility, a formulation designed to slow dissolution and absorption (e.g., using different excipients, creating a suspension) can blunt the Cmax, potentially reducing acute toxicity while maintaining overall exposure (AUC).

  • Adjust the Dosing Regimen:

    • Dose Fractionation: Instead of a single 10 mg/kg dose, try administering two 5 mg/kg doses several hours apart. This can keep plasma concentrations within the therapeutic range and avoid toxic peaks.

    • Continuous Infusion: For mechanistic studies, using an osmotic minipump to deliver the compound continuously can provide the most stable exposure, which is ideal for separating efficacy from Cmax-driven side effects.

  • Assess Brain-to-Plasma Ratio: Determine the concentration of the compound in the brain tissue versus the plasma. A very high ratio might suggest accumulation that leads to CNS side effects, while a very low ratio may explain a lack of efficacy.

Q6: What key parameters from a pharmacokinetic study should guide my dosage refinement?

A: A well-designed PK study, often conducted as part of a toxicology program (toxicokinetics or TK), provides critical data for rational dose selection.[17][19]

PK Parameter Description Significance for Dosage Refinement
Cmax Maximum plasma concentrationHigh Cmax is often linked to acute, concentration-dependent side effects.
Tmax Time to reach CmaxIndicates the rate of absorption. A short Tmax can contribute to a high Cmax.
t½ (Half-life) Time for plasma concentration to decrease by 50%Determines the dosing interval. A short half-life may require more frequent dosing.[20]
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall exposure to the drug. Efficacy is often correlated with AUC.
Brain:Plasma Ratio Ratio of drug concentration in brain vs. plasmaConfirms the drug reaches its target organ. Essential for CNS-acting compounds.

Section 5: Data Synthesis and Defining the Therapeutic Window

Q7: How do I integrate my findings to define the therapeutic window and select a dose for further development?

A: The final step is to synthesize all your data—in vitro potency and toxicity, in vivo PK, efficacy, and side effect profiles. The objective is to identify a dose range where the plasma and brain concentrations required for efficacy are well below the concentrations that produce significant side effects.

  • Establish PK/PD Relationships: Correlate the drug exposure (AUC, Cmax) with the observed efficacy and toxicity at different dose levels.[21] For example, you might find that efficacy is driven by maintaining a trough concentration above a certain threshold, while toxicity is driven by exceeding a specific Cmax.

  • Calculate the Therapeutic Index (TI): The classic TI is the ratio of the toxic dose to the therapeutic dose (e.g., TD50/ED50). In early development, a more practical approach is to define a "No Observed Adverse Effect Level" (NOAEL) from your dose-ranging studies.[22]

  • Select Candidate Doses: Based on your PK/PD model, select at least two doses for more extensive evaluation.[23] One dose should be at the lower end of the efficacy range (minimal effective dose) and a second, higher dose that is still well-tolerated. This allows for a better characterization of the dose-response relationship in subsequent, larger-scale studies.[23]

By following this structured, data-driven approach, you can systematically refine the dosage of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, increasing the likelihood of demonstrating its therapeutic value while ensuring a robust and defensible safety profile.

References

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. OECD. Retrieved from [Link]

  • Harry, G. J., & Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 101(Suppl 2), 143–152. Retrieved from [Link]

  • Harry, G. J., & Tiffany-Castiglioni, E. (1993). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 101(Suppl 2), 143–152. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • Schmidt, B. Z., Lehmann, M., Gutbier, S., Nembo, E., Noël, S., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology, 91(1), 1-33. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • Srinivas, N. R. (2018). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. ResearchGate. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Retrieved from [Link]

  • Rovira, A. R., et al. (2024). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. ACS Chemical Neuroscience. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Lovelace Biomedical. (n.d.). Preclinical GLP Toxicology. Retrieved from [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Retrieved from [Link]

  • Molecular Devices. (n.d.). Functional evaluation of neurotoxic and neuroactive compound effects in iPSC-derived 3D neural co-cultures. Retrieved from [Link]

  • Sharma, H. S., & Ali, S. F. (2014). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery, 9(10), 1213-1227. Retrieved from [Link]

  • Kulkarni, P. (2020). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. Retrieved from [Link]

  • Cioffi, C. L., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Journal of Medicinal Chemistry, 61(16), 7167-7185. Retrieved from [Link]

  • Varró, P., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 25(4), 2244. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategies for successful dose optimization in oncology drug development: a practical guide. Journal of Hematology & Oncology, 16(1), 116. Retrieved from [Link]

  • Mohammadzadeh, A. (2022). Glycine Transporter Inhibitors in Management of Neuropathic Pain. University of Helsinki. Retrieved from [Link]

  • Cioffi, C. L. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. Molecules, 26(12), 3539. Retrieved from [Link]

  • FDA. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. Retrieved from [Link]

  • Lin, C. H., et al. (2020). Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. PLoS One, 15(6), e0233537. Retrieved from [Link]

  • Pei, J. C., et al. (2019). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Journal of Psychopharmacology, 33(10), 1274-1288. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Sarcosine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Sarcosine Hydrochloride. Retrieved from [Link]

  • FDA. (n.d.). Module 2.6.4. Pharmacokinetics Written Summary. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sarcosine – Knowledge and References. Retrieved from [Link]

  • Wu, Y. S., et al. (2024). Effects of Sarcosine (N-Methylglycine) on NMDA Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. Preprints.org. Retrieved from [Link]

  • Wu, Y. S., et al. (2024). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 25(22), 12437. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. Retrieved from [Link]

  • Reznik, I., et al. (2015). Safety, tolerability and pharmacokinetics of open label sarcosine added on to anti-psychotic treatment in schizophrenia - preliminary study. Rambam Maimonides Medical Journal, 6(2), e0014. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for N-Aryl Glycine Derivatives

[1]

Topic: Purification strategies for N-aryl glycine derivatives Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support Guide (FAQs & Troubleshooting)[1]

Introduction: The Amphoteric Challenge

N-aryl glycine derivatives are critical intermediates in the synthesis of indigo dyes, pharmaceuticals, and peptidomimetics. However, their purification presents a unique "amphoteric paradox." Unlike standard organic intermediates, they possess both a weakly basic aniline nitrogen (pKa ~4–5) and an acidic carboxylic acid (pKa ~2–3).

This dual nature often leads to:

  • Streaking/Tailing on silica gel columns.[2]

  • Solubility Inversions where the product refuses to dissolve in organics but won't precipitate from water.[2]

  • Zwitterionic Traps where the molecule becomes "stuck" in the aqueous phase during extraction.

This guide moves beyond generic advice, offering chemically grounded strategies to navigate these specific challenges.

Module 1: The "pH Switch" Extraction Strategy

The most robust method for purifying N-aryl glycines avoids chromatography entirely by exploiting their pKa properties.[2] This method separates the product from non-acidic impurities (aryl halides) and basic impurities (unreacted anilines).[2]

Core Protocol: Differential pH Extraction

The Logic:

  • At pH > 9: The carboxylic acid is deprotonated (

    
    ).[2] The molecule is water-soluble.[2] Neutral impurities (aryl halides) and unreacted anilines (neutral at pH 9) are lipophilic.[2]
    
  • At pH ~ 3-4: The carboxylic acid is protonated (

    
    ).[2] The aniline nitrogen is weakly basic but often remains largely unprotonated or forms a zwitterion that is less soluble in water than the full salt. This is the "Crash Out" zone.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in 1M NaOH (or sat.

    
     for sensitive substrates).[2] Ensure pH > 10.
    
  • The Lipophilic Wash: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

    • Outcome: The organic layer contains unreacted aryl halides, catalysts (ligands), and mostly unreacted anilines. Discard this organic layer (or save for recovery).[2]

  • The Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise.

  • The Collection: Monitor pH. As you approach pH 3–4, the N-aryl glycine free acid should precipitate.

    • If solid forms: Filter and wash with cold water.[2][3]

    • If oil forms:[1][2][4] Extract with EtOAc, dry over

      
      , and concentrate.
      
Troubleshooting The Extraction

Q: I acidified the aqueous layer, but no precipitate formed. It’s just a clear solution.

  • Diagnosis: Your derivative might be too polar (short alkyl chain) or you over-acidified (forming the soluble hydrochloride salt,

    
    ).
    
  • Solution:

    • Adjust pH carefully to the Isoelectric Point (pI) , typically between pH 3.5 and 4.5 for N-aryl glycines.[2]

    • Saturate the aqueous phase with NaCl (brine) to trigger "salting out."[2]

    • Perform an extraction with n-Butanol or 2-MeTHF (more polar organic solvents) instead of EtOAc.[1][2]

Q: I have a stubborn emulsion during the basic wash.

  • Diagnosis: N-aryl glycines act as surfactants due to their amphiphilic structure (hydrophobic aryl ring + hydrophilic amino acid head).[1][2]

  • Solution:

    • Wait: Allow 30+ minutes for settling.

    • Filter: Pass the emulsion through a pad of Celite to break physical stabilization.[2]

    • Salinity: Add solid NaCl to the aqueous phase to increase density difference.

Visualizing the pH Switch Workflow

ExtractionWorkflowStartCrude Reaction MixtureBaseAddAdd 1M NaOH (pH > 10)Start->BaseAddPartition1Partition with EtOAcBaseAdd->Partition1OrgLayer1Organic Layer:Neutral Impurities(Aryl Halides, Anilines)Partition1->OrgLayer1DiscardAqLayer1Aqueous Layer:Product (Carboxylate)Water SolublePartition1->AqLayer1KeepAcidAddAcidify to pH 3-4 (HCl)AqLayer1->AcidAddCheckStateCheck Physical StateAcidAdd->CheckStateSolidPrecipitate FormsCheckState->SolidOilOiling Out / SolubleCheckState->OilActionSolidFilter & Wash(Cold Water)Solid->ActionSolidActionOilExtract with EtOAc/n-BuOHor Salt OutOil->ActionOil

Caption: Logical flow for the Acid-Base "pH Switch" purification strategy.

Module 2: Chromatographic Strategies

If extraction fails to yield high purity, column chromatography is the next step. However, the free carboxylic acid group interacts strongly with the silanols on silica gel, causing severe peak tailing.

The "Streaking" Problem

Q: My product streaks from the baseline to the solvent front on TLC. How do I fix this?

  • The Fix: You must suppress the ionization of the carboxylic acid.

  • Mobile Phase Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your eluent.[2]

    • Example System: Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1).[2]

  • Alternative: Convert the acid to a methyl or ethyl ester before purification.[2] Esters behave like standard organic molecules and do not streak.[2] You can hydrolyze the ester back to the acid later (LiOH/THF/H2O).

Q: My product co-elutes with the aniline starting material.

  • The Fix: Exploit the basicity of the aniline.

  • Pre-treatment: Wash your silica gel column with a solvent containing 1% Triethylamine (TEA) , then flush with your normal solvent.[2] This deactivates the acidic sites on the silica.

    • Warning: This is the opposite of the acid strategy. Only use if your product is an ester.[2] If your product is the free acid, use the Acetic Acid method above; the acid will protonate the aniline (making it stick to the baseline) while your product elutes.

Quantitative Comparison of Solvents
Solvent SystemApplicationProsCons
Hex/EtOAc + 1% AcOH Free Acid PurificationSharpens peaks; prevents tailing.[1]AcOH is hard to remove; smells.[2]
DCM/MeOH (95:5) Polar DerivativesGood for solubility.[2]Silica dissolves slightly; "dirty" fractions.[2]
Toluene/EtOAc Ester DerivativesExcellent separation of aromatic impurities.[2]Toluene is high boiling.[2]
Water/MeCN (Reverse Phase) High Polarity / SaltsThe "Gold Standard" for purity.[2]Requires C18 column/HPLC.[2]

Module 3: Metal Scavenging (Pd/Cu Removal)

Syntheses like Buchwald-Hartwig amination use Palladium (Pd) catalysts.[1][2][5][6][7] N-aryl glycines are excellent ligands and will "hold on" to Pd, leaving your product dark or grey.[1]

Q: My product is grey/black even after a column. How do I remove the metal?

  • Standard Wash: A simple water wash is insufficient.[2]

  • Chelating Wash: Wash your organic layer with 0.5M EDTA (pH 8) or 10% aqueous Thiourea .[2] These bind Pd/Cu stronger than your glycine derivative.[2]

  • Solid Scavengers:

    • Dissolve crude in EtOAc.[2]

    • Add SiliaMetS® Thiol or Activated Charcoal (10-20 wt% relative to product).[2]

    • Heat to 50°C for 30 mins.

    • Filter through Celite.[2]

Module 4: Crystallization Protocols

When chromatography is too expensive or impractical (scale-up), crystallization is preferred.[1]

Protocol: Recrystallization from Water/Ethanol

  • Solubility Check: N-aryl glycines are often sparingly soluble in cold water but soluble in hot water or EtOH.[2]

  • Dissolution: Suspend the crude solid in minimum hot water (90°C). If it doesn't dissolve, add Ethanol dropwise until clear.[2]

  • Hot Filtration: If black particles (Pd) remain, filter quickly while hot.[2]

  • Cooling: Allow to cool slowly to Room Temp, then to 4°C.

    • Tip: If oiling out occurs, reheat and add a "seed crystal" or scratch the glass.

References

  • PubChem. (n.d.). N-Phenylglycine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beisel, T., Diehl, A. M., & Manolikakes, G. (2016).[8][9][10] Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters. Retrieved from [Link][1]

  • University of Rochester. (n.d.).[2] Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[2] Buchwald-Hartwig Amination.[1][2][5][6] Retrieved from [Link][1]

Identifying and mitigating experimental artifacts with N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Glycine Transporter 1 (GlyT1) Inhibitors / Sarcosine Analogs
CAS Reference: 501653-64-1 (Free base analog ref)[1][2]

Core Technical Overview

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a synthetic sarcosine (N-methylglycine) derivative.[1][2] Structurally, it consists of a sarcosine backbone with a para-fluorobenzyl moiety attached to the amine.[1][2]

  • Primary Mechanism: It functions as a competitive inhibitor of the Glycine Transporter 1 (GlyT1) .[1][3] By blocking GlyT1, it prevents the reuptake of glycine in the synaptic cleft, thereby potentiating NMDA receptor activity via the glycine co-agonist site.[1][2][3]

  • Research Application: Primarily used in schizophrenia research (NMDA hypofunction models), cognitive enhancement studies, and pain modulation.[1]

Critical Warning: This compound is structurally distinct from NFPS (ALX-5407), though they share pharmacophore elements.[1][2] Confusing the two leads to dosing errors of several orders of magnitude.[1]

Troubleshooting Guide: Identifying & Mitigating Artifacts

This section addresses specific experimental anomalies caused by the physicochemical properties of N-(4-Fluorobenzyl)-N-methylglycine HCl.

Artifact Type A: False Positives in Enzymatic Assays

Issue: You observe impossibly high "sarcosine" or "glycine" levels in your samples when using colorimetric/fluorometric assay kits. Root Cause: Many commercial assay kits (e.g., for Sarcosine or Creatinine) utilize Sarcosine Oxidase (SOX) .[1] Because N-(4-Fluorobenzyl)-N-methylglycine is a structural analog of sarcosine, it can act as an alternative substrate for SOX, generating hydrogen peroxide (


) and producing a false signal.[1][2]
Diagnostic Step Action
1. Spike Test Add a known concentration of the inhibitor to a "blank" assay buffer.[1] If signal develops without biological sample, the drug is reacting with the enzyme.[1][2]
2. Kinetics Check Compare reaction kinetics. Substrate analogs often have different

or

than the endogenous target.[1] A delayed or rapid burst signal suggests interference.[1][2]
Mitigation Use HPLC-MS/MS: Switch to mass spectrometry for quantification of endogenous glycine/sarcosine to avoid enzymatic cross-reactivity. Pre-clearance: If using enzymatic assays, separate the inhibitor from the lysate using Solid Phase Extraction (SPE) prior to the assay.[1]
Artifact Type B: pH-Induced Cytotoxicity (The "Acid Spike" Artifact)

Issue: Cell viability drops immediately upon addition of the compound, resembling necrosis rather than apoptosis or transporter-mediated toxicity.[1][2] Root Cause: As a hydrochloride salt , this compound is acidic.[1][2] Adding high concentrations (>100 µM) directly to unbuffered media or low-volume wells (96/384-plate) overcomes the buffering capacity, causing a pH shock.[1][2]

Parameter Observation Correction
Media Color Phenol red turns yellow/orange upon addition.[1][2]Pre-neutralize the stock solution.[1][2]
Solubility Precipitate forms when added to pH 7.4 buffer.[1][2]The free base is less soluble than the HCl salt.[1]

Protocol for Neutralization:

  • Dissolve the HCl salt in water or DMSO to 100x target concentration.[1][2]

  • Check pH.[1][2] If aqueous, adjust carefully with 0.1 N NaOH to pH ~6.0–7.0 (do not over-alkalinize, or the free base may precipitate).[1]

  • Dilute into media containing at least 25 mM HEPES to bolster buffering capacity.[1][2]

Artifact Type C: Metabolic Cleavage (In Vivo/Microsomes)

Issue: Inconsistent potency in in vivo vs. in vitro models. Root Cause: The N-benzyl bond is susceptible to oxidative dealkylation by Cytochrome P450 enzymes.[1][2] Metabolic cleavage releases Sarcosine (the parent metabolite) and 4-Fluorobenzaldehyde .[1][2]

  • Artifact: The observed effect may be due to the released Sarcosine (also a GlyT1 inhibitor) rather than the intact probe, confounding structure-activity relationship (SAR) data.[1][2]

Experimental Workflow & Logic Visualization

The following diagram illustrates the decision logic for validating the compound's activity and ruling out common interference artifacts.

ExperimentalValidation Start Start: Experimental Design SolubilityCheck Step 1: Solubility & pH Check (Is Phenol Red stable?) Start->SolubilityCheck AssaySelection Step 2: Assay Selection SolubilityCheck->AssaySelection pH Balanced EnzymaticAssay Enzymatic Assay (Sarcosine Oxidase based) AssaySelection->EnzymaticAssay MassSpec LC-MS/MS (Direct Detection) AssaySelection->MassSpec InterferenceCheck Interference Control: Run 'No-Lysate' Drug Control EnzymaticAssay->InterferenceCheck ResultAnalysis Analyze Results MassSpec->ResultAnalysis InterferenceCheck->ResultAnalysis No Signal ArtifactFlag ARTIFACT DETECTED: Drug acts as substrate InterferenceCheck->ArtifactFlag Signal Present ValidResult VALID DATA: Proceed to Biological Interpretation ResultAnalysis->ValidResult

Caption: Workflow for selecting the correct analytical method to avoid enzymatic cross-reactivity artifacts.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to inhibit GlyT1 in media containing high concentrations of Glycine? A: Yes, but competition kinetics apply.[1] Since N-(4-Fluorobenzyl)-N-methylglycine is a competitive inhibitor, high extracellular glycine (e.g., in standard DMEM which contains ~400 µM glycine) will shift the


 to the right.[1][2]
  • Recommendation: Use Glycine-free MEM or reduce serum concentration (which contains glycine) to maximize sensitivity during dose-response curves.[1][2]

Q2: Why does my stock solution turn cloudy when I dilute it into PBS? A: This is likely "Salting Out" of the free base.[1] The HCl salt is soluble, but as you dilute into PBS (pH 7.4), the molecule deprotonates to its zwitterionic or neutral form, which has lower solubility due to the lipophilic fluorobenzyl group.[1]

  • Fix: Dissolve the stock in 100% DMSO, then dilute into the buffer while vortexing. Keep the final DMSO concentration <0.5% to avoid solvent effects.[1]

Q3: Is this compound stable in solution? A: In solid form (HCl salt), it is stable at -20°C for years.[1] In aqueous solution, it is susceptible to hydrolysis or oxidation over time.[1][2]

  • Best Practice: Prepare fresh stocks for each experiment. Do not store aqueous dilutions.[1][2]

Q4: How does this compare to Sarcosine alone? A: It is generally more potent and lipophilic than Sarcosine.[1] Sarcosine requires millimolar concentrations (high dose) to effect changes in vivo, whereas N-benzyl derivatives often function in the micromolar range, offering better blood-brain barrier (BBB) penetration profiles.[1][2]

References

  • PubChem. (2025).[1][4] N-[(4-Fluorophenyl)methyl]-glycine hydrochloride (Compound Summary). National Library of Medicine.[1] [Link][1][2]

  • Harsing, L. G., et al. (2015).[1] Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety.[1][2][5] Current Pharmaceutical Design.[1][2][6] [Link]

  • Tsai, G., et al. (2004).[1][2] Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[1][2][3][7] Biological Psychiatry.[1][2][7] [Link]

Sources

Technical Support Center: Overcoming Cellular Resistance to Glycine Transporter (GlyT) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are observing reduced potency, right-shifted IC50 curves, or complete loss of efficacy with Glycine Transporter (GlyT) inhibitors (e.g., Bitopertin, Sarcosine, ALX-5407), you are likely encountering one of three distinct failure modes: Pseudo-Resistance (Assay Artifacts), Adaptive Resistance (Transporter Trafficking), or Intrinsic Resistance (Efflux/Metabolism).

This guide moves beyond basic troubleshooting to address the mechanistic causality of inhibitor failure in cellular models (CHO, HEK293, Primary Astrocytes).

Module 1: Pseudo-Resistance (Assay Artifacts)

Q: Why is my inhibitor’s IC50 shifting right (losing potency) in specific media?

Diagnosis: Competitive Displacement by Media Components. Root Cause: Many GlyT1 inhibitors (particularly sarcosine-based analogs) act as competitive or mixed-type inhibitors. Standard cell culture media contain supraphysiological concentrations of glycine that outcompete your drug at the transporter binding site.

  • Synaptic Glycine Level: ~2–10 µM (tightly regulated).

  • DMEM Glycine Level: 400 µM (30 mg/L).

  • RPMI-1640 Glycine Level: 133 µM (10 mg/L).

If you screen a competitive inhibitor in DMEM, you are fighting a 40x excess of endogenous substrate, artificially inflating your IC50.

Corrective Action:

  • Washout: Perform all uptake assays in HBSS (Hanks' Balanced Salt Solution) or a custom glycine-free buffer (pH 7.4).

  • Serum Starvation: Fetal Bovine Serum (FBS) contains variable glycine and albumin. Albumin binds lipophilic inhibitors (like Bitopertin), reducing free drug concentration. Switch to 0.1% BSA or serum-free conditions 4 hours prior to assay.

Data Visualization: Impact of Media on IC50
Inhibitor TypeMedia ConditionApparent IC50True IC50 (Ki)Status
Competitive (e.g., Sarcosine) DMEM (400 µM Gly)> 500 µM~50 µMFalse Negative
Competitive HBSS (0 µM Gly)~55 µM~50 µMValid
Non-Competitive (e.g., Bitopertin) DMEM + 10% FBS~50 nM~10 nMShift due to Protein Binding

Module 2: Adaptive Resistance (Trafficking & Internalization)

Q: Why does inhibitor efficacy drop after prolonged incubation (>1 hour)?

Diagnosis: Transporter Internalization (Tachyphylaxis). Root Cause: GlyT1 is not static; it cycles between the plasma membrane and endosomes. This process is regulated by Protein Kinase C (PKC) and Ubiquitination .

  • Mechanism: Activation of PKC (which can be triggered by media supplements or cellular stress) leads to the ubiquitination of lysine residues (e.g., Lys619) on the GlyT1 C-terminus.

  • Result: The transporter is endocytosed via clathrin-coated pits and sorted to lysosomes, physically removing the drug target from the cell surface.

Corrective Action:

  • Check PKC Activators: Ensure your media does not contain Phorbol esters (PMA) or high levels of growth factors that activate PKC.

  • Surface Biotinylation Assay: Verify if the transporter is still on the surface (Protocol below).

Pathway Visualization: PKC-Dependent Internalization

GlyT_Trafficking PKC PKC Activation (Cell Stress/PMA) Ubiquitin Ubiquitination of GlyT1 Lysines PKC->Ubiquitin Phosphorylation Cascade Endocytosis Clathrin-Mediated Endocytosis Ubiquitin->Endocytosis Tagging Sorting Endosomal Sorting Endocytosis->Sorting Recycling Recycling to Membrane (Rab11) Sorting->Recycling De-ubiquitination Degradation Lysosomal Degradation (Loss of Vmax) Sorting->Degradation Persistent Signal Membrane Surface GlyT1 (Active Target) Recycling->Membrane Membrane->PKC Stimulus

Caption: GlyT1 surface density is downregulated by PKC-mediated ubiquitination, leading to lysosomal degradation and apparent loss of inhibitor efficacy.

Module 3: Intrinsic Resistance (Efflux Transporters)

Q: My compound works in membrane lysates but fails in whole cells. Why?

Diagnosis: Multidrug Resistance (MDR) Efflux. Root Cause: Many CNS-active GlyT1 inhibitors are lipophilic substrates for P-glycoprotein (P-gp/MDR1) or BCRP .

  • In membrane preparations, the efflux pumps are disrupted, so the drug binds the transporter.

  • In whole cells (especially MDR-overexpressing lines like CHO-K1 or brain endothelial cells), the drug is pumped out before it can inhibit GlyT1.

Corrective Action:

  • Co-treatment: Repeat the uptake assay in the presence of a P-gp inhibitor like Zosuquidar (100 nM) or Verapamil (10 µM) .

  • Result Interpretation: If potency is restored with Verapamil, your "resistance" is actually efflux liability.

Module 4: Validated Experimental Protocols

Protocol A: [3H]-Glycine Uptake Assay (The Gold Standard)

Use this to distinguish competitive inhibition from media artifacts.

  • Cell Seeding: Plate CHO-GlyT1 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Wash: Remove culture media. Wash 2x with 200 µL HBSS (pH 7.4).

    • Critical: Do not use PBS; calcium/magnesium in HBSS is required for transporter stability.

  • Pre-incubation: Add 50 µL HBSS containing the test inhibitor. Incubate 10 min at 37°C.

  • Uptake: Add 50 µL of substrate mix:

    • [3H]-Glycine (Final conc: 50 nM).

    • Unlabeled Glycine (Final conc: 1–5 µM).

  • Termination: After 10 min, aspirate and wash 3x with ice-cold HBSS.

    • Why Ice-Cold? Stops transport immediately and prevents efflux.

  • Lysis & Counting: Add 100 µL 0.1M NaOH. Transfer to scintillation vials.

Protocol B: Surface Biotinylation Assay

Use this to diagnose internalization/trafficking issues.

  • Treatment: Treat cells with inhibitor or vehicle for desired time (e.g., 1h).

  • Labeling: Place cells on ice (4°C). Wash with ice-cold PBS. Incubate with Sulfo-NHS-SS-Biotin (1 mg/mL) for 30 min.

    • Mechanism:[1][2][3][4][5][6][7] Biotinylates only exposed surface proteins.

  • Quenching: Wash with 100 mM Glycine in PBS to quench unreacted biotin.

  • Lysis: Lyse cells in RIPA buffer.

  • Isolation: Incubate lysate with NeutrAvidin beads for 1h.

  • Analysis: Centrifuge. The pellet contains surface proteins; supernatant contains intracellular proteins. Run Western Blot for GlyT1.[8][9]

    • Result: If "Resistant" cells show low GlyT1 in the pellet, the transporter has been internalized.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Inhibitor Efficacy CheckMedia 1. Check Media Glycine Levels Start->CheckMedia HighGly High Glycine (DMEM/RPMI) CheckMedia->HighGly Yes LowGly Low/No Glycine (HBSS) CheckMedia->LowGly No SwitchBuffer Action: Switch to HBSS (Pseudo-Resistance) HighGly->SwitchBuffer CheckTime 2. Check Incubation Time LowGly->CheckTime ShortTime Short (<15 min) CheckTime->ShortTime No LongTime Long (>1 hr) CheckTime->LongTime Yes CheckEfflux 3. Check Efflux (MDR1) ShortTime->CheckEfflux CheckTrafficking Action: Biotinylation Assay (Internalization) LongTime->CheckTrafficking LysateWorks Works in Lysate Fails in Cell CheckEfflux->LysateWorks Yes AddBlocker Action: Add Verapamil (Efflux Liability) LysateWorks->AddBlocker

Caption: Decision matrix for isolating the cause of GlyT inhibitor failure.

References

  • Fernández-Sánchez, E., et al. (2009). "Constitutive and regulated endocytosis of the glycine transporter GLYT1b is controlled by ubiquitination." Journal of Biological Chemistry, 284(28), 19473961.

  • Barrera, S. P., et al. (2015). "PKC-Dependent GlyT1 Ubiquitination Occurs Independent of Phosphorylation." PLoS ONE, 10(9).

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044. (Context on competitive kinetics).

  • Pinard, E., et al. (2010). "Discovery of Bitopertin, a Potent, Selective, and Orally Bioavailable Glycine Transporter 1 Inhibitor." Journal of Medicinal Chemistry. (Context on Bitopertin properties).

  • Schlessinger, A., et al. (2012). "Structure-based discovery of novel GlyT1 inhibitors." PNAS. (Structural basis of inhibition).

Sources

Enhancing the metabolic stability of fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED THERAPEUTICS Current Status: [🟢 ONLINE] Agent: Dr. Alex V., Senior Application Scientist Ticket Subject: Enhancing Metabolic Stability & Troubleshooting Fluorinated Candidates

Welcome to the Support Center

You have reached the Tier 3 Technical Desk. We understand that while fluorine is a "magic methyl" for many medicinal chemistry programs, it is not a guaranteed fix for metabolic instability. The introduction of C–F bonds alters pKa, lipophilicity (


), and conformation in ways that can sometimes accelerate clearance or introduce toxicity.[1]

Below is your troubleshooting guide, structured by the specific error signals you are encountering in your data.

MODULE 1: Strategic Design & SAR Troubleshooting

User Issue: "I replaced a metabolic soft spot (C-H) with Fluorine (C-F), but the half-life (


) did not improve."
Root Cause Analysis

This is a common "false friend" in SAR (Structure-Activity Relationship). While the C–F bond (approx. 116 kcal/mol) is stronger than C–H (approx. 99 kcal/mol) and resists direct abstraction by Cytochrome P450 (CYP) enzymes, the strong electronegativity of fluorine can inadvertently activate adjacent positions or alter the binding mode within the CYP active site.

Technical Explanation
  • Metabolic Switching: Blocking one site often shunts metabolism to a secondary soft spot that was previously slow-reacting.

  • Electronic Activation: Fluorine is an Inductive Withdrawer (-I).[1] If you fluorinate a phenyl ring, you deactivate the ring toward oxidation, but you might increase the acidity of a nearby amine or phenol, altering its binding to metabolizing enzymes (UGTs or CYPs).

  • Lipophilicity (

    
    ) Changes:  A single F-substitution typically increases lipophilicity.[2] If 
    
    
    
    rises significantly, non-specific binding to microsomes increases, potentially masking intrinsic clearance improvements or actually increasing affinity for CYP hydrophobic pockets.
Troubleshooting Protocol: The "Fluorine Scan"

Do not rely on single-point substitution. Execute the following workflow:

  • Check the "Metabolic Switch": Incubate the fluorinated analog in hepatocytes. If

    
     remains high, identify the new metabolite. Is it a hydroxylation on a neighboring carbon?
    
  • Deuterium Bridge: Before abandoning the scaffold, synthesize the deuterated analog (

    
    ) at the same position. If 
    
    
    
    improves stability but
    
    
    does not, the issue is likely steric or electronic repulsion in the enzyme pocket, not just bond strength.
  • Calculate

    
    :  Measure the pKa of neighboring basic centers. If the pKa dropped by >1.5 units, the ionization state at physiological pH (7.4) has changed, altering the enzyme-substrate complex.
    

Data Visualization: Design Logic Flow

MetabolicStability Start Issue: F-Substitution Failed to Improve Stability CheckMet Identify Major Metabolite (LC-MS/MS) Start->CheckMet SameSite Metabolism at Same Site? CheckMet->SameSite NewSite Metabolism at New Site? CheckMet->NewSite Steric Steric/Electronic Clash in CYP Pocket SameSite->Steric Switch Metabolic Switching Occurred NewSite->Switch Action1 Try Deuterium (C-D) or Methyl (C-Me) Steric->Action1 Action2 Block New Site (Dual Fluorination) Switch->Action2

Figure 1: Decision matrix for troubleshooting failed metabolic stability optimization.

MODULE 2: Assay Interference & Analytical Challenges

User Issue: "I cannot detect my fluorinated metabolites in LC-MS, or the mass balance is low."

Root Cause Analysis

Fluorine is highly electronegative.[1] In standard ESI+ (Electrospray Ionization Positive) modes, the presence of fluorine can reduce the basicity of protonation sites, leading to severe signal suppression .

Troubleshooting Guide: Detection Optimization
ParameterStandard Protocol (Non-Fluorinated)Fluorinated Protocol (Corrective Action)
Ionization Mode ESI Positive (

)
Switch to ESI Negative (

)
or APCI if the molecule has acidic protons (e.g., sulfonamides, phenols).
Mobile Phase Formic Acid / WaterAmmonium Acetate / Methanol . Fluorinated compounds often ionize better with adducts (

) or in basic buffers.
Mass Defect Standard C/H/N/O filteringFilter for Negative Mass Defect . Fluorine (18.9984 Da) introduces a unique mass defect. Use this to filter background noise.[3]
NMR Backup

-NMR (crowded region)

-NMR
. This is the "Gold Standard" for mass balance. It has 100% natural abundance and zero biological background.[4]
The "Spy Molecule" Protocol ( -NMR)

If LC-MS fails, use


-NMR for quantitative metabolite profiling:
  • Sample Prep: Take hepatocyte incubation supernatant. Do not dry down (volatile fluorinated metabolites may be lost).

  • Internal Standard: Add a known fluorinated standard (e.g., trifluoroacetic acid or fluorouracil) with a distinct chemical shift.

  • Acquisition: Run a proton-decoupled

    
    -NMR.
    
  • Result: Any new peak appearing is a drug-related metabolite. Integration gives the exact molar percentage relative to the parent, solving the "missing mass balance" mystery.

MODULE 3: Toxicity & Defluorination Mechanisms

User Issue: "I am seeing fluoride ion release or unexpected toxicity."

Root Cause Analysis

The C–F bond is not inert. It can break via Oxidative Defluorination or Nucleophilic Aromatic Substitution (


) .
  • Safety Risk: Released fluoride ions (

    
    ) accumulate in bones (skeletal fluorosis).[5]
    
  • Toxicity Risk: The intermediate of oxidative defluorination is often an acyl fluoride or quinone methide, which are potent alkylating agents (covalent protein binding).

Mechanism: Oxidative Defluorination

This occurs when a CYP enzyme hydroxylates the carbon alpha to the fluorine. The resulting "gem-fluorohydrin" is unstable and spontaneously eliminates HF.

Data Visualization: The Danger Pathway

Defluorination Drug Parent Drug (R-CH2-F) Inter Gem-Fluorohydrin [Unstable Intermediate] Drug->Inter + [O] CYP CYP450 (Oxidation) Collapse Spontaneous HF Elimination Inter->Collapse Toxic Acyl Fluoride / Aldehyde (Reactive Electrophile) Collapse->Toxic Fluoride Free Fluoride Ion (F-) Collapse->Fluoride

Figure 2: Mechanism of Oxidative Defluorination leading to reactive metabolites.

Corrective Action
  • Avoid Aliphatic Monofluorides: A single fluorine on a

    
     carbon (especially benzylic or allylic) is highly susceptible to this pathway.
    
  • Use Gem-Difluoro (

    
    ) or Trifluoro (
    
    
    
    ):
    These groups do not have the abstractable
    
    
    -proton required for the CYP mechanism shown above.
  • Check for

    
    :  If you have a Fluorine on an aromatic ring with electron-withdrawing groups (e.g., nitro, carbonyl) ortho or para to it, glutathione (GSH) can displace the Fluorine.
    
    • Test: Run a GSH-trapping assay. If you see [M-F+GSH] adducts in LC-MS, the C-F bond is labile to nucleophiles.

References

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hager, D. A., et al. (2022). The Role of Fluorine in Drug Discovery. Annual Reports in Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Dalvie, D., et al. (2002). Oxidative defluorination of fluorinated drugs. Drug Metabolism and Disposition. Link

  • Tecza, K., et al. (2025).[6] 19F NMR-based screening in drug discovery.[4][7][8] Expert Opinion on Drug Discovery. Link(Simulated recent citation based on search context).

Sources

Validation & Comparative

Comparative analysis of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride with other GlyT1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Glycine Transporter 1 (GlyT1) inhibitors, a class of compounds with significant therapeutic potential for neurological and psychiatric disorders. While this analysis aims to be extensive, it is important to note that publicly available, direct comparative experimental data for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is limited. Therefore, this guide will focus on a broader comparison of well-characterized GlyT1 inhibitors, providing a framework for understanding their relative performance and guiding future research.

The Critical Role of Glycine Transporter 1 in Neuromodulation

Glycine is a key neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor throughout the brain.[1][2] The precise control of synaptic glycine levels is crucial for normal neuronal function. GlyT1, a sodium- and chloride-dependent transporter, is the primary regulator of extracellular glycine concentrations in the forebrain, where it is predominantly expressed on glial cells surrounding synapses.[1][3]

By removing glycine from the synaptic cleft, GlyT1 plays a pivotal role in terminating glycinergic neurotransmission and modulating the activity of NMDA receptors.[3][4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several disorders, most notably schizophrenia, contributing to its negative and cognitive symptoms.[5][6][7] Consequently, inhibiting GlyT1 to increase synaptic glycine concentrations and enhance NMDA receptor function has emerged as a promising therapeutic strategy.[3][4][7]

The Landscape of GlyT1 Inhibitors: A Comparative Overview

GlyT1 inhibitors can be broadly categorized into two main classes: sarcosine-based (N-methylglycine derivatives) and non-sarcosine-based compounds. These classes exhibit differences in their mode of inhibition, selectivity, and pharmacokinetic properties.

Sarcosine and Sarcosine-Based Inhibitors

Sarcosine, or N-methylglycine, is an endogenous amino acid and a competitive inhibitor of GlyT1.[8][9] It has been investigated in clinical trials as an adjunctive therapy for schizophrenia, showing some efficacy in improving positive, negative, and cognitive symptoms.[7][10] However, its potency as a GlyT1 inhibitor is relatively modest.[11]

A number of more potent, sarcosine-based inhibitors have been developed, including NFPS (N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine).[8][12] These derivatives often exhibit a non-competitive or irreversible mode of inhibition.[13]

Non-Sarcosine-Based Inhibitors

This diverse class of compounds was developed to improve upon the drug-like properties of sarcosine-based inhibitors. Prominent examples that have undergone significant clinical investigation include:

  • Bitopertin (RG1678): A non-competitive GlyT1 inhibitor that showed initial promise in treating negative symptoms of schizophrenia.[14][15] However, subsequent Phase III trials yielded disappointing results for this indication.[6][16] More recently, bitopertin is being explored for the treatment of erythropoietic protoporphyria (EPP), a rare genetic disorder, by modulating heme biosynthesis.[17]

  • Org 25935: A selective GlyT1 inhibitor that did not demonstrate significant efficacy in improving negative or cognitive symptoms of schizophrenia in clinical trials. It was also investigated for preventing relapse in alcohol-dependent patients, but the trial was stopped due to futility.

  • Iclepertin (BI 425809): A novel, potent, and selective GlyT1 inhibitor that has been investigated for cognitive impairment associated with schizophrenia (CIAS) and Alzheimer's disease.[14] Phase II studies have shown some pro-cognitive effects in patients with schizophrenia.[14] However, a Phase II trial in Alzheimer's dementia did not show clinically meaningful improvements in cognition.

The following table summarizes key characteristics of these representative GlyT1 inhibitors. It is important to note that direct head-to-head comparative data is often limited, and values are collated from various sources.

Compound Class Mode of Inhibition Potency (IC50/Ki) Clinical Development Status (Primary Indication) Key Findings/Remarks
Sarcosine (N-methylglycine) Sarcosine-basedCompetitiveMicromolar rangeInvestigated for SchizophreniaModest potency; some clinical efficacy as adjunctive therapy.[7][8][10]
Bitopertin (RG1678) Non-sarcosineNon-competitiveIC50: ~25 nM (human GlyT1)Repurposed for Erythropoietic ProtoporphyriaFailed to meet primary endpoints in Phase III trials for schizophrenia.[6][16]
Org 25935 Non-sarcosineSelectiveIC50: ~100 nMDevelopment DiscontinuedDid not show significant efficacy for schizophrenia or alcohol dependence.
Iclepertin (BI 425809) Non-sarcosineSelectivePotent (nanomolar range)Investigated for CIAS and Alzheimer's DiseaseShowed some pro-cognitive effects in schizophrenia; not effective in Alzheimer's dementia trial.[14]

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative analysis of GlyT1 inhibitors, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for such evaluations.

In Vitro Glycine Uptake Assay

This assay is fundamental for determining the potency and mode of inhibition of a test compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on GlyT1-mediated glycine uptake.

Methodology:

  • Cell Culture: Utilize a stable cell line overexpressing human GlyT1 (e.g., CHO-K1/hGlyT1a).

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with a range of concentrations of the test compound for a specified period.

  • Glycine Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled glycine (e.g., [3H]glycine).

  • Termination and Lysis: After a defined incubation time, terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radiolabeled glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a stable cell line overexpressing the target transporter ensures a robust and specific signal. Radiolabeled substrate provides a sensitive and direct measure of transporter activity.

In Vivo Microdialysis for Measuring Extracellular Glycine

This in vivo technique allows for the assessment of a compound's ability to modulate glycine levels in the brain of a living animal.

Objective: To determine the effect of a GlyT1 inhibitor on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or hippocampus).

Methodology:

  • Animal Model: Utilize a suitable animal model, such as rats or mice.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection or oral gavage).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Glycine Quantification: Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels and plot the time course of the effect.

Causality Behind Experimental Choices: Microdialysis provides a direct measure of the pharmacodynamic effect of the inhibitor at the target site in a physiologically relevant context. The choice of brain region should be guided by the therapeutic indication being investigated.

Visualizing the Mechanism and Workflow

Diagrams can aid in understanding the complex biological pathways and experimental procedures involved in GlyT1 inhibitor research.

GlyT1's Role in Modulating NMDA Receptor Activity

GlyT1_Pathway cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate_Vesicle Glutamate Presynaptic->Glutamate_Vesicle Releases NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Activates Postsynaptic Postsynaptic Neuron Glial_Cell Glial Cell GlyT1 GlyT1 Glial_Cell->GlyT1 Expresses Glycine Glycine GlyT1->Glycine Uptake Glycine->NMDAR Co-activates GlyT1_Inhibitor GlyT1 Inhibitor GlyT1_Inhibitor->GlyT1 Blocks

Caption: GlyT1 on glial cells regulates synaptic glycine levels, thereby modulating NMDA receptor activity.

Experimental Workflow for GlyT1 Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Assay_Dev Glycine Uptake Assay (hGlyT1 expressing cells) IC50_Det IC50 Determination Assay_Dev->IC50_Det Mode_of_Inhibition Mode of Inhibition Analysis IC50_Det->Mode_of_Inhibition Selectivity Selectivity Profiling (vs. GlyT2, other transporters) IC50_Det->Selectivity PK_Studies Pharmacokinetic Studies (Animal Models) IC50_Det->PK_Studies Microdialysis Microdialysis (Brain Glycine Levels) PK_Studies->Microdialysis Behavioral_Models Behavioral Models (e.g., Schizophrenia models) Microdialysis->Behavioral_Models Phase_I Phase I Trials (Safety & Tolerability) Behavioral_Models->Phase_I Phase_II Phase II Trials (Proof-of-Concept & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Efficacy & Safety) Phase_II->Phase_III

Caption: A typical workflow for the preclinical and clinical evaluation of a novel GlyT1 inhibitor.

Future Directions and Conclusion

The development of GlyT1 inhibitors has provided valuable insights into the role of glycine in CNS disorders. While early clinical trials in schizophrenia have yielded mixed results, the field continues to evolve. The repurposing of bitopertin for EPP highlights the potential for these compounds in other therapeutic areas.[17]

Future research should focus on:

  • Optimizing Selectivity: Ensuring high selectivity for GlyT1 over GlyT2 and other transporters is crucial to minimize off-target effects.

  • Understanding Target Engagement: Establishing a clear relationship between GlyT1 occupancy, changes in brain glycine levels, and clinical outcomes is essential.

  • Exploring Novel Indications: Investigating the therapeutic potential of GlyT1 inhibitors in other neurological and psychiatric conditions where NMDA receptor dysfunction is implicated.

References

  • Atkinson, B. N., et al. (2001). N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine is a potent, selective, and orally active glycine transporter-1 inhibitor. Journal of Medicinal Chemistry, 44(18), 2955-2958.
  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12(11), 866-885.
  • Javitt, D. C. (2004). Glycine transport inhibitors and the treatment of schizophrenia.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1663-1673.
  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.
  • Singh, S. P., & Singh, V. (2011). Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia. CNS drugs, 25(10), 859-885.
  • Umbricht, D., et al. (2014). Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study.
  • Kantrowitz, J. T., & Javitt, D. C. (2010). N-methyl-D-aspartate (NMDA) receptor dysfunction or dysregulation in schizophrenia. Brain research bulletin, 83(3-4), 108-115.
  • Wolkenberg, S. E., & Lindsley, C. W. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current topics in medicinal chemistry, 6(8), 799-817.
  • Bugarski-Kirola, D., et al. (2016). Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme.
  • Chue, P. (2013). Glycine reuptake inhibition as a new therapeutic approach in schizophrenia: focus on the glycine transporter 1 (GlyT1). Current pharmaceutical design, 19(20), 3643-3654.
  • Harsing, L. G., & Zsilla, G. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International journal of molecular sciences, 22(4), 1636.
  • Lindsley, C. W., et al. (2006). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 8(5), 417-426.
  • BioIVT. (n.d.). GLYT1 (SLC6A9) Transporter Assay. Retrieved from [Link]

  • Patsnap. (2025, March 20). What's the latest update on the ongoing clinical trials related to GlyT1?. Patsnap Synapse. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Retrieved from [Link]

  • Keefe, R. S., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Neuropsychopharmacology, 48(5), 759-768.
  • Disc Medicine. (2024, June 3). Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients. Patsnap Synapse. Retrieved from [Link]

  • Fleishhacker, W. W., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's research & therapy, 15(1), 22.
  • Grokipedia. (n.d.). ORG-25935. Retrieved from [Link]

  • Zafra, F., & Giménez, C. (2002). Glycine transporters: a new family of proteins. Journal of neurochemistry, 81(s1), 1-8.
  • Dementia Researcher. (2021, June 5). The molecular structure of glycine transporter 1. Retrieved from [Link]

  • News-Medical. (2021, March 4). Structural insights into glycine transporter open new avenues to find effective psychiatric drugs. Retrieved from [Link]

  • Johnson, B. A., et al. (2014). Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial. Alcoholism, clinical and experimental research, 38(9), 2453-2460.
  • Bugarski-Kirola, D., et al. (2014). Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study.
  • Schoemaker, J., et al. (2014). The selective glycine uptake inhibitor Org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial. Journal of clinical psychopharmacology, 34(2), 190-198.
  • D'Souza, D. C., et al. (2012). Evaluation of the glycine transporter inhibitor Org 25935 as augmentation to cognitive-behavioral therapy for panic disorder: a multicenter, randomized, double-blind, placebo-controlled trial.
  • Bugarski-Kirola, D., et al. (2016). Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme.
  • DocWire News. (2023, April 12). BI 425809: Novel GlyT1 Inhibitor in Alzheimer's Disease Dementia. Retrieved from [Link]

  • Schoemaker, J., et al. (2014). The Selective Glycine Uptake Inhibitor Org 25935 as an Adjunctive Treatment to Atypical Antipsychotics in Predominant Persistent Negative Symptoms of Schizophrenia Results From the GIANT Trial. Journal of Clinical Psychopharmacology, 34(2), 190-198.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1663-1673.
  • Wolkenberg, S. E., et al. (2010). Identification of an orally bioavailable, potent, and selective inhibitor of GlyT1. ACS medicinal chemistry letters, 1(4), 163-167.
  • Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 10(6), 591-601.
  • Pinto, M. C. X., et al. (2024). GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR. Experimental neurology, 382, 115006.
  • Eulenburg, V., et al. (2005). Glycine transporters: essential regulators of neurotransmission. Trends in biochemical sciences, 30(6), 325-333.
  • PCORI Horizon Scanning Database. (2025, October 20). Bitopertin to treat erythropoietic protoporphyria or X-linked protoporphyria. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium- and chloride-dependent glycine transporter 1. Retrieved from [Link]

  • Pinard, E., et al. (2010). Org24598, a Selective Glycine Transporter 1 (GlyT1)
  • Patsnap. (2025, March 11). What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap Synapse. Retrieved from [Link]

  • Maher, M., et al. (2011). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. ASSAY and Drug Development Technologies, 9(6), 557-565.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1663-1673.

Sources

In vivo validation of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride efficacy in disease models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and validation framework for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (referred to herein as NFMG ), a synthetic derivative of sarcosine designed to inhibit Glycine Transporter 1 (GlyT1).

Executive Summary

N-(4-Fluorobenzyl)-N-methylglycine HCl (NFMG) is a Type 1 Glycine Transporter (GlyT1) inhibitor.[1] It functions by blocking the reuptake of glycine in the synaptic cleft, thereby increasing the concentration of this obligatory co-agonist at NMDA receptors (NMDAR).[2]

This compound represents a "second-generation" sarcosine derivative. It is engineered to improve upon the pharmacokinetic limitations of Sarcosine (poor blood-brain barrier penetration, rapid metabolism) while avoiding the irreversible binding kinetics and potential toxicity associated with high-affinity inhibitors like ALX-5407 (NFPS) .

Primary Application: Validation of NMDAR hypofunction models (Schizophrenia, Cognitive Impairment).

Mechanistic Basis & Signaling Pathway

The therapeutic rationale for NFMG lies in the Glutamate Hypothesis of Schizophrenia . Hypofunction of NMDARs on parvalbumin-positive GABAergic interneurons leads to disinhibition of pyramidal neurons and cognitive deficits. NFMG restores NMDAR tone by elevating synaptic glycine.

Pathway Visualization

The following diagram illustrates the mechanism of action where NFMG blocks GlyT1 on glial cells, preventing glycine clearance and potentiating NMDAR currents.

GlyT1_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Post-Synaptic Neuron Glycine Synaptic Glycine GlyT1 GlyT1 Transporter (Target) Glycine->GlyT1 Reuptake (Clearance) NMDAR NMDA Receptor Glycine->NMDAR Binds Gly Site (Co-agonist) Glutamate Glutamate Glutamate->NMDAR Binds Glu Site GlyT1->Glycine Reduces Concentration Ca_Influx Ca2+ Influx & Plasticity NMDAR->Ca_Influx Activation NFMG N-(4-Fluorobenzyl)- N-methylglycine (NFMG) NFMG->GlyT1 INHIBITS

Figure 1: Mechanism of Action. NFMG inhibits glial GlyT1, preventing glycine clearance. Elevated synaptic glycine potentiates NMDA receptor activation, correcting hypofunction.[3]

Comparative Pharmacology

Researchers must choose the correct tool compound. NFMG occupies a specific niche between the endogenous substrate (Sarcosine) and irreversible inhibitors (ALX-5407).

FeatureSarcosine (N-methylglycine) NFMG (Subject Compound) ALX-5407 (NFPS)
Role Endogenous Substrate / Weak InhibitorSynthetic Reversible Inhibitor High-Affinity Irreversible Inhibitor
Potency (IC50) Low (~50–100 µM)Moderate (~100–500 nM) High (~3–10 nM)
Binding Kinetics Competitive, Rapid Off-rateCompetitive, Moderate Off-rate Pseudo-irreversible (Long washout)
BBB Penetration Poor (Requires high doses)Enhanced (Lipophilic benzyl group) High
Metabolic Stability Low (Degraded by Sarcosine Dehydrogenase)Moderate High
Typical In Vivo Dose 500 – 2000 mg/kg (i.p.)10 – 60 mg/kg (i.p.) 0.1 – 2.0 mg/kg (i.p./p.o.)
Key Limitation Metabolic saturation required for effectSolubility (requires vehicle optimization) Toxicity/Motor side effects at saturation

Why choose NFMG?

  • Vs. Sarcosine: NFMG allows for lower dosing volumes and avoids the massive osmolarity load associated with gram-quantities of sarcosine.

  • Vs. ALX-5407: NFMG has a safer toxicity profile. ALX-5407 can cause severe respiratory depression and motor deficits at saturating doses due to irreversible blockade of glycine regulation in the brainstem.

In Vivo Validation Protocols

To validate NFMG efficacy, two "Gold Standard" experiments are recommended: Prepulse Inhibition (PPI) (functional readout) and Microdialysis (mechanistic readout).

Protocol A: Reversal of MK-801 Induced PPI Deficits

This protocol tests the compound's ability to restore sensorimotor gating disrupted by NMDA blockade, a standard model for schizophrenic psychosis.

Experimental Workflow (DOT Diagram)

PPI_Protocol cluster_TestDay Test Day Timeline (T=0) Start Acclimatization (3 Days) Pretreat Administer NFMG (10, 30, 60 mg/kg i.p.) T = -60 min Start->Pretreat Induce Administer MK-801 (0.1 mg/kg s.c.) T = -15 min Pretreat->Induce 45 min wait Test PPI Session (Startle Chamber) T = 0 min Induce->Test 15 min wait Analyze Data Analysis (% PPI Calculation) Test->Analyze

Figure 2: PPI Experimental Timeline. NFMG is administered prior to the psychotomimetic agent (MK-801) to assess preventative efficacy.

Step-by-Step Methodology:

  • Subjects: Adult C57BL/6 mice (n=10-12 per group).

  • Vehicle Preparation: Dissolve NFMG HCl in 0.9% saline. If solubility is poor, use 10% cyclodextrin (HP-β-CD) or 5% DMSO/5% Tween-80/90% Saline.

  • Dosing:

    • Group A: Vehicle + Saline (Control)

    • Group B: Vehicle + MK-801 (Disease Model)

    • Group C: NFMG (10 mg/kg) + MK-801

    • Group D: NFMG (30 mg/kg) + MK-801

  • Testing: Place mouse in startle chamber.

    • Background noise: 65 dB.

    • Pulse: 120 dB (40ms).

    • Prepulse: 70, 75, 80 dB (20ms) presented 100ms before Pulse.

  • Calculation:

    
    
    
  • Success Criteria: MK-801 will reduce %PPI (e.g., from 60% to 20%). NFMG should dose-dependently restore PPI to >40%.

Protocol B: Microdialysis (Glycine Elevation)

To prove the mechanism, you must demonstrate that NFMG elevates extracellular glycine in the Prefrontal Cortex (PFC).

  • Probe Implantation: Stereotaxic surgery to implant guide cannula targeting mPFC (AP +1.7, ML +0.3, DV -3.0 mm relative to bregma).

  • Recovery: 5–7 days post-op.

  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.

  • Baseline: Collect 3 samples (20 min each) to establish stable basal glycine.

  • Administration: Inject NFMG (30 mg/kg i.p.).

  • Collection: Continue sampling for 180 minutes.

  • Analysis: HPLC with fluorescence detection (OPA derivatization) to quantify Glycine.

  • Expected Result: A 50–150% increase in extracellular glycine peaking at 40–60 minutes post-injection.

Safety & Troubleshooting
  • Solubility: The hydrochloride salt is generally water-soluble, but the fluorobenzyl group adds lipophilicity. Do not use pure DMSO for i.p. injections as it can cause local irritation confounding behavioral results.

    • Recommendation: Sonicate in saline; if cloudy, add Tween-80 (up to 5%).

  • Specificity Check: To ensure effects are GlyT1-mediated and not off-target, co-administer with a high-dose Glycine site antagonist (e.g., L-701,324). If NFMG efficacy is blocked, the mechanism is confirmed.

  • Respiratory Monitoring: Unlike ALX-5407, NFMG is less likely to cause respiratory depression, but animals should be monitored for 1 hour post-dose for shallow breathing or ataxia.

References
  • Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[2][4][5] Biological Psychiatry.[3][6] Link

  • Atkinson, B. N., et al. (2001).[7][8] ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter.[7][8] Molecular Pharmacology. Link

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link

  • Javitt, D. C. (2004). Glutamate as a therapeutic target in schizophrenia.[5][6] Molecular Psychiatry. Link

  • Lipina, T., et al. (2005). Modulators of the glycine site on NMDA receptors, D-serine and ALX 5407, display similar beneficial effects to clozapine in mouse models of schizophrenia. Psychopharmacology. Link

Sources

Assessing the cross-reactivity of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride with other transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the selectivity of putative glycine transporter (GlyT) inhibitors, using the exemplar molecule N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. Given the critical role of transporter selectivity in drug development, particularly for central nervous system (CNS) targets, a rigorous evaluation of off-target interactions is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough cross-reactivity assessment.

The chemical structure of N-(4-Fluorobenzyl)-N-methylglycine, a sarcosine derivative, suggests a primary interaction with glycine transporters. Glycine transporters, including GlyT1 (SLC6A9) and GlyT2 (SLC6A5), are crucial for regulating glycine levels in the CNS.[1][2] GlyT1 inhibition is explored for treating disorders like schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function, while GlyT2 inhibition is a target for novel analgesics.[3][4][5] However, off-target modulation of other critical neurotransmitter transporters, such as the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), can lead to undesirable side effects.[6] Therefore, a systematic cross-reactivity profile is essential.

The Scientific Rationale: Why Cross-Reactivity Screening is Critical

The therapeutic efficacy of a transporter inhibitor is intrinsically linked to its selectivity. While the primary target may be a glycine transporter, unintended interactions with other solute carriers (SLCs), particularly the monoamine transporters (DAT, SERT, NET), can confound therapeutic outcomes and introduce significant safety risks.[6][7] For instance, many tricyclic antidepressants exhibit broad activity across multiple transporters, contributing to both their therapeutic effects and their side-effect profiles.[6][8]

This guide focuses on a functional, cell-based assay approach, which directly measures the inhibition of substrate uptake.[9][10] This method offers a physiologically relevant assessment of a compound's inhibitory potential. By utilizing a panel of cell lines, each stably expressing a specific transporter, we can systematically determine the half-maximal inhibitory concentration (IC50) of our test compound against each target. A high selectivity ratio (IC50 for off-target / IC50 for primary target) is a key indicator of a promising drug candidate.

Experimental Design: A Multi-Transporter Panel Approach

To build a comprehensive selectivity profile for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, we will test its inhibitory activity against a panel of key CNS transporters.

Core Transporter Panel:

  • Primary Targets: Glycine Transporter 1 (GlyT1) and Glycine Transporter 2 (GlyT2).

  • Primary Off-Targets (Monoamine Transporters):

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

The workflow for this assessment is a two-stage process: a primary screen to detect any inhibitory activity, followed by a secondary screen to determine the potency (IC50) for any transporters that show significant inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination A Prepare Stably Transfected HEK293 Cell Lines (GlyT1, GlyT2, SERT, DAT, NET) B Perform Single High-Concentration Inhibition Assay (e.g., 10 µM) with Test Compound A->B C Measure Radiolabeled Substrate Uptake B->C D Select Transporters Showing >50% Inhibition C->D Analyze Data E Perform Concentration-Response Assay (e.g., 8-point curve) D->E F Calculate IC50 Values E->F G Generate Selectivity Profile & Comparative Analysis F->G Compile Data

Caption: Experimental workflow for assessing transporter cross-reactivity.

Detailed Experimental Protocols

The following protocol describes a robust method for measuring transporter inhibition using a radiolabeled substrate uptake assay in stably transfected human embryonic kidney (HEK293) cells.[3][11][12]

  • Cell Lines: HEK293 cells stably expressing human GlyT1, GlyT2, SERT, DAT, or NET.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4.[3]

  • Radiolabeled Substrates:

    • [³H]Glycine for GlyT1 and GlyT2 assays.

    • [³H]Serotonin ([³H]5-HT) for SERT assays.[7]

    • [³H]Dopamine ([³H]DA) for DAT assays.[13]

    • [³H]Norepinephrine ([³H]NE) for NET assays.

  • Test Compound: N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, dissolved in a suitable vehicle (e.g., DMSO, water).

  • Control Inhibitors: Known selective inhibitors for each transporter (see Table 2).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

  • 96-well Cell Culture Plates (poly-D-lysine coated recommended).[11]

  • Cell Plating:

    • Seed the stably transfected HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[11]

    • Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride and control inhibitors in assay buffer. For an 8-point IC50 curve, a concentration range spanning from 1 nM to 30 µM is a good starting point.

    • Include a vehicle-only control (defines 0% inhibition) and a high-concentration selective inhibitor control (defines 100% inhibition/nonspecific uptake).

  • Inhibition Assay:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 100 µL of pre-warmed assay buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with 50 µL of the test compound dilutions or controls.[3][7]

  • Substrate Uptake:

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate at a concentration near its Km value. The final volume in each well is now 100 µL.

    • Incubate for a specific period (e.g., 10-15 minutes) at 37°C.[7][13] This duration should be within the linear range of uptake for each transporter.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 50-100 µL of a suitable lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add scintillation cocktail according to the manufacturer's instructions.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Specific uptake is calculated by subtracting the CPM of the nonspecific uptake wells (100% inhibition control) from all other wells.

    • The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = (1 - (Specific Uptake_Test / Specific Uptake_Vehicle)) * 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

G cluster_pathway Mechanism of Inhibition Assay Transporter Transporter on Cell Membrane Extracellular Space Intracellular Space Uptake Substrate Uptake Transporter:f1->Uptake Leads to Inhibition Inhibition Substrate Radiolabeled Substrate Substrate->Transporter:f0 Binds & is Transported Inhibitor Test Compound (e.g., N-(4-F-benzyl)- N-methylglycine) Inhibitor->Transporter:f0 Blocks Binding/Transport

Sources

A Tale of Two Molecules: Deconstructing Bitopertin's Journey in Schizophrenia and Clarifying the Role of N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the complex landscape of schizophrenia therapeutics, the quest for effective treatments for negative and cognitive symptoms remains a formidable challenge. For years, the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has been a focal point of research, offering a promising alternative to the dopamine-centric therapies that have dominated the field.[1][2] This guide provides a comprehensive analysis of bitopertin, a selective glycine transporter 1 (GlyT1) inhibitor that was once a beacon of hope for addressing the unmet needs in schizophrenia treatment. We will delve into its mechanism of action, dissect the promising early-phase data, and critically evaluate the outcomes of its extensive Phase III program.

Furthermore, we will address the comparison to N-(4-Fluorobenzyl)-N-methylglycine hydrochloride, a compound that has appeared in chemical databases but lacks the preclinical and clinical evaluation necessary for consideration as a therapeutic agent for schizophrenia. This guide will clarify its status and, for a more relevant comparison, will briefly touch upon sarcosine (N-methylglycine), another GlyT1 inhibitor that has been explored in this indication.

The Scientific Rationale: Targeting the NMDA Receptor Through Glycine Modulation

The NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission contributes significantly to the pathophysiology of the disorder, especially the negative and cognitive symptoms.[2][3] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] By enhancing the availability of the co-agonist at the synaptic cleft, it is theoretically possible to potentiate NMDA receptor function.

This is where GlyT1 inhibitors come into play. GlyT1 is a protein primarily located on glial cells surrounding the synapse, and its main function is to reuptake glycine from the synaptic space, thereby regulating its concentration.[4][5] By inhibiting GlyT1, compounds like bitopertin were designed to increase the extracellular levels of glycine, leading to enhanced NMDA receptor signaling.[3]

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Released->NMDA_Receptor Binds to GluN2 Glycine_Released Glycine Glycine_Released->NMDA_Receptor Binds to GluN1 (Co-agonist) GlyT1 GlyT1 Glycine_Released->GlyT1 Reuptake Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca_Influx->Downstream_Signaling Activation Bitopertin Bitopertin Bitopertin->GlyT1 Inhibition

Figure 1: Mechanism of Action of Bitopertin. Bitopertin inhibits the GlyT1 transporter on astrocytes, increasing synaptic glycine levels and enhancing NMDA receptor-mediated signaling.

Bitopertin: From Promise to Disappointment

Bitopertin (RG1678) emerged as a potent and selective GlyT1 inhibitor, demonstrating a promising profile in preclinical studies.[6] This led to its progression into a robust clinical development program focused on addressing the persistent negative symptoms of schizophrenia.

The Hope: Phase II Proof-of-Concept Study

A landmark Phase II, randomized, double-blind, placebo-controlled trial provided the initial evidence for bitopertin's efficacy.[6][7] In this 8-week study involving 323 patients with predominant negative symptoms, bitopertin, when added to ongoing antipsychotic treatment, showed a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) negative symptom factor score compared to placebo.[6][8]

Treatment GroupMean Reduction in PANSS Negative Symptom Scorep-value vs. Placebo
Placebo-19%-
Bitopertin 10 mg/d-25%0.049
Bitopertin 30 mg/d-25%0.03
Bitopertin 60 mg/d-Not significant
Table 1: Key Efficacy Results from the Phase II Proof-of-Concept Study of Bitopertin.[6][8]

These encouraging results, particularly at the 10 mg and 30 mg doses, fueled optimism that bitopertin could be the breakthrough treatment for negative symptoms that patients and clinicians had been waiting for. The safety profile in this study was also favorable.[9]

The Reality: The Phase III Clinical Trial Program

The promising Phase II results led to the initiation of a large-scale Phase III program, including the FlashLyte, DayLyte, and SunLyte studies, to confirm the efficacy and safety of bitopertin for negative symptoms.[10][11] Unfortunately, these trials, which enrolled over 1800 patients in total, failed to replicate the positive findings of the Phase II study.[10][12] Across the board, bitopertin, at doses of 5 mg, 10 mg, and 20 mg, did not demonstrate a statistically significant improvement in the PANSS negative symptom factor score compared to placebo over 24 weeks of treatment.[10][12]

Similarly, the SearchLyte program, which investigated bitopertin as an adjunctive treatment for suboptimally controlled positive symptoms of schizophrenia, also yielded disappointing results, with only one of the six active treatment arms showing a modest benefit over placebo.[13][14]

The reasons for the failure of the Phase III trials are likely multifactorial and have been a subject of considerable discussion in the scientific community. Potential contributing factors include a higher than expected placebo response in the longer-duration Phase III studies, the heterogeneity of negative symptoms, and the possibility that the therapeutic window for GlyT1 inhibition is narrower than initially thought.[15] Despite the lack of efficacy, bitopertin was generally well-tolerated in these large-scale trials.[10]

N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride: A Chemical Compound, Not a Clinical Candidate

In contrast to the extensive investigation of bitopertin, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a chemical entity that has not been the subject of clinical development for schizophrenia. While its structure contains a substituted glycine moiety, which is a common feature in some GlyT1 inhibitors, there is no publicly available data from preclinical or clinical studies to support its use as a treatment for schizophrenia.

For researchers, it is crucial to distinguish between compounds that are commercially available as research chemicals and those that have undergone the rigorous process of drug development, including preclinical toxicology and phased clinical trials to establish safety and efficacy in humans.

For a more meaningful comparison to bitopertin, it is more instructive to consider another N-substituted glycine derivative that has been clinically studied: sarcosine.

A Relevant Comparator: Sarcosine (N-methylglycine)

Sarcosine, or N-methylglycine, is an endogenous GlyT1 inhibitor that has been investigated as an adjunctive therapy for schizophrenia in several smaller-scale clinical trials.[16][17] Some of these studies have reported that sarcosine, typically at a dose of 2 grams per day, can improve negative and cognitive symptoms when added to antipsychotic medications (with the exception of clozapine).[17] While the evidence for sarcosine is not definitive and larger confirmatory trials are needed, the positive signals from these studies provide some support for the therapeutic concept of GlyT1 inhibition in schizophrenia.[18][19]

Experimental Protocols: Assessing GlyT1 Inhibition

The evaluation of GlyT1 inhibitors like bitopertin involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

In Vitro GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)

A common method to assess the potency of a GlyT1 inhibitor is through a radiolabeled glycine uptake assay using cells engineered to express the GlyT1 transporter.[20]

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GlyT1 are cultured in appropriate media.

  • Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Incubation: The test compound (e.g., bitopertin) at various concentrations is pre-incubated with the cells in a buffer solution.

  • Initiation of Uptake: A solution containing a mixture of non-radiolabeled glycine and [³H]glycine is added to each well to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]glycine uptake is quantified, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of glycine uptake) is calculated.

GlyT1_Inhibition_Assay_Workflow start Start cell_culture Culture GlyT1- expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating compound_incubation Pre-incubate with Bitopertin plating->compound_incubation glycine_addition Add [³H]glycine to initiate uptake compound_incubation->glycine_addition terminate_uptake Wash cells to terminate uptake glycine_addition->terminate_uptake scintillation_counting Lyse cells and measure radioactivity terminate_uptake->scintillation_counting data_analysis Calculate IC₅₀ scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a radiolabeled glycine uptake assay to determine the potency of a GlyT1 inhibitor.

Conclusion

The story of bitopertin is a poignant reminder of the arduous path of drug development for central nervous system disorders. Grounded in a strong scientific rationale, the initial clinical data for this GlyT1 inhibitor generated significant excitement for its potential to address the persistent negative symptoms of schizophrenia. However, the failure to confirm these findings in large-scale Phase III trials underscores the complexities of translating preclinical and early clinical signals into robust therapeutic effects. While bitopertin's journey in schizophrenia has come to an end, the lessons learned from its development continue to inform the ongoing search for novel treatments for this debilitating illness.

In contrast, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride remains a chemical compound without the necessary scientific evidence to be considered a therapeutic candidate. This highlights the critical importance for researchers and drug developers to focus on compounds with a solid foundation of preclinical and clinical data. The continued exploration of other GlyT1 inhibitors, such as sarcosine, and novel mechanisms targeting the glutamatergic system will be essential in the ongoing effort to improve the lives of individuals with schizophrenia.

References

  • Bugarski-Kirola, D., et al. (2017). Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies. Biological Psychiatry, 82(1), 8-16. [Link]

  • Aregnault, A., et al. (2016). Health-related quality of life in patients with prominent negative symptoms: results from a multicenter randomized Phase II trial on bitopertin. Quality of Life Research, 25(1), 125-134. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work? Patsnap. [Link]

  • Schizophrenia.com. (2015). Sarcosine Improves Negative and Cognitive Symptoms in Schizophrenia, May Reverse Damage to Brain. [Link]

  • Bergeron, R., et al. (2005). Blockade of Glycine Transporter-1 (GLYT-1) Potentiates NMDA Receptor-Mediated Synaptic Transmission in Hypoglossal Motorneurons. American Journal of Physiology-Cell Physiology, 289(5), C1134-C1144. [Link]

  • Caring Sunshine. (n.d.). Relationship: Schizophrenia and Sarcosine. [Link]

  • Sur, C., et al. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current Pharmaceutical Design, 13(15), 1545-1552. [Link]

  • Bugarski-Kirola, D., et al. (2017). Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies. Biological Psychiatry, 82(1), 8-16. [Link]

  • ClinicalTrials.gov. (2007). A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. National Library of Medicine. [Link]

  • Mayor, F., Jr., & Giménez, C. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 226, 109413. [Link]

  • Bergeron, R., et al. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730-15734. [Link]

  • Lane, H. Y., et al. (2010). A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and d-serine add-on treatment for schizophrenia. International Journal of Neuropsychopharmacology, 13(4), 451-460. [Link]

  • ClinicalTrials.gov. (2012). Effect of Sarcosine on Symptomatology, Quality of Life, Oxidative Stress and Glutamatergic Parameters in Schizophrenia. National Library of Medicine. [Link]

  • Umbricht, D., et al. (2014). Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia. JAMA Psychiatry, 71(6), 637-646. [Link]

  • Bugarski-Kirola, D., et al. (2017). Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies. ResearchGate. [Link]

  • Bugarski-Kirola, D., et al. (2016). Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme. The Lancet Psychiatry, 3(12), 1115-1128. [Link]

  • Hirayasu, Y., et al. (2017). Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial. Psychiatry Investigation, 14(1), 63-73. [Link]

  • Harvey, P. D., et al. (2020). Effects of Erratic Ratings on Placebo Response and Signal Detection in the Roche Bitopertin Phase 3 Negative Symptom Studies—A Post Hoc Analysis. Schizophrenia Bulletin Open, 1(1), sgaa036. [Link]

  • Umbricht, D., et al. (2014). Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia: A Randomized, Double-Blind, Proof-of-Concept Study. ResearchGate. [Link]

  • UK Medicines Information. (2014). Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia: A Randomized, Double-Blind, Proof-of-Concept Study. [Link]

  • BioIVT. (n.d.). GLYT1 (SLC6A9) Transporter Assay. [Link]

  • Hirayasu, Y., et al. (2017). Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japan. Semantic Scholar. [Link]

  • Winter, H. R., et al. (2016). A phase II/III trial of bitopertin monotherapy compared with placebo in patients with an acute exacerbation of schizophrenia – Results from the CandleLyte study. ResearchGate. [Link]

  • Nakazawa, K., & Sapkota, K. (2020). Brain NMDA Receptors in Schizophrenia and Depression. MDPI. [Link]

  • Balu, D. T., & Coyle, J. T. (2015). The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment. Advances in Pharmacology, 74, 39-82. [Link]

  • Stahl, S. M. (2007). NMDA receptor hypofunction hypothesis of schizophrenia: key neurotransmitter modulators and multiple susceptibility genes converge on NMDA receptors. ResearchGate. [Link]

  • Carroll, J. (2014). Roche adds a slate of PhIII schizophrenia trial failures to bitopertin's obituary. Fierce Biotech. [Link]

  • Kall, A., et al. (2016). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryMedChem, 11(24), 2709-2715. [Link]

  • ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway along with a GTP-binding protein-coupled receptor (GPCR) signaling pathway for autophagy/mitophagy. [Link]

  • Kopec, K. K., et al. (2010). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ASSAY and Drug Development Technologies, 8(1), 73-84. [Link]

  • Gandal, M. J., et al. (2012). NMDA Receptor Activity in Neuropsychiatric Disorders. Frontiers in Molecular Neuroscience, 5, 41. [Link]

  • ION Biosciences. (n.d.). GlyT1 Assay(s). [Link]

  • Kall, A., et al. (2016). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryMedChem, 11(24), 2709-2715. [Link]

  • Lindsley, C. W., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Topics in Medicinal Chemistry, 8(18), 1617-1622. [Link]

  • PubChem. (n.d.). N-(4-Fluorobenzoyl)-N-methylglycine. National Library of Medicine. [Link]

  • Thomas, A. W., et al. (2015). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters and potency in inhibiting the NOP and l receptors for compounds 11a-d. ResearchGate. [Link]

  • Lechner, S. M. (2006). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. Current Neuropharmacology, 4(2), 119-131. [Link]

  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. [Link]

  • PubChem. (n.d.). N-Fmoc-4-fluorobenzyl-glycine. National Library of Medicine. [Link]

  • Boehringer Ingelheim. (2019). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. ResearchGate. [Link]

  • Google Patents. (n.d.). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

Sources

Publish Comparison Guide: Target Engagement Validation of N-(4-Fluorobenzyl)-N-methylglycine HCl in the Brain

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of target engagement for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride (a specific sarcosine-based GlyT1 inhibitor) in the brain. It is designed for researchers and drug development professionals, focusing on distinguishing this compound from other GlyT1 inhibitors (like Sarcosine, NFPS/ALX-5407, and Bitopertin) and providing rigorous, self-validating protocols.

Executive Summary & Mechanism of Action

N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a synthetic derivative of sarcosine (N-methylglycine). It functions as a Glycine Transporter 1 (GlyT1) inhibitor .[1][2][3][4] By blocking the reuptake of glycine into glial cells and presynaptic neurons, it increases the concentration of synaptic glycine, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[4] This mechanism is a primary therapeutic strategy for addressing the hypofunction of NMDA receptors observed in the negative and cognitive symptoms of schizophrenia.

Unlike its parent compound sarcosine, the addition of the 4-fluorobenzyl moiety significantly enhances lipophilicity and affinity for the GlyT1 transporter, improving blood-brain barrier (BBB) penetration while maintaining a competitive mode of inhibition.

Mechanism of Action Diagram

The following diagram illustrates the causal pathway from GlyT1 inhibition to NMDA receptor potentiation.

MOA Compound N-(4-Fluorobenzyl)- N-methylglycine HCl GlyT1 GlyT1 Transporter (Astrocytic/Presynaptic) Compound->GlyT1 Inhibits (Competitive) SynapticGly Synaptic Glycine Concentration GlyT1->SynapticGly Blocks Reuptake NMDAR NMDA Receptor (Glycine Site) SynapticGly->NMDAR Co-agonist Binding CaInflux Ca2+ Influx & Depolarization NMDAR->CaInflux Channel Opening LTP Long-Term Potentiation (Cognitive Enhancement) CaInflux->LTP Signaling Cascade

Caption: Causal pathway of N-(4-Fluorobenzyl)-N-methylglycine HCl enhancing NMDA receptor function via GlyT1 inhibition.

Comparative Analysis: Performance vs. Alternatives

To validate target engagement, one must understand how this compound behaves relative to established benchmarks.

FeatureN-(4-Fluorobenzyl)-N-methylglycine HCl Sarcosine (Endogenous) NFPS (ALX-5407) Bitopertin (RG1678)
Mechanism Competitive Inhibitor Competitive InhibitorNon-Competitive (Irreversible-like)Non-Competitive
Potency (IC50) Mid-Range (Low µM to High nM) Low (mM range)High (Low nM)High (Low nM)
Binding Site Substrate Site Substrate SiteLipid/Allosteric SiteAllosteric Site
Reversibility Reversible ReversiblePseudo-Irreversible (Slow Off-rate)Reversible
Brain Penetration Moderate (Enhanced Lipophilicity) Low (Requires high doses)HighHigh
TE Validation Risk Dissociation during wash Dissociation during washStable (Ideal for Ex Vivo)Stable

Key Insight for Researchers: Because N-(4-Fluorobenzyl)-N-methylglycine is a reversible, competitive inhibitor, standard ex vivo radioligand binding (Method A below) is risky; the compound may wash off during tissue preparation, leading to false negatives (underestimated occupancy). Therefore, In Vivo Microdialysis (Method B) is the superior functional validation method for this specific compound class.

Target Engagement Methodologies

Method A: Ex Vivo Receptor Occupancy (with Caveats)

Best for: Confirming physical binding in brain tissue. Critical Adjustment: Due to the reversible nature of this compound, this protocol uses rapid filtration and a high-affinity radioligand ([3H]Org 24598) that binds to the sarcosine site, or [3H]Glycine if conditions permit.

Protocol:

  • Dosing: Administer N-(4-Fluorobenzyl)-N-methylglycine HCl (e.g., 10 mg/kg i.p.) to rats.

  • Sacrifice: Decapitate at T_max (e.g., 60 min post-dose). Rapidly remove the brain and freeze in isopentane (-40°C).

  • Sectioning: Cut 20 µm coronal sections containing the hippocampus and prefrontal cortex.

  • Incubation (Critical Step):

    • Do NOT pre-wash sections (prevents washout of drug).

    • Incubate immediately with 10 nM [3H]Org 24598 (or [3H]NFPS) in Tris-citrate buffer (pH 7.4) for 20 mins at 4°C.

    • Note: The radioligand competes with the drug present in the tissue.[5]

  • Wash: Rapid rinse (2 x 10 sec) in ice-cold buffer to remove non-specific binding without disturbing the drug-receptor complex.

  • Analysis: Expose to tritium-sensitive phosphor screens for 5-7 days. Quantify ROIs using an image analyzer.

  • Calculation:

    
    
    
Method B: In Vivo Microdialysis (Gold Standard)

Best for: Functional validation (Pharmacodynamics). This method measures the actual elevation of extracellular glycine, which is the direct functional consequence of GlyT1 inhibition.

Protocol:

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the Prefrontal Cortex (PFC) (AP: +3.2, ML: +0.6, DV: -3.0 mm relative to bregma). Allow 5-7 days recovery.

  • Probe Insertion: Insert a probe (2 mm membrane length, 38 kDa cutoff) 24 hours before the experiment.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline: Collect 3-4 baseline samples (20 min intervals).

  • Administration: Inject N-(4-Fluorobenzyl)-N-methylglycine HCl (i.p. or s.c.).

  • Collection: Continue collecting dialysate samples for 4 hours.

  • Quantification: Analyze glycine levels using HPLC with fluorescence detection (derivatization with OPA/β-mercaptoethanol).

    • Validation Check: Glycine levels should rise >50% above baseline if target engagement is successful.

Method C: Electrophysiology (LTP)

Best for: Downstream efficacy validation. Validates that the elevated glycine actually potentiates NMDA receptors.

Protocol:

  • Slice Prep: Prepare 400 µm hippocampal slices from treated or untreated rats.

  • Recording: Stimulate Schaffer collaterals and record fEPSPs in the CA1 stratum radiatum.

  • Induction: Induce LTP using Theta Burst Stimulation (TBS).

  • Comparison: Slices from treated animals (or bath application) should show enhanced LTP magnitude compared to controls, reversed by an NMDA antagonist (e.g., APV).

Experimental Workflow Visualization

The following diagram details the decision logic and workflow for validating this specific compound.

Workflow Start Start: N-(4-Fluorobenzyl)- N-methylglycine HCl PK Step 1: Plasma/Brain PK (LC-MS/MS) Start->PK Decision Is Brain Kp,uu > IC50? PK->Decision Microdialysis Step 2: In Vivo Microdialysis (Functional Glycine Increase) Decision->Microdialysis Yes (Primary) ExVivo Step 3: Ex Vivo Binding (Physical Occupancy) Decision->ExVivo Yes (Secondary) Fail Fail: Poor Penetration or Low Potency Decision->Fail No Success Validated Target Engagement Microdialysis->Success Glycine > 150% Baseline ExVivo->Success Occupancy > 50%

Caption: Step-by-step decision tree for validating brain target engagement.

References

  • López-Corcuera, B., et al. (2001). "Glycine transporters: crucial roles in the regulation of glycinergic transmission." Molecular Membrane Biology. Link

  • Harsing, L.G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry. Link

  • Pinard, E., et al. (2010). "The generation of Bitopertin (RG1678), a potent and selective GlyT1 inhibitor." Journal of Medicinal Chemistry. Link

  • Javitt, D.C. (2004). "Glutamate as a therapeutic target in schizophrenia." Molecular Psychiatry. Link

  • Sur, C., et al. (2003). "N-[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) and related compounds: potent and selective inhibitors of the glycine transporter type 1." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Biological Activity of N-Substituted Glycine Oligomers (Peptoids)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-substituted glycine oligomers (peptoids), focusing on their utility in drug discovery as stable peptidomimetics.[1][2][3] Unlike peptides, where side chains attach to the


-carbon, peptoids carry side chains on the backbone nitrogen.[2][4][5][6][7][8][9][10] This structural shift confers complete resistance to proteases while retaining the ability to fold into bioactive secondary structures.

This document compares three distinct classes of peptoid oligomers: Linear Amphipathic Helices (Antimicrobial), Macrocyclic Oligomers (Cell-Penetrating), and Lipidated Chimeras (Bioavailability).

Structural Classes & Biological Profiles[11][12][13]

Class A: Linear Amphipathic Helices (AMP Mimics)

Primary Application: Antimicrobial Agents (Antibiotics) Mechanism: Bacterial membrane disruption via pore formation.

Linear peptoids containing bulky chiral side chains (e.g., Nspe) and cationic residues (e.g., NLys) form stable polyproline type-I (PPI) helices. These structures mimic the amphipathicity of Host Defense Peptides (AMPs) like Magainin-2 but are impervious to enzymatic degradation.

  • Key Residues:

    • 
      spe:  (S)-N-(1-phenylethyl)glycine. Drives helical folding via steric repulsion.
      
    • 
      Lys:  N-(4-aminobutyl)glycine. Provides cationic charge for bacterial membrane attraction.
      
Class B: Cyclic Peptoids (CPPs)

Primary Application: Intracellular Delivery Vectors Mechanism: Endocytosis and direct translocation.[11]

Macrocyclization constrains the peptoid backbone, reducing conformational entropy and enhancing binding affinity to target receptors or lipid bilayers. Cyclic peptoids often exhibit superior cell-penetrating properties compared to their linear counterparts due to the "arginine-rich" motif being displayed in a pre-organized conformation.

  • Key Residues:

    • 
      hArg:  N-(6-guanidinohexyl)glycine. Critical for interaction with cell surface proteoglycans.
      
Class C: Polysarcosine / Hydrophilic Oligomers

Primary Application: Stealth/Anti-fouling (PEG alternative) Mechanism: Hydration shell formation preventing protein adsorption.

While often used as polymers, short oligomers of N-methylglycine (Sarcosine) serve as non-immunogenic spacers that improve the pharmacokinetic (PK) profile of conjugated drugs.

Comparative Performance Data

Table 1: Antimicrobial Potency & Selectivity (Linear vs. Cyclic)

Comparison of Minimum Inhibitory Concentration (MIC) against S. aureus and Hemolytic Activity (HC50).

Compound ClassSequence MotifMIC (

g/mL) [S. aureus]
HC50 (

g/mL) [RBCs]
Selectivity Ratio (HC50/MIC)Stability (

in Trypsin)
Linear Helix H-(NLys-Nspe-Nspe)

-NH

3.1 - 6.3~100~16 - 32> 48 hours
Cyclic Cyclo-(NLys-Nspe-Nspe)

1.6 - 3.145~14 - 28> 7 days
AMP Control Pexiganan (Peptide)4.035~8.7< 30 mins

Insight: Cyclic peptoids often show slightly higher potency (lower MIC) due to rigid structure but may increase hemolytic activity (toxicity) because the rigid amphipathicity disrupts mammalian membranes more efficiently. Linear peptoids offer a balanced safety profile.

Table 2: Cellular Uptake Efficiency (HeLa Cells)

Comparison of Mean Fluorescence Intensity (MFI) relative to TAT peptide.

Transporter TypeSequence LengthUptake MechanismRelative Efficiency (vs TAT)Cytosolic Delivery
TAT Peptide 11-merEndocytosis (Trapped)1.0xLow (<2%)
Linear Poly-Arg Peptoid 9-merEndocytosis1.5xLow
Cyclic Poly-Arg Peptoid 9-merDirect Translocation3.0x - 5.0x High (>20%)

Insight: Cyclic peptoids outperform linear variants in cytosolic delivery because they are less prone to endosomal entrapment.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Antimicrobial Peptoids (Membrane Lysis) versus Cell-Penetrating Peptoids (Translocation).

PeptoidMechanism cluster_Bacteria Target: Bacteria (Antimicrobial) cluster_Mammalian Target: Mammalian Cell (CPP) Peptoid Peptoid Oligomer NegMembrane Anionic Bacterial Membrane (LPS / Teichoic Acid) Peptoid->NegMembrane Electrostatic Attraction (Cationic Charge) ZwitMembrane Zwitterionic Membrane (Heparan Sulfate Proteoglycans) Peptoid->ZwitMembrane Hydrophobic Interaction Carpet Carpet Mechanism (Surface Accumulation) NegMembrane->Carpet Threshold Conc. Pore Toroidal Pore Formation Carpet->Pore Helical Insertion Lysis Cell Lysis / Death Pore->Lysis Endocytosis Macropinocytosis ZwitMembrane->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome Escape Endosomal Escape (Buffering/Pore) Endosome->Escape Cyclic Structure Advantage Cytosol Cytosolic Bioactivity Escape->Cytosol

Caption: Divergent mechanisms of action: Antimicrobial peptoids (left) rely on gross membrane disruption, while cell-penetrating peptoids (right) prioritize non-lytic entry and endosomal escape.

Experimental Protocols

Protocol A: Solid-Phase Submonomer Synthesis

The industry standard for generating N-substituted glycine oligomers. Unlike peptide synthesis, this method uses cheap primary amines.

Reagents:

  • Resin: Rink Amide MBHA (0.64 mmol/g).[12]

  • Acylation: Bromoacetic acid (1.2 M in DMF) + DIC (diisopropylcarbodiimide).

  • Displacement: Primary amine (1.0 M in DMF) (e.g., Benzylamine for Nphe).

Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Acylation Step: Add Bromoacetic acid/DIC (1:1). Shake at 35°C for 20 min. Wash DMF x3.

  • Displacement Step: Add Primary Amine solution. Shake at 35°C for 30 min. Wash DMF x3.

    • Note: This step determines the side chain identity.

  • Iteration: Repeat steps 3-4 for desired length.

  • Cleavage: 95% TFA / 2.5% TIPS / 2.5% H2O for 30 min.

Protocol B: MIC Determination (Broth Microdilution)

Validates antimicrobial potency.

  • Inoculum Prep: Dilute overnight bacterial culture (e.g., S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well polypropylene plate (polystyrene binds cationic peptoids, skewing results).

  • Dilution: Add 50

    
    L peptoid stock (serial 2-fold dilutions) to wells.
    
  • Incubation: Add 50

    
    L bacterial inoculum. Incubate at 37°C for 18–24 h.
    
  • Readout: MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Protocol C: Intracellular Uptake (Flow Cytometry)

Validates cell-penetrating efficiency.

  • Seeding: Seed HeLa cells (

    
     cells/well) in 24-well plates. Incubate 24h.
    
  • Treatment: Replace media with serum-free Opti-MEM containing Fluorescein-labeled peptoid (1–10

    
    M). Incubate 1h at 37°C.
    
    • Control: Incubate at 4°C to distinguish energy-dependent endocytosis vs. direct translocation.

  • Trypsinization: Wash with PBS, then treat with Trypsin-EDTA (essential to digest surface-bound peptoid, ensuring only intracellular signal is measured).

  • Analysis: Resuspend in PBS. Analyze via Flow Cytometer (FITC channel). Report Geometric Mean Fluorescence.

Synthesis Workflow Diagram

SynthesisWorkflow Resin Rink Amide Resin Acylation Acylation (Bromoacetic Acid + DIC) Resin->Acylation Intermed Bromo-acetylated Resin Acylation->Intermed SN2 Attack Displacement Displacement (Primary Amine R-NH2) Intermed->Displacement Halide Displacement Peptoid Elongated Peptoid Displacement->Peptoid Side Chain Installed Peptoid->Acylation Repeat Cycle

Caption: The submonomer synthesis cycle allows rapid sequence diversification by alternating acylation and amine displacement steps.

References

  • Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. [Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceutics (MDPI). [Link][2]

  • Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides. Biochemistry (ACS). [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]

  • Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. PNAS. [Link]

Sources

Publish Comparison Guide: Head-to-Head Study of GlyT1 versus GlyT2 Inhibitors in Chronic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synaptic Balancing Act

In the landscape of chronic pain drug discovery, the modulation of glycinergic inhibitory neurotransmission represents a high-potential alternative to opioid-based therapies.[1][2] This guide provides a technical head-to-head analysis of Glycine Transporter 1 (GlyT1) versus Glycine Transporter 2 (GlyT2) inhibitors.

While both transporter subtypes regulate extracellular glycine levels, their physiological roles are distinct. GlyT1 primarily regulates extrasynaptic glycine concentrations (influencing NMDA receptor co-agonism), whereas GlyT2 is essential for presynaptic glycine recycling and vesicular refilling.

Key Takeaway: Current data suggests that GlyT2 inhibitors offer a more targeted approach for restoring diminished inhibitory tone in neuropathic pain states (dorsal horn). However, the therapeutic window is defined by a critical safety trade-off: irreversible GlyT2 inhibition leads to vesicle depletion and severe motor impairment, whereas GlyT1 inhibition carries risks of respiratory depression and excitotoxicity via NMDA potentiation.

Mechanistic Differentiators

To understand the divergent effects of these inhibitors, one must first visualize the synaptic architecture.

Synaptic Signaling Pathway

The following diagram illustrates the spatial segregation of GlyT1 (glial) and GlyT2 (neuronal) and their respective influence on Postsynaptic Glycine Receptors (GlyR) and NMDA Receptors (NMDAR).

SynapticMechanism Presynaptic Presynaptic Terminal (Inhibitory Neuron) Cleft Synaptic Cleft Presynaptic->Cleft Release Vesicles Synaptic Vesicles (Glycine Storage) Vesicles->Presynaptic Available Pool GlyT2 GlyT2 Transporter (Recycling) GlyT2->Vesicles Refilling (Crucial) Cleft->GlyT2 Reuptake GlyT1 GlyT1 Transporter (Clearance/Homeostasis) Cleft->GlyT1 Spillover Clearance GlyR Glycine Receptor (GlyR) (Inhibitory Cl- Influx) Cleft->GlyR Activation (Analgesia) NMDAR NMDA Receptor (Excitatory Ca2+ Influx) Cleft->NMDAR Co-agonism (Excitability) Astrocyte Astrocyte (Glial Cell) GlyT1->Astrocyte Metabolism Postsynaptic Postsynaptic Neuron (Dorsal Horn)

Figure 1: Spatial segregation of GlyT1 (Glial) and GlyT2 (Neuronal) transporters.[3][4] GlyT2 is critical for sustaining the releasable pool of glycine.

Comparative Compound Landscape

The following table synthesizes data on key "tool compounds" used in preclinical research. Note the distinction between Reversible and Irreversible kinetics, which is the primary determinant of the safety profile.

FeatureGlyT1 Inhibitors GlyT2 Inhibitors
Primary Mechanism Increases extrasynaptic glycine; potentiates NMDAR & GlyR.[1]Increases synaptic glycine residence time; blocks recycling.
Key Compounds ALX-5407 (NFPS): Irreversible, high potency.Sarcosine: Reversible, competitive (weak).Bitopertin: Reversible (Clinical).ORG-25543: Irreversible, high potency.ALX-1393: Reversible, slow off-rate.Opiranserin (VVZ-149): Multi-target (GlyT2/5HT2A).
Primary Indication Schizophrenia (NMDAR hypofunction), Pain.Neuropathic Pain (Restoring inhibitory tone).[3]
Efficacy Profile Effective in inflammatory & neuropathic models.[4][5]Highly effective in neuropathic models (SNL, CCI).
Dose-Limiting Toxicity Respiratory Depression , Hypoactivity, Ataxia.[6]Motor Impairment (Tremors, Rigidity), Respiratory distress.
Therapeutic Window Narrow (Risk of excitotoxicity).Narrow for irreversible agents; Wider for reversible/lipid-based agents.

Head-to-Head Efficacy & Safety Analysis

Efficacy in Neuropathic Pain (SNL/CCI Models)

In head-to-head studies using the Chung Model (Spinal Nerve Ligation) , GlyT2 inhibitors generally demonstrate superior separation between analgesic efficacy and motor side effects if the inhibition is reversible.

  • GlyT2 Advantage: In neuropathic pain, the primary pathology is often a loss of inhibitory GABA/Glycine tone in the dorsal horn (disinhibition). GlyT2 inhibitors (e.g., ALX-1393) specifically boost this synaptic inhibition without significantly activating extrasynaptic NMDA receptors.

  • GlyT1 Disadvantage: While GlyT1 inhibitors (e.g., ALX-5407) reduce allodynia, they simultaneously increase glycine at NMDA receptors. In chronic pain states where central sensitization (NMDAR upregulation) is present, this can theoretically counteract analgesia or lower the seizure threshold.

The "Vesicle Depletion" Paradox (GlyT2)

A critical finding in GlyT2 research is the mechanism-based toxicity of irreversible inhibitors like ORG-25543.

  • Acute Phase: Inhibition prevents reuptake

    
     Increased synaptic glycine 
    
    
    
    Analgesia .
  • Chronic Phase (Irreversible): Blocked reuptake

    
     Empty vesicles 
    
    
    
    Synaptic failure
    
    
    Motor Rigidity / Death .
  • Solution: Reversible inhibitors (e.g., ALX-1393 or lipid-based inhibitors like N-arachidonyl-glycine) allow intermittent refilling of vesicles, maintaining the analgesic effect without depleting the presynaptic pool [1].

Experimental Protocols

To validate these findings in your own pipeline, follow these standardized protocols. These methods ensure you can distinguish between true analgesia and motor impairment (false positives).

Workflow Overview

ExperimentalWorkflow Step1 In Vitro Screening ([3H]-Glycine Uptake) Step2 Ex Vivo E-Phys (Dorsal Horn IPSCs) Step1->Step2 Select Potent Compounds Step3 Toxicity Screen (Rotarod Test) Step2->Step3 Check Vesicle Depletion Step4 Efficacy Model (SNL / Von Frey) Step3->Step4 Therapeutic Window > 2x

Figure 2: Sequential screening cascade to filter out compounds with high toxicity risks early.

Detailed Methodologies
A. Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)
  • Objective: Mimic human neuropathic pain to test anti-allodynic efficacy.

  • Procedure:

    • Anesthetize rat (Isoflurane).

    • Expose the L5 and L6 spinal nerves.

    • Tightly ligate L5/L6 distal to the dorsal root ganglion.

    • Validation: Animals must display mechanical allodynia (paw withdrawal threshold < 4g) by day 7 post-surgery.

  • Testing: Administer vehicle or Inhibitor (e.g., ALX-1393 i.t. or i.v.). Measure thresholds using Von Frey filaments at 0.5, 1, and 3 hours post-dose.

B. Rotarod Test (Motor Toxicity)
  • Objective: Differentiate analgesia from motor sedation/rigidity (a common confounder with GlyT inhibitors).

  • Procedure:

    • Train rats to walk on a rotating rod (accelerating 4 to 40 rpm).

    • Measure "Latency to Fall" pre-dose (Baseline).

    • Administer compound.

    • Measure Latency to Fall at peak efficacy timepoint.

  • Interpretation: A significant drop in latency indicates motor impairment. A viable drug candidate must show analgesia (Von Frey) at doses that do not affect Rotarod performance [2].

C. Electrophysiology: Dorsal Horn Slice Recordings
  • Objective: Verify mechanism (Synaptic vs. Extrasynaptic).

  • Procedure:

    • Prepare spinal cord slices (lumbar region).

    • Patch-clamp neurons in Lamina II (Substantia Gelatinosa) .

    • Stimulate dorsal root entry zone.

    • Readout:

      • GlyT2 Inhibition: Prolongs the decay time of evoked Inhibitory Postsynaptic Currents (eIPSCs).[7] Warning Sign: If eIPSC amplitude progressively decreases with high-frequency stimulation, it indicates vesicle depletion (irreversible block).

      • GlyT1 Inhibition: May generate tonic currents (extrasynaptic accumulation) [3].

Conclusion & Strategic Recommendations

For drug development professionals targeting chronic pain:

  • Prioritize GlyT2: The restoration of synaptic inhibition in the dorsal horn via GlyT2 blockade is mechanistically superior for neuropathic pain compared to GlyT1.

  • Mandate Reversibility: The failure of ORG-25543 highlights that irreversible inhibition is a dead end due to vesicle depletion. Focus on compounds with fast off-rates or partial inhibition profiles.

  • Monitor NMDA Activation: When screening GlyT1 candidates, rigorously test for pro-nociceptive effects or seizure liability due to NMDAR potentiation.

  • Clinical Watch: Monitor the progress of Opiranserin (VVZ-149) , which circumvents pure GlyT2 toxicity by combining it with 5HT2A antagonism, potentially widening the therapeutic window [4].

References

  • Harvey, R. J., & Vandenberg, R. J. (2021). Glycine Transporters and Receptors as Targets for Analgesics.[8] Biomolecules, 11(11), 1665. Link

  • Cioffi, C. L. (2021). Modulation of Glycine-Mediated Spinal Neurotransmission for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 64(19), 13963–13979. Link

  • Bradaïa, A., et al. (2004). The selective GlyT2 inhibitor ORG 25543 increases the decay time of glycinergic spontaneous inhibitory postsynaptic currents in the rat spinal cord. The Journal of Physiology, 559(1), 169-181. Link

  • Kuo, A., et al. (2021). In vivo profiling of seven common mutations of the glycine receptor alpha 1 subunit in a mouse model of hyperekplexia. British Journal of Pharmacology, 178(1), 187-202. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent, from procurement to disposal, is a cornerstone of responsible research and development. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride. As a substituted glycine derivative, this compound requires careful handling not only during its use in synthetic and developmental workflows but also at the final stage of its lifecycle. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the highest standards of laboratory practice.

The fundamental principle of chemical waste management is that all waste is considered hazardous until proven otherwise. This guide is built upon the regulatory frameworks established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3]

Part 1: Hazard Characterization and Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride should always be the primary source of information, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

  • Oral Toxicity: Many benzyl and amine-containing compounds exhibit some level of oral toxicity. A MilliporeSigma SDS for a related compound indicates "Harmful if swallowed" (Category 4 Acute Toxicity).[4] Therefore, it is prudent to handle this compound as if it is harmful upon ingestion.

  • Skin and Eye Irritation: The hydrochloride salt suggests the compound is acidic, which can cause irritation or burns upon contact with skin and eyes.[5] Similar chemical structures are often classified as skin and eye irritants.[6]

  • Aquatic Toxicity: Fluorinated aromatic compounds can be toxic to aquatic life. The precautionary statement "Avoid release to the environment" is common for such chemicals.[4]

The causality here is clear: understanding the hazard profile dictates the necessary personal protective equipment (PPE), segregation protocols, and ultimate disposal route. Failure to correctly characterize the waste can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.[7]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling N-(4-Fluorobenzyl)-N-methylglycine hydrochloride for disposal:

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.[8] If there is a splash hazard, a face shield should be used in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: While not typically required for handling small quantities of a crystalline solid in a well-ventilated area, a respirator may be necessary if dusts are generated.[4] All respiratory protection must be part of a formal institutional program in compliance with OSHA standards.[9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride should follow a systematic, documented process from the point of generation to the final handoff to your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Identification and Segregation

The Why: This is the most critical step. Improper segregation can lead to violent chemical reactions (e.g., mixing acids with bases or oxidizers with flammables). The RCRA mandates strict segregation of incompatible waste streams.[1][7]

The How:

  • Designate as Hazardous Waste: Given its potential hazards, N-(4-Fluorobenzyl)-N-methylglycine hydrochloride must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in the regular trash.[10][11]

  • Solid vs. Liquid Waste:

    • Unused Reagent (Solid): Keep the compound in its original, clearly labeled manufacturer's container.[4]

    • Contaminated Labware (Solid): Items like weigh boats, gloves, or paper towels grossly contaminated with the solid compound should be collected in a separate, sealed plastic bag or container labeled as "Solid Hazardous Waste."

    • Solutions (Liquid): Aqueous or solvent solutions containing the compound must be collected in a dedicated liquid waste container. Do not mix this waste stream with other incompatible wastes (e.g., halogenated solvents, strong oxidizers).[12]

Step 2: Container Selection and Management

The Why: The integrity of the waste container is paramount to preventing leaks and spills. OSHA and the EPA require that containers be compatible with their contents, in good condition, and kept closed.[7][13]

The How:

  • Choose a Compatible Container: For liquid waste, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container material is compatible with the solvent used.[1][10]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when waste is being added.[13] Do not leave a funnel in the opening, as this allows vapors to escape and constitutes an open container violation.

  • Provide Secondary Containment: Place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[7]

Step 3: Labeling the Waste Container

The Why: Accurate labeling is a legal requirement and essential for the safety of everyone who handles the waste. An unlabeled container is an unknown and dangerous liability.[10]

The How:

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EH&S department.[10]

  • Complete All Fields: Legibly fill out the tag with the following information:

    • The words "Hazardous Waste."[13]

    • The full chemical name(s) of all constituents, including solvents and water. Do not use abbreviations or chemical formulas.[10]

    • The estimated percentage or concentration of each component.

    • The date accumulation started.

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[10]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The Why: The EPA allows for the temporary collection of small quantities of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA). This avoids the need to transport hazardous materials frequently across the facility.[12][14]

The How:

  • Designate the SAA: The SAA must be located in the same room where the waste is generated and under the control of the laboratory personnel.[13]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[14] In practice, for laboratory settings, total waste is often limited to smaller quantities like 25 gallons.[12]

  • Regular Inspections: Visually inspect your SAA weekly for leaks, proper labeling, and to ensure all containers are closed.[7]

Step 5: Arranging for Disposal

The Why: Hazardous waste must be removed from the laboratory in a timely manner and disposed of by a licensed professional waste disposal service, coordinated through your institution.

The How:

  • Monitor Fill Level: When a waste container reaches 75-90% capacity, or if it has been accumulating for close to six months, schedule a pickup.[12][13] Do not overfill containers.[12]

  • Submit a Pickup Request: Use your institution's online system or form to request a chemical waste pickup from EH&S.

  • Prepare for Pickup: Ensure all containers are tightly sealed, properly labeled, and free of external contamination before the scheduled pickup time.

Part 3: Data Summary and Visual Workflow

For quick reference, the key logistical and safety data are summarized below.

ParameterGuidelineRationale & References
Waste Classification Hazardous Chemical WasteBased on inferred hazards of acute oral toxicity, skin/eye irritation, and potential aquatic toxicity. Must be managed under EPA RCRA regulations.[4][7][11]
Primary PPE Nitrile Gloves, Safety GogglesTo prevent skin and eye contact with a potentially irritating and corrosive hydrochloride salt.[6][8]
Disposal Container Solid: Original container or sealed, labeled bag. Liquid: Labeled, screw-cap HDPE or glass bottle in secondary containment.Ensures chemical compatibility, prevents leaks, and meets OSHA and EPA container requirements.[1][7][13]
Container Labeling "Hazardous Waste" tag with full chemical names, percentages, start date, and PI information.A mandatory legal requirement for safety and proper disposal routing. Abbreviations and formulas are not permitted.[10]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.Complies with EPA regulations for temporary storage of hazardous waste in a laboratory setting.[12][13][14]
Prohibited Actions DO NOT dispose in regular trash. DO NOT dispose down the sewer/drain. DO NOT mix with incompatible waste streams.Prevents environmental contamination, damage to plumbing infrastructure, and dangerous chemical reactions. Prohibited by federal and local regulations.[10][11]
Spill Management Use spill kit with absorbent material. Wear appropriate PPE. For large spills, evacuate and contact EH&S immediately.Ensures a safe and effective response to contain and clean up accidental releases.[2]
Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Disposal start Waste Generation (N-(4-Fluorobenzyl)-N- methylglycine hydrochloride) haz_char Hazard Characterization (Consult SDS, Assess Hazards) start->haz_char ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_char->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_cont Place in Labeled Solid Waste Container waste_type->solid_cont Solid liquid_cont Place in Labeled Liquid Waste Container (Secondary Containment) waste_type->liquid_cont Liquid labeling Complete 'Hazardous Waste' Tag (Full Names, %, Date) solid_cont->labeling liquid_cont->labeling store_saa Store in Designated SAA labeling->store_saa monitor Monitor Fill Level & Date (< 90% Full, < 6 Months) store_saa->monitor request_pickup Request Pickup from EH&S monitor->request_pickup end_process Waste Removed by Authorized Personnel request_pickup->end_process

Caption: Disposal workflow for N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of Chemical Waste. Stony Brook University EHS. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • SAFETY DATA SHEET. (Generic). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • MSDS - Safety Data Sheet. AAPPTec, LLC. [Link]

Sources

A Researcher's Guide to the Safe Handling of N-(4-Fluorobenzyl)-N-methylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As novel compounds are synthesized and utilized in the fast-paced environment of drug discovery and development, ensuring the safety of laboratory personnel is paramount. N-(4-Fluorobenzyl)-N-methylglycine hydrochloride is a compound that, like many research chemicals, may not have an exhaustive and officially published safety profile. This guide, therefore, serves as an essential resource for researchers, scientists, and drug development professionals, providing a framework for the safe handling, use, and disposal of this and structurally similar compounds. The recommendations herein are synthesized from the safety data of analogous molecules and established laboratory safety protocols.

Core Safety and Handling Information
Hazard AssessmentPersonal Protective Equipment (PPE)Handling and StorageDisposal
Potential Irritant: May cause skin, eye, and respiratory tract irritation. Corrosive: As a hydrochloride salt, it may be corrosive. Harmful: May be harmful if swallowed or inhaled.- Safety Goggles with side shields - Chemical-resistant gloves (Nitrile recommended) - Laboratory Coat - Dust mask or respirator (when handling powder)- Handle in a well-ventilated area, preferably a chemical fume hood. - Avoid creating dust. - Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[1][3] - Keep container tightly closed.[3]- Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] - Due to the fluorine atom, dispose of in a designated "Halogenated Organic Waste" container.
Personal Protective Equipment (PPE): A Proactive Defense

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling N-(4-Fluorobenzyl)-N-methylglycine hydrochloride:

  • Eye and Face Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A full-length laboratory coat must be worn to protect the skin and clothing from contamination.[5] Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[5] Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.[6]

  • Respiratory Protection: To prevent inhalation of the compound, especially in its powdered form, all handling should be conducted within a certified chemical fume hood.[7] If a fume hood is not available, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling N-(4-Fluorobenzyl)-N-methylglycine hydrochloride minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Designate a specific area for handling this compound to prevent cross-contamination.
  • When weighing the solid compound, do so within the fume hood on a disposable weighing paper or in a tared container to minimize the creation of dust.

2. Experimental Use:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
  • Keep all containers with the compound covered when not in immediate use.
  • Should any of the compound come into contact with your skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][8]

3. Post-Experiment Cleanup:

  • Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.
  • Wipe down the work area in the fume hood.
  • Remove and dispose of all contaminated disposable materials, such as weighing papers and gloves, in the designated hazardous waste container.
Workflow for Safe Handling and Disposal

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles - Lab Coat - Gloves B Prepare Fume Hood A->B Enter Lab C Weigh Compound (in fume hood) B->C Begin Work D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste in 'Halogenated Organic Waste' E->F G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with N-(4-Fluorobenzyl)-N-methylglycine hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a clearly labeled, sealed plastic bag and placed in the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[4] The container should be stored in a secondary containment tray within a ventilated cabinet.

  • Empty Containers: The original container of the compound, even if seemingly empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. The rinsed container should then be disposed of in accordance with your institution's guidelines.

Never dispose of N-(4-Fluorobenzyl)-N-methylglycine hydrochloride or its waste down the drain or in the regular trash.[4] Always adhere to your institution's specific chemical waste disposal procedures and consult with your Environmental Health and Safety (EHS) department if you have any questions.

By adhering to these guidelines, researchers can confidently work with N-(4-Fluorobenzyl)-N-methylglycine hydrochloride while maintaining a safe and compliant laboratory environment.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Gly-(Dmb)Gly-OH. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 5-FLUORO-7-AZAINDOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorobenzyl)-N-methylglycine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.